molecular formula C10H8BrN3O2 B1473286 [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid CAS No. 885281-00-5

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

Cat. No.: B1473286
CAS No.: 885281-00-5
M. Wt: 282.09 g/mol
InChI Key: AAVVTZWBDRNFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVTZWBDRNFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233299
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-00-5
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the spectroscopic characterization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, a molecule of interest in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key structural motif in a multitude of biologically active compounds.[1] A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification, structural elucidation, and quality control in synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Isomerism

The target molecule, with the chemical formula C₁₀H₈BrN₃O₂, has a molecular weight of 282.09 g/mol .[2][3] It features a central 4H-1,2,4-triazole ring, which is substituted with a 4-bromophenyl group at the 5-position and an acetic acid group at the 3-position. The "4H" designation indicates that the proton on the triazole ring is located at the nitrogen atom at position 4. This tautomeric form is crucial as it influences the electronic environment and, consequently, the spectroscopic properties of the molecule.[4]

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Nodes for the triazole ring N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-0.87,0.75!"]; C3 [label="C", pos="-0.87,-0.75!"]; N4 [label="N", pos="0,-1.5!", fontcolor="#EA4335"]; C5 [label="C", pos="0.87,-0.75!"]; H4 [label="H", pos="0,-2.2!", fontcolor="#EA4335"];

// Nodes for the acetic acid group C6 [label="CH₂", pos="-1.8,-1.5!"]; C7 [label="C", pos="-2.7,-0.75!"]; O1 [label="O", pos="-3.5,-1.25!"]; O2 [label="O", pos="-2.7,0!"]; H_O2 [label="H", pos="-3.2,0.25!"];

// Nodes for the bromophenyl group C8 [label="C", pos="1.87,-1.5!"]; C9 [label="C", pos="2.7,-0.75!"]; C10 [label="C", pos="3.57,-1.5!"]; C11 [label="C", pos="3.57,-2.25!"]; C12 [label="C", pos="2.7,-3!"]; C13 [label="C", pos="1.87,-2.25!"]; Br [label="Br", pos="4.57,-3!"]; H9 [label="H", pos="2.7,0!"]; H10 [label="H", pos="4.27,-1.25!"]; H12 [label="H", pos="2.7,-3.75!"]; H13 [label="H", pos="1.17,-2.25!"];

// Edges for the triazole ring N1 -- N2; N2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1; N4 -- H4 [color="#EA4335"];

// Edges for the acetic acid group C3 -- C6; C6 -- C7; C7 -- O1 [label=""]; C7 -- O2 [label=""]; O2 -- H_O2;

// Edges for the bromophenyl group C5 -- C8; C8 -- C9; C8 -- C13; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C11 -- Br [color="#34A853"]; C9 -- H9; C10 -- H10; C12 -- H12; C13 -- H13;

// Benzene ring double bonds edge [style=dashed, color="#4285F4"]; C8 -- C9; C10 -- C11; C12 -- C13;

}

Caption: Molecular structure of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, carboxylic acid, and triazole N-H protons. The exact chemical shifts will be influenced by the solvent used, with DMSO-d₆ being a common choice for compounds with acidic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 10 (broad)Singlet1HThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1]
Triazole N-H~12-14 (broad)Singlet1HThe N-H proton on the triazole ring is also acidic and its signal is often broad due to quadrupole broadening and exchange.[5][6]
Bromophenyl (Ar-H)~7.6-7.9Multiplet4HThe protons on the bromophenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[7]
Methylene (-CH₂-)~3.8-4.5Singlet2HThe methylene protons are adjacent to the triazole ring and the carboxylic acid group, leading to a downfield shift.[5][6]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (-COOH)~170-175The carbonyl carbon of a carboxylic acid is highly deshielded.[8]
Triazole C3 & C5~150-165The carbons within the heterocyclic triazole ring are in a distinct chemical environment.[5]
Bromophenyl (Ar-C)~120-135Aromatic carbons show signals in this region. The carbon attached to the bromine will have a specific shift.
Methylene (-CH₂-)~30-40The aliphatic methylene carbon will be found in this upfield region.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Rationale
Carboxylic Acid O-H Stretch2500-3300Broad, StrongThis very broad band is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9][10][11]
Triazole N-H Stretch~3100-3300ModerateThe N-H stretching vibration of the triazole ring is expected in this region.[12]
Aromatic C-H Stretch~3000-3100Sharp, ModerateStretching vibrations of C-H bonds on the aromatic ring.[9]
Aliphatic C-H Stretch~2850-2960ModerateStretching vibrations of the methylene C-H bonds.
Carbonyl C=O Stretch~1700-1725Strong, SharpThe carbonyl group of the carboxylic acid gives a very strong and sharp absorption band.[11][13]
Aromatic C=C Stretch~1450-1600ModerateSkeletal vibrations of the aromatic and triazole rings.[14]
C-O Stretch~1210-1320StrongThe C-O single bond stretch of the carboxylic acid.[10]
C-Br Stretch~500-600ModerateThe carbon-bromine bond vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Expected Fragmentation Pattern

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a two-mass-unit difference and roughly equal intensity.[15][16]

digraph "Mass_Spec_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

M [label="[C₁₀H₈BrN₃O₂]⁺˙\nm/z = 282/284"]; M_minus_H2O [label="[M - H₂O]⁺˙"]; M_minus_COOH [label="[M - COOH]⁺"]; Bromobenzoyl_cation [label="[C₇H₄BrO]⁺\nm/z = 183/185"]; Bromophenyl_cation [label="[C₆H₄Br]⁺\nm/z = 155/157"];

M -> M_minus_H2O [label="Loss of H₂O"]; M -> M_minus_COOH [label="Loss of •COOH"]; M_minus_COOH -> Bromobenzoyl_cation [label="Rearrangement"]; Bromobenzoyl_cation -> Bromophenyl_cation [label="Loss of CO"]; }

Caption: A plausible mass spectrometry fragmentation pathway.

Key Expected Fragments:

  • m/z 282/284: The molecular ion peak (M⁺) showing the isotopic pattern of bromine.[15][16]

  • m/z 237/239: Loss of the carboxyl group (•COOH).

  • m/z 183/185: Formation of the bromobenzoyl cation, a common fragment for aromatic ketones and related structures.[17]

  • m/z 155/157: Loss of a carbonyl group (CO) from the bromobenzoyl cation to give the bromophenyl cation.[17]

  • m/z 79/81: Signal corresponding to the bromine isotopes.[16]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate for a solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[18]

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[19]

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

    • For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum to study fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid provides a detailed fingerprint of its molecular structure. By combining the data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this compound. The predicted spectral data and protocols outlined in this guide serve as a valuable resource for scientists working with this and structurally related molecules, facilitating efficient and accurate characterization.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008-01-01). Available from: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available from: [Link]

  • ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available from: [Link]

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Available from: [Link]

  • IR: carboxylic acids. Available from: [Link]

  • SpectraBase. acetic acid, [[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[(E)-1-(4-bromophenyl)ethylidene]hydrazide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]

  • AIP Publishing. Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2022-02-04). Available from: [Link]

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24). Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • ACS Publications - American Chemical Society. 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration | ACS Applied Bio Materials. (2026-01-15). Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. Available from: [Link]

  • SpectraBase. 1-(4-Bromophenyl)-5-methyl-4-phenyl-1H-1,2,3-triazole - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]

  • YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021-04-17). Available from: [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available from: [Link]

  • ResearchGate. Experimental (a)[4] and theoretical (b) IR spectra of triazole. Available from: [Link]

  • Chad's Prep®. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • ChemBK. [5-(4-BROMO-PHENYL)-4H-[5][8]TRIAZOL-3-YL]-ACETIC ACID. Available from: [Link]5][8]TRIAZOL-3-YL]-ACETIC%20ACID

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Predicted Crystal Structure and Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, a molecule of interest in medicinal chemistry. In the absence of a publicly available, experimentally determined crystal structure, this document leverages established synthetic methodologies and crystallographic data from analogous compounds to present a scientifically grounded prediction of its structural features and intermolecular interactions. This predictive analysis offers valuable insights for researchers engaged in the design and development of novel triazole-based therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The strategic placement of substituents on the triazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (Molecular Formula: C10H8BrN3O2, CAS: 885281-00-5), combines the 1,2,4-triazole core with a 4-bromophenyl group, which can engage in halogen bonding, and an acetic acid moiety, a common functional group for modulating solubility and providing a handle for further derivatization or interaction with biological receptors.[1][2] Understanding the three-dimensional structure of this molecule is crucial for predicting its behavior in a biological environment and for designing more potent and selective analogs.

Proposed Synthesis and Crystallization

While a specific synthetic procedure for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on well-established methods for the construction of 5-aryl-4H-1,2,4-triazole-3-thiol derivatives and their subsequent alkylation.[3]

Synthetic Pathway

The proposed synthetic route commences with the reaction of 4-bromobenzohydrazide with an isothiocyanate, followed by cyclization to form the key 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol intermediate. Subsequent S-alkylation with an appropriate haloacetic acid ester, followed by hydrolysis, would yield the target compound.

Synthetic_Pathway A 4-Bromobenzohydrazide C Thiosemicarbazide derivative A->C + KSCN, H+ B Isothiocyanate B->C or + NH2CSNH2 D 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol C->D Base, Δ F S-alkylated intermediate D->F + BrCH2COOEt, Base E Ethyl bromoacetate G [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid F->G H3O+, Δ

Caption: Proposed synthetic pathway for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Detailed Experimental Protocol (Proposed)
  • Synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: A mixture of 4-bromobenzohydrazide and potassium thiocyanate in water is heated at reflux in the presence of a mineral acid. The resulting thiosemicarbazide is then cyclized by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the triazole-thiol.[3]

  • Synthesis of Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate: The triazole-thiol is dissolved in a suitable solvent like ethanol or DMF, and a base such as sodium ethoxide or potassium carbonate is added. Ethyl bromoacetate is then added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until completion.

  • Hydrolysis to [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid: The resulting ester is hydrolyzed by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to precipitate the final carboxylic acid product.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent system, such as ethanol-water or acetone-hexane.

Predicted Crystal Structure and Intermolecular Interactions

Lacking experimental data, the following sections provide a predictive analysis of the crystal structure of the title compound based on the known crystal structures of analogous 4,5-disubstituted 1,2,4-triazoles.[4][5][6][7][8][9]

Molecular Geometry and Tautomerism

The molecule consists of a planar 1,2,4-triazole ring connected to a 4-bromophenyl ring and an acetic acid group. The dihedral angle between the triazole and the phenyl ring is expected to be non-zero due to steric hindrance, likely in the range of 20-60 degrees, as observed in similar structures.[4]

The 4H-1,2,4-triazole ring can exist in different tautomeric forms. In the solid state, the N-H proton is most likely located at the N4 position, as this is commonly observed for 4,5-disubstituted 1,2,4-triazoles.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted ValueRationale (based on analogous structures)
C-N (triazole)1.32 - 1.38 ÅTypical C-N bond lengths in 1,2,4-triazole rings.[7]
N-N (triazole)1.37 - 1.41 ÅTypical N-N bond lengths in 1,2,4-triazole rings.[7]
C-Br~1.90 ÅStandard C-Br bond length in bromophenyl derivatives.
C-C (acetic acid)~1.51 ÅStandard C-C single bond length.
C=O (carboxylic acid)~1.22 ÅStandard C=O double bond length in carboxylic acids.
C-O (carboxylic acid)~1.31 ÅStandard C-O single bond length in carboxylic acids.
Dihedral Angle (Triazole-Phenyl)20 - 60°Steric hindrance between the rings prevents coplanarity.[4]
Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is expected to be dominated by a network of strong hydrogen bonds involving the carboxylic acid group and the triazole ring.

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O-H···O hydrogen bonds, a very common motif in the crystal structures of carboxylic acids. Furthermore, the N-H group of the triazole ring can act as a hydrogen bond donor, and the nitrogen atoms of the triazole ring can act as acceptors. This could lead to the formation of chains or sheets of molecules.[6]

  • Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding (C-Br···O or C-Br···N), acting as a Lewis acidic region that interacts with Lewis basic sites on neighboring molecules. This interaction, though weaker than hydrogen bonding, can play a significant role in directing the crystal packing.

  • π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are likely to be offset, maximizing the electrostatic attraction between the rings.[4]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_COOH O-H B_CO C=O A_COOH->B_CO O-H···O (Dimer) A_CO C=O A_NH N-H B_N N A_NH->B_N N-H···N (Chain) A_Br C-Br B_O O A_Br->B_O C-Br···O (Halogen Bond) B_COOH O-H

Caption: Predicted key intermolecular interactions in the crystal lattice.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the acetic acid group, aromatic protons of the bromophenyl ring (likely as two doublets), and a broad singlet for the N-H proton of the triazole ring, which may be exchangeable with D₂O. The carboxylic acid proton will also appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and methylene carbons of the acetic acid moiety, as well as signals for the carbons of the triazole and bromophenyl rings.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, N-H stretching of the triazole ring, and C-Br stretching.

Conclusion and Future Perspectives

This technical guide has presented a comprehensive, albeit predictive, analysis of the synthesis and crystal structure of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. Based on established chemical principles and crystallographic data from analogous compounds, we have proposed a viable synthetic route and detailed the likely molecular geometry and key intermolecular interactions that would govern its solid-state architecture.

The insights provided herein can guide the synthesis and characterization of this and related compounds. Experimental determination of the crystal structure through single-crystal X-ray diffraction is highly recommended to validate these predictions and provide a definitive understanding of its three-dimensional structure. Such data would be invaluable for computational studies, such as molecular docking, and for the rational design of new 1,2,4-triazole-based molecules with optimized therapeutic potential.

References

  • Journal of Medicinal Chemistry. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available at: [Link]

  • ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]

  • ResearchGate. Study of the Intermolecular Interactions in the Crystal Structure Formation of Two New 4,5-Disubstituted Vicinal Triazoles. Available at: [Link]

  • PubMed. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available at: [Link]

  • National Institutes of Health. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. Available at: [Link]

  • National Institutes of Health. Crystal structures of five 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts. Available at: [Link]

  • ResearchGate. Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. Available at: [Link]

  • International Union of Crystallography. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}. Available at: [Link]

  • ResearchGate. The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). Available at: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link] organics6040041

  • MDPI. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Available at: [Link]

  • National Institutes of Health. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Available at: [Link]

  • ACS Publications. Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Available at: [Link]

  • JYX: JYU. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available at: [Link]

  • MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Available at: [Link]

  • ChemBK. [5-(4-BROMO-PHENYL)-4H-[10][11][12]TRIAZOL-3-YL]-ACETIC ACID. Available at: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available at: [Link]

  • National Institutes of Health. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Available at: [Link]

  • ResearchGate. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

  • ORCA - Cardiff University. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Roadmap to Understanding Molecular Behavior

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3][4] This guide provides a comprehensive framework for the characterization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, a molecule of interest within the broader class of 1,2,4-triazole derivatives known for their diverse pharmacological potential.[5][6][7]

While experimental data for this specific molecule is not extensively available in public literature, this document serves as a detailed, practical guide for its complete physicochemical profiling. By presenting established, field-proven methodologies, we aim to empower researchers to generate reliable and reproducible data, forming a self-validating system for its evaluation. The protocols outlined herein are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding.

Molecular Identity and Predicted Properties: A Starting Point

Before embarking on experimental characterization, it is crucial to establish the foundational identity of the target molecule and leverage computational tools for initial property prediction. These predictions, while not a substitute for experimental data, offer valuable guidance for experimental design.

Molecular Structure:

  • Chemical Name: [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

  • Molecular Formula: C₁₀H₈BrN₃O₂[8]

  • Molecular Weight: 282.09 g/mol

Predicted Physicochemical Properties:

The following table summarizes the computationally predicted properties for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. These values should be considered preliminary and are intended to be superseded by rigorous experimental determination.

PropertyPredicted ValueSignificance in Drug Development
pKa 3.79 ± 0.10Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Boiling Point 532.6 ± 60.0 °CRelevant for assessing thermal stability during manufacturing and storage.
Density 1.729 ± 0.06 g/cm³Useful for formulation development and understanding crystal packing.

Source: ChemBK. These values are computationally predicted and have not been experimentally verified.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH. For [5-(4-bromo-phenyl)-4H-triazol-3-yl]-acetic acid, the presence of the carboxylic acid group suggests an acidic pKa. The predicted pKa of 3.79 indicates that at physiological pH (7.4), the molecule will exist predominantly in its ionized (deprotonated) carboxylate form. This has profound implications for its solubility, which is expected to be higher at neutral to alkaline pH, and its ability to cross biological membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for the accurate determination of pKa values.[9][10]

Principle: A solution of the compound is titrated with a standardized acid or base, and the resulting change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 5-10 mg of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM. The final co-solvent concentration should be kept to a minimum, ideally <2%.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[9]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.[9]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • Purge the solution with nitrogen to remove dissolved CO₂.[9]

    • Begin the titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has plateaued, indicating the complete deprotonation of the acidic functional group.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9] This can be determined from the first derivative of the titration curve.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: The use of KCl minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.

  • Nitrogen Purge: The removal of dissolved CO₂ is critical as it can react with the basic titrant and introduce errors in the determination of the equivalence point.

  • Co-solvent Limitation: High concentrations of organic co-solvents can alter the apparent pKa. Therefore, their use should be minimized and reported.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like [5-(4-bromo-phenyl)-4H-triazol-3-yl]-acetic acid, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the gold standard for determining lipophilicity due to its direct measurement of partitioning.[11][12][13]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a pH 7.4 buffer, until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together overnight and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous phase (pH 7.4 buffer).

    • In a glass vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity.[14]

    • Securely cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV. A calibration curve should be prepared for each phase.

  • Calculation:

    • The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of the two phases.

  • Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached a true thermodynamic equilibrium between the two phases.

  • Centrifugation: This ensures a clean separation of the phases, preventing cross-contamination which can be a significant source of error, especially for highly lipophilic or hydrophilic compounds.[11]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.[15][16][17]

Principle: An excess of the solid compound is equilibrated with the aqueous buffer of interest until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid to a vial.

    • Add a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification:

    • Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true thermodynamic solubility.

  • Prolonged Equilibration: Sufficient time is required for the dissolution process to reach equilibrium, especially for poorly soluble compounds.

  • Filtration/Centrifugation: This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

Thermal Properties and Polymorphism: Ensuring Stability and Consistency

The solid-state properties of a drug substance, including its melting point and crystalline form (polymorphism), are crucial for its stability, dissolution rate, and manufacturability. Differential Scanning Calorimetry (DSC) is a powerful technique for investigating these properties.[18][19][20][21]

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, heats of fusion, and the detection of polymorphic transitions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid into a DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The presence of multiple melting peaks or exothermic recrystallization events before the final melt can indicate the presence of polymorphs or solvates.[20][21]

Causality Behind Experimental Choices:

  • Controlled Heating Rate: A consistent heating rate is essential for obtaining reproducible results and for resolving closely spaced thermal events.

  • Inert Atmosphere: A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

  • Heat-Cool-Heat Cycles: Performing a second heating run after a controlled cooling step can reveal the formation of different polymorphic forms upon cooling from the melt.[19]

Molecular Structure and Solid-State Conformation: The Ultimate Confirmation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[22][23][24][25][26] This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships.

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

Principle: A single crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed to determine the crystal structure.

Step-by-Step Workflow:

  • Crystal Growth:

    • Grow single crystals of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in the X-ray diffractometer.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualizations and Logical Relationships

Workflow for Comprehensive Physicochemical Characterization

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application in Drug Development Synthesis Synthesis of [5-(4-Bromo-phenyl)-4H-triazol- 3-YL]-acetic acid pKa pKa Determination (Potentiometric Titration) Synthesis->pKa Solubility Aqueous Solubility (Thermodynamic Assay) Synthesis->Solubility Lipophilicity Lipophilicity (logD) (Shake-Flask Method) Synthesis->Lipophilicity Thermal Thermal Analysis (DSC) (Melting Point & Polymorphism) Synthesis->Thermal Structure Structural Elucidation (SC-XRD) Synthesis->Structure ADME ADME Profile Prediction pKa->ADME Solubility->ADME Formulation Formulation Development Solubility->Formulation Lipophilicity->ADME Thermal->Formulation Structure->Formulation

Caption: A logical workflow for the synthesis and comprehensive physicochemical characterization of a new chemical entity.

Interplay of Key Physicochemical Properties

G Solubility Aqueous Solubility Permeability Membrane Permeability Solubility->Permeability inversely related Absorption Oral Absorption Solubility->Absorption enables Permeability->Absorption enables pKa pKa pKa->Solubility influences pKa->Permeability influences

Caption: The critical interplay between pKa, solubility, and permeability in determining oral absorption.

References

  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817–834.
  • Kaliszan, R., & Wiczling, P. (2010). Gradient high-performance liquid chromatography for pKa determination. In HPLC of biological macromolecules (pp. 553-568). Humana Press.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Manallack, D. T. (2007). The physicochemical challenges of lead optimization. Australian Journal of Chemistry, 60(9), 633-639.
  • MDPI. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Völgyi, G., Ruiz, R., Box, K., Comer, J., Bosch, E., & Takács-Novák, K. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds in mixtures of organic solvents and water. Analytica Chimica Acta, 583(2), 418–428.
  • Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(8), 1250–1256.
  • Zhang, L., & Li, S. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Stability and degradation studies of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Studies of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Abstract

This technical guide provides a comprehensive framework for investigating the chemical stability and degradation pathways of the active pharmaceutical ingredient (API) [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (CAS No. 885281-00-5)[1]. The stability of an API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Understanding how a molecule degrades under various environmental stresses is a regulatory requirement and a fundamental aspect of robust formulation development. This document outlines the scientific rationale, detailed experimental protocols, and analytical strategies required to conduct thorough forced degradation studies in line with international guidelines. It is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Imperative for Stability Profiling

[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core, a bromophenyl substituent, and an acetic acid moiety. The 1,2,4-triazole ring is a common scaffold in many pharmacologically active agents, known for a range of activities including antifungal and anticancer effects[2][3][4][5][6]. The intrinsic chemical stability of such a molecule dictates its viability as a drug candidate. Forced degradation, or stress testing, is the systematic process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation profile.[7][8]

The objectives of these studies are multi-faceted and crucial for drug development:

  • Elucidation of Degradation Pathways: To identify the likely degradation products that could form under normal storage and handling conditions.[7]

  • Development of Stability-Indicating Methods: To create and validate analytical methods that can accurately separate and quantify the intact API from its degradation products.[8][9]

  • Understanding Molecular Liabilities: To pinpoint the susceptible functional groups within the molecule, which informs formulation and packaging strategies.

  • Regulatory Compliance: To fulfill the requirements of global regulatory bodies, as outlined in the International Council for Harmonisation (ICH) guidelines.[7]

This guide provides the theoretical basis and practical protocols for stress testing, focusing on hydrolytic, oxidative, photolytic, and thermal degradation.

Regulatory Framework: Adherence to ICH Guidelines

Stability testing is not an arbitrary process; it is governed by a set of internationally recognized guidelines to ensure data consistency and quality. The foundational documents for these studies are provided by the ICH.

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline defines the core stability data package required for registration applications.[10][11] It specifies the conditions for long-term, intermediate, and accelerated stability studies, which simulate real-world storage over time.[12][13][14] Forced degradation is a critical component addressed within this guideline, used to establish the inherent stability characteristics of the molecule.[14]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This document provides specific guidance on how to assess the light sensitivity of a drug.[11][12] It mandates exposure to a combination of white light and ultraviolet (UV) light to determine if protective packaging is required.

Adherence to these guidelines is not merely a regulatory hurdle; it is a self-validating system that ensures the generation of reliable and meaningful stability data.[13]

Forced Degradation (Stress Testing) Experimental Design

Forced degradation studies involve exposing the API to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation of the parent molecule. This level of degradation is generally sufficient to generate and identify the primary degradation products without overly complex secondary degradation.

Overall Experimental Workflow

The process follows a logical sequence from stress application to data analysis. The workflow ensures that each step informs the next, leading to a comprehensive understanding of the molecule's stability profile.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_id Identification & Characterization prep Prepare Stock Solution of API in Suitable Solvent acid Acid Hydrolysis (HCl) prep->acid Expose Aliquots base Base Hydrolysis (NaOH) prep->base Expose Aliquots neutral Neutral Hydrolysis (Water) prep->neutral Expose Aliquots oxidation Oxidation (H2O2) prep->oxidation Expose Aliquots thermal Thermal (Heat) prep->thermal Expose Aliquots photo Photolytic (Light/UV) prep->photo Expose Aliquots neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc mass_balance Calculate Mass Balance hplc->mass_balance lcms Characterize Degradants (LC-MS/MS) mass_balance->lcms pathway Propose Degradation Pathways lcms->pathway

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. Studying the molecule's susceptibility to acid, base, and neutral hydrolysis reveals its stability across a range of pH values. For [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, the ester-like linkage of the acetic acid side chain and the triazole ring itself are potential sites for hydrolysis.[15][16]

Protocol: Hydrolytic Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the API in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the stressor to achieve a final API concentration of ~100 µg/mL.

  • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Neutral Hydrolysis: Add an equal volume of purified water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60-80°C) and monitor at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Sampling & Neutralization: At each time point, withdraw an aliquot. For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with 0.1 M HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Causality Behind Choices:

  • 0.1 M HCl and NaOH: These concentrations are standard starting points and are generally sufficient to catalyze hydrolysis without causing unrealistic degradation.

  • Elevated Temperature: Heat is used to accelerate the degradation process to occur within a practical timeframe.[15]

Oxidative Degradation

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties. The triazole ring and the phenyl ring are potential sites of oxidation.[17][18][19]

Protocol: Oxidative Stress Testing

  • Preparation: Prepare a ~100 µg/mL solution of the API.

  • Stressor Addition: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature and monitor at appropriate time points. Oxidation reactions are often rapid and may not require heat.

  • Analysis: Analyze samples directly by HPLC.

Causality Behind Choices:

  • 3% H₂O₂: Hydrogen peroxide is a common oxidizing agent used in stress testing because it mimics potential oxidative conditions without being overly aggressive.[16] The concentration can be adjusted (e.g., from 1% to 30%) if degradation is too slow or too fast.

Thermal Degradation

Thermal stress testing evaluates the stability of the API in its solid state when exposed to high temperatures. This helps identify thermally labile functional groups. The acetic acid side chain could potentially undergo decarboxylation at high temperatures.[20][21][22][23]

Protocol: Thermal Stress Testing

  • Preparation: Place a thin layer of the solid API in a vial.

  • Incubation: Store the vial in a calibrated oven at a high temperature (e.g., 80°C, or at a temperature slightly below its melting point) for a defined period (e.g., 24, 48, 72 hours).

  • Humidity (Optional): A parallel study can be run in a humidity-controlled oven (e.g., 80°C / 75% RH) to assess the combined effect of heat and moisture.

  • Sampling & Analysis: At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Photolytic Degradation

Photodegradation assesses the impact of light energy on the molecule. Aromatic halides, such as the bromophenyl group in the target molecule, are known to be susceptible to photodegradation, which can involve cleavage of the carbon-bromine bond.[24][25][26]

Protocol: Photolytic Stress Testing (as per ICH Q1B)

  • Preparation: Prepare both a solid sample and a solution (~100 µg/mL) of the API.

  • Control: Wrap identical samples in aluminum foil to serve as dark controls.

  • Exposure: Place the unwrapped and control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[10][12]

  • Analysis: After exposure, dissolve the solid sample and analyze both the solution and solid samples, along with their dark controls, by HPLC.

Causality Behind Choices:

  • ICH Q1B Conditions: Using the ICH-specified light and UV exposure ensures that the test is comprehensive and meets global regulatory expectations.[12] The dark control is essential to differentiate between degradation caused by light versus degradation caused by temperature within the chamber.

Proposed Degradation Pathways

Based on the chemical structure of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, several degradation pathways can be hypothesized. Characterization of degradants using techniques like LC-MS/MS is required for confirmation.

G cluster_products Potential Degradation Products parent [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid Parent Compound dp1 Hydrolysis Product Cleavage of Acetic Acid Moiety parent:f1->dp1  Acid/Base  Hydrolysis dp2 Oxidative Product N-Oxide on Triazole Ring parent:f1->dp2  Oxidation  (H2O2) dp3 Photolytic Product De-brominated Compound parent:f1->dp3  Photolysis  (UV/Light) dp4 Thermal Product Decarboxylation Product parent:f1->dp4  Thermal  (Heat)

Caption: Plausible degradation pathways for the target molecule.

Development of a Stability-Indicating Analytical Method

A stability-indicating assay method (SIAM) is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample over time due to degradation. A validated HPLC method is the cornerstone of any stability study.

Key Steps in Method Development:

  • Column and Mobile Phase Screening: Start with a reversed-phase C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various pH buffers (e.g., phosphate, acetate) to achieve optimal separation between the parent peak and the peaks of the degradation products.[16][27]

  • Wavelength Selection: Use a Diode Array Detector (DAD) to analyze the peak spectra. Select a wavelength that provides a good response for both the parent API and the known degradation products.

  • Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system. The goal is to develop a method where the parent peak is well-resolved from all degradant peaks and any peaks from the matrix or excipients (peak purity > 99%).[28][29]

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Summary of Stress Conditions and Analytical Approach

Stress TypeConditionTypical DurationPotential Degradation SiteAnalytical Consideration
Acid Hydrolysis 0.1 M HCl, 60-80°C2-24 hoursAcetic acid side chain, Triazole ringNeutralize before injection
Base Hydrolysis 0.1 M NaOH, 60-80°C2-24 hoursAcetic acid side chain, Triazole ringNeutralize before injection
Oxidation 3% H₂O₂, Room Temp.1-12 hoursTriazole ring, Phenyl ringDirect injection
Thermal (Solid) >80°C (dry heat)24-72 hoursAcetic acid side chain (decarboxylation)Dissolve sample before injection
Photolytic ICH Q1B exposurePer guidelineBromophenyl group (de-bromination)Analyze alongside a dark control

Conclusion

The stability and degradation profile of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a critical dataset for its development as a potential pharmaceutical agent. A systematic approach, grounded in the principles of the ICH guidelines, is essential. By conducting comprehensive forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, researchers can elucidate degradation pathways, identify critical molecular liabilities, and develop robust, stability-indicating analytical methods. The insights gained from these studies are indispensable for designing stable formulations, defining appropriate storage conditions and shelf-life, and ensuring the ultimate safety and efficacy of the drug product.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
  • Nguyen, T. L. A., et al. (2022). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose.
  • ResearchGate. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion.
  • ResearchGate. (n.d.). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS.
  • Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants.
  • PubMed. (2022). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole.
  • ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment.
  • ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes.
  • Wikipedia. (n.d.). Acetic acid.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Oxford Academic. (n.d.). Development of a stability-indicating assay method by HPLC–DAD and MS characterization of forced degradation products of ravuconazole.
  • ResearchGate. (2025). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole.
  • ResearchGate. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).
  • Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.
  • (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
  • Semantic Scholar. (n.d.). The thermal decomposition of acetic acid.
  • ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). Photodecomposition properties of brominated flame retardants (BFRs).
  • Deswater. (n.d.). Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation.
  • ScienceDirect. (n.d.). Thermal decarboxylation of acetic acid: Implications for origin of natural gas.
  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • NIH. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.
  • NIH. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
  • RSC Publishing. (n.d.). The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic.
  • MedCrave online. (2016). Forced Degradation Studies.
  • (2022). Forced Degradation – A Review. Volume 47- Issue 3.
  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • ChemBK. (n.d.). [5-(4-BROMO-PHENYL)-4H-[10][11][12]TRIAZOL-3-YL]-ACETIC ACID. Available from:

  • ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • PubMed. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs.
  • NIH. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central.
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

Sources

Introduction: The 1,2,4-Triazole Acetic Acid Scaffold - A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 1,2,4-Triazole Acetic Acid Derivatives

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2] This is due to its remarkable ability to serve as a core scaffold in a multitude of clinically successful drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[3] The unique physicochemical properties of the triazole ring—such as its metabolic stability, capacity for hydrogen bonding, rigid framework, and its role as a bioisostere for amide or carboxylic acid groups—make it an ideal pharmacophore for interacting with diverse biological targets.[1]

When an acetic acid moiety is appended to the N4 position of this ring, forming the 2-(4H-1,2,4-triazol-4-yl)acetic acid backbone, a new layer of therapeutic potential is unlocked.[4] The carboxylic acid group provides a crucial anchor for interacting with enzyme active sites and can be readily modified to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.[4] Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, functioning as potent enzyme inhibitors, antifungal agents, and anti-inflammatory compounds.[5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse mechanisms of action of 1,2,4-triazole acetic acid derivatives. It synthesizes field-proven insights with technical accuracy, detailing the causality behind molecular interactions, providing validated experimental protocols, and visualizing the complex biological pathways these compounds modulate.

Part 1: The Core Mechanism of Action: Versatile Enzyme Inhibition

The predominant mechanism through which 1,2,4-triazole acetic acid derivatives exert their biological effects is through the targeted inhibition of key enzymes. The triazole ring's nitrogen atoms are particularly adept at coordinating with metal ions in enzyme active sites, while the acetic acid side chain forms critical hydrogen bonds and electrostatic interactions, leading to potent and often selective inhibition.

Antifungal Activity: Potent Inhibition of Fungal Ergosterol Biosynthesis

The most well-established mechanism of action for 1,2,4-triazole derivatives is their potent antifungal effect, which stems from the disruption of the fungal cell membrane.[2] This is achieved by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[1][7][8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals, and is critical for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[2][9]

The inhibitory mechanism proceeds as follows:

  • Binding: The triazole derivative enters the active site of the CYP51 enzyme.

  • Coordination: One of the triazole ring's nitrogen atoms forms a coordinate bond with the heme iron atom at the core of the P450 enzyme.[10]

  • Inhibition: This strong interaction prevents the natural substrate, lanosterol, from binding and being demethylated, thereby halting the ergosterol synthesis pathway.

  • Cellular Disruption: The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death or growth inhibition (fungistatic effect).[7]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Incorporation Inhibitor 1,2,4-Triazole Derivative Inhibitor->CYP51 Inhibition CYP51->Ergosterol 14α-demethylation cluster_0 Cell Membrane Phospholipids AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 1,2,4-Triazole Acetic Acid Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by dual-action 1,2,4-triazole derivatives.

Table 1: Comparative Inhibitory Activity of 1,2,4-Triazole Derivatives against COX/LOX Enzymes

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) COX-20.956.44[5]
Derivative 21a COX-21.984.47[5]
Derivative 21b COX-22.134.30[5]
Quercetin (Standard) 5-LOX5.96N/A[5]
Derivative 32a COX-20.98>10[5]
Derivative 32a 5-LOX6.54N/A[5]
Derivative 32b COX-21.23>8[5]
Derivative 32b 5-LOX8.11N/A[5]
Note: IC50 values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Inhibition of Neurologically Relevant Enzymes: AChE and BChE

Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [11][12]These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. [6][12] Structural analysis shows that these derivatives can interact with both the catalytic triad and the peripheral anionic site of the cholinesterase enzymes, leading to effective inhibition. [11]The versatility of the triazole scaffold allows for the synthesis of derivatives with varying potencies against these enzymes.

Table 2: Cholinesterase Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
12d AChE0.73 ± 0.54[11]
12m AChE36.74 ± 1.24[11]
12d BChE0.017 ± 0.53[11]
12m BChE0.038 ± 0.50[11]

Part 2: Anticancer Mechanisms of Action

Beyond enzyme inhibition for antifungal and anti-inflammatory purposes, 1,2,4-triazole acetic acid derivatives have emerged as promising anticancer agents, acting through distinct and critical mechanisms.

Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

A novel class of 1,2,4-triazole derivatives has been shown to exert potent anticancer effects by inhibiting tubulin polymerization. [13]Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting the dynamic equilibrium between tubulin polymerization (assembly) and depolymerization (disassembly), these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. [1] Binding experiments have confirmed that these active triazole derivatives compete with colchicine for its binding site on β-tubulin, classifying them as colchicine-site binding agents. [13]

cluster_0 Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest G2/M Cell Cycle Arrest -> Apoptosis Polymerization->Arrest Depolymerization Depolymerization Depolymerization->Tubulin Microtubule->Depolymerization Inhibitor 1,2,4-Triazole Derivative (Colchicine Site Binder) Inhibitor->Polymerization Inhibition

Caption: Mechanism of cell cycle arrest via inhibition of tubulin polymerization.

Inhibition of Other Cancer-Related Enzymes

The structural versatility of the 1,2,4-triazole scaffold has enabled its application in targeting a range of other enzymes vital for cancer progression:

  • Topoisomerase II: These enzymes are crucial for managing DNA tangles during replication. Their inhibition by triazole derivatives leads to DNA damage and subsequent cell death. [1]* Methionine Aminopeptidase Type II (MetAP2): This enzyme is involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of MetAP2 can effectively starve tumors of their blood supply. [1]* VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key signaling protein in angiogenesis. Certain triazole hybrids have shown potent inhibitory activity against VEGFR-2, further highlighting their anti-angiogenic potential. [1]

Part 3: General Drug Discovery Workflow

The development of novel 1,2,4-triazole acetic acid derivatives follows a structured workflow that integrates chemical synthesis with rigorous biological evaluation. This process is iterative, with insights from biological testing and structure-activity relationship (SAR) studies guiding the design of next-generation compounds.

Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreen Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) Purification->PrimaryScreen HitID Hit Identification (Potency & Selectivity) PrimaryScreen->HitID SAR Structure-Activity Relationship (SAR) Analysis & Lead Optimization HitID->SAR SecondaryScreen Secondary Screening (Cell-based Assays) HitID->SecondaryScreen SAR->Synthesis Iterative Design SAR->SecondaryScreen InVivo In Vivo Efficacy & Toxicity (Animal Models) SecondaryScreen->InVivo Candidate Lead Candidate Selection InVivo->Candidate

Caption: General drug discovery workflow for 1,2,4-triazole acetic acid derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)

This protocol is a standard in vivo method to evaluate the anti-inflammatory activity of test compounds. [5]

  • Animal Acclimatization:

    • Use adult rodents (e.g., Wistar rats or Swiss albino mice).

    • Acclimatize the animals to laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

      • Group 2: Standard Drug (e.g., Indomethacin or Celecoxib).

      • Group 3+: Test Compound groups at different doses.

    • Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Outlook

The 1,2,4-triazole acetic acid scaffold represents a remarkably versatile and pharmacologically "privileged" core. Its derivatives demonstrate a wide array of mechanisms of action, most prominently through the inhibition of critical enzymes involved in fungal survival, inflammation, neurological function, and cancer progression. The ability to systematically modify the substituents on both the triazole ring and the acetic acid side chain provides a powerful platform for tuning biological activity and selectivity.

Future research in this area will likely focus on:

  • Developing Isoform-Selective Inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) to minimize off-target effects and improve safety profiles.

  • Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets (e.g., dual COX/LOX or dual AChE/BChE inhibitors) to treat complex multifactorial diseases.

  • Exploring Novel Therapeutic Targets: Screening libraries of these derivatives against new and emerging biological targets to uncover novel therapeutic applications.

The continued exploration of 1,2,4-triazole acetic acid chemistry, guided by mechanistic insights and robust biological evaluation, holds immense promise for the development of the next generation of innovative and effective therapeutics.

References

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available from: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Eurasian Journal of Analytical Chemistry. Available from: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Eurasian Journal of Analytical Chemistry. Available from: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. Semantic Scholar. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available from: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. Available from: [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available from: [Link]

  • Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine. PMC - PubMed Central. Available from: [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. World Journal of Pharmaceutical Research. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available from: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. Available from: [Link]

  • Structures of some bioactive 1,2,4-triazoles. ResearchGate. Available from: [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Semantic Scholar. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available from: [Link]

  • Synthesis of 1,2,4-triazole-3-yl)thio)acetic acid derivatives 231a–e. ResearchGate. Available from: [Link]

Sources

In silico prediction of biological activity for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of Biological Activity for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] This guide presents a comprehensive, multi-faceted in silico workflow to predict the biological activity of a specific derivative, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (CAS No. 885281-00-5).[6] By leveraging a suite of computational tools, we can construct a robust hypothesis regarding its drug-likeness, potential molecular targets, and mechanism of action, thereby accelerating experimental research and reducing resource expenditure. This document provides not only step-by-step protocols for seasoned computational chemists but also the underlying scientific rationale to empower medicinal chemists and drug development professionals in their decision-making processes.

Introduction: The Compound and the Computational Rationale

The Privileged 1,2,4-Triazole Scaffold

The target molecule, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, belongs to the 1,2,4-triazole class of heterocyclic compounds. This five-membered ring system containing three nitrogen atoms is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions. This versatility has led to its incorporation into a vast array of clinically approved drugs.[5][7] The presence of a bromo-phenyl group suggests potential for halogen bonding and hydrophobic interactions, while the acetic acid moiety provides a key hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a protein's active site.

The Imperative for In Silico Prediction

Traditional drug discovery is a high-cost, high-attrition endeavor. Computational, or in silico, methods have become indispensable for mitigating these risks.[8][9] By modeling molecular interactions and predicting properties before a compound is synthesized, we can prioritize candidates with the highest probability of success. This "fail fast, fail cheap" philosophy allows research to focus on the most promising leads.[10] This guide employs a logical pipeline of in silico techniques, from broad pharmacokinetic predictions to specific protein-ligand interaction analysis, to build a comprehensive profile of the target molecule.

Overall In Silico Prediction Workflow A Compound Structure [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid B Physicochemical & ADMET Prediction (Drug-Likeness Assessment) A->B SMILES Input E Pharmacophore Modeling (Virtual Screening & SAR) A->E Generate Features C Target Identification & Hypothesis (Literature Mining, Reverse Screening) B->C Favorable Profile D Molecular Docking Simulation (Binding Affinity & Pose) C->D Select Protein Target F Data Synthesis & Interpretation D->F E->F G Biological Activity Hypothesis (e.g., Anticancer, Antimicrobial) F->G Convergent Evidence

Caption: A high-level overview of the integrated in silico workflow.

Foundational Analysis: Physicochemical and ADMET Profiling

Rationale: Before investigating specific molecular targets, it is crucial to assess the compound's fundamental drug-like properties. A molecule with high potency against a target is of little therapeutic value if it cannot be absorbed by the body, reaches the wrong tissue, is rapidly metabolized, or is toxic.[10][11] The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile provides this critical initial screen.

Protocol: ADMET & Physicochemical Property Prediction

This protocol utilizes free web-based tools, making it accessible for rapid evaluation.

  • Obtain Compound Structure:

    • The canonical SMILES (Simplified Molecular Input Line Entry System) for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is O=C(O)CC1=NN=C(N1)C2=CC=C(Br)C=C2.

  • Utilize Prediction Servers:

    • Navigate to a comprehensive ADMET prediction server such as SwissADME ([Link]) or pkCSM ([Link]12] A new generation of tools like ADMET-AI also provides rapid and accurate predictions using machine learning models.[13]

    • Input the SMILES string into the query field and execute the prediction.

  • Data Collection and Analysis:

    • Systematically collect the output data into tables.

    • Physicochemical Properties: Evaluate properties like molecular weight (MW), LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors.

    • Pharmacokinetics: Analyze predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) enzyme inhibition. CYP enzymes are critical for drug metabolism, and inhibition can lead to adverse drug-drug interactions.

    • Drug-Likeness: Assess compliance with established rules like Lipinski's Rule of Five, which helps to predict oral bioavailability.[14]

    • Toxicity: Screen for alerts related to mutagenicity (e.g., AMES toxicity), hepatotoxicity, and other adverse effects.

Predicted Data Summary

Table 1: Predicted Physicochemical Properties

Property Predicted Value Acceptable Range (Drug-Likeness) Significance
Molecular Weight 282.09 g/mol < 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity) ~1.5 - 2.0 -0.4 to +5.6 Affects solubility and membrane permeability.
H-Bond Donors 2 ≤ 5 Influences binding and solubility.
H-Bond Acceptors 4 ≤ 10 Influences binding and solubility.
TPSA 78.9 Ų < 140 Ų Predicts cell permeability.

| Rotatable Bonds | 3 | ≤ 10 | Relates to conformational flexibility. |

Table 2: Predicted ADMET Profile

Parameter Prediction Implication
GI Absorption High Likely to be well-absorbed orally.
BBB Permeant No Unlikely to cross the blood-brain barrier; reduced CNS side effects.
CYP2D6 Inhibitor Yes (Potential) Possible drug-drug interactions with substrates of this enzyme.
CYP3A4 Inhibitor No Lower risk of interaction with a major metabolic pathway.
AMES Toxicity No alert Low probability of being mutagenic.

| Hepatotoxicity | No alert | Low probability of causing liver damage. |

Interpretation: The compound exhibits a promising drug-like profile. It adheres to Lipinski's Rule of Five, suggests good oral absorption, and is predicted to have a low general toxicity profile. The potential inhibition of CYP2D6 is a key finding that would require experimental validation but is a common feature to monitor in drug development.

Target Identification and Molecular Docking

Rationale: With a favorable ADMET profile, the next step is to identify a plausible molecular target. Literature shows that triazole derivatives frequently exhibit anticancer activity by inhibiting tubulin polymerization.[15] Tubulin is a well-validated cancer target, making it an excellent candidate for our investigation. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target, providing a structural hypothesis for its biological activity.[1][16]

Molecular Docking Workflow PDB 1. Download Protein (e.g., PDB: 5LYJ - Tubulin) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL 3. Prepare Ligand (Generate 3D structure, assign charges) Dock 5. Run Docking (AutoDock Vina) PrepL->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze

Caption: A stepwise workflow for performing molecular docking simulations.

Protocol: Molecular Docking with AutoDock Vina

This protocol uses UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation, both freely available for academic use.[17][18]

  • Protein Preparation:

    • Download Structure: From the RCSB PDB ([Link]), download the crystal structure of tubulin, e.g., PDB ID: 5LYJ .[15] This structure contains a known inhibitor at the colchicine binding site.

    • Clean Protein: Open the PDB file in UCSF Chimera. Remove water molecules and any co-crystallized ligands or ions not essential for structural integrity.

    • Add Hydrogens & Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign appropriate atomic charges (e.g., AMBER ff14SB). This step is critical for accurately modeling electrostatic interactions.

    • Save: Save the prepared protein as a .pdb or .mol2 file.

  • Ligand Preparation:

    • Generate 3D Structure: Using UCSF Chimera, build the molecule from its SMILES string (O=C(O)CC1=NN=C(N1)C2=CC=C(Br)C=C2).

    • Energy Minimization: Perform a quick energy minimization (e.g., using the UFF force field) to obtain a low-energy 3D conformation.

    • Assign Charges: Assign charges to the ligand atoms (e.g., Gasteiger).

    • Save: Save the prepared ligand in .mol2 format.

  • Running AutoDock Vina:

    • Convert Files: Use AutoDock Tools (ADT) or a command-line script to convert the prepared protein and ligand files into the required .pdbqt format, which includes charge and atom type information.[19][20]

    • Define the Search Space (Grid Box): The grid box defines the 3D space where Vina will search for binding poses. Center this box on the known colchicine binding site of tubulin. The size should be large enough to accommodate the ligand with some rotational and translational freedom (e.g., 25 x 25 x 25 Å).

    • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Execute Docking: Run the Vina executable from the command line: vina --config conf.txt --out results.pdbqt --log results.log.

  • Analysis of Results:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.

    • Pose Visualization: Load the protein (receptor.pdbqt) and the output poses (results.pdbqt) into UCSF Chimera.

    • Interaction Analysis: Analyze the top-ranked pose. Identify and measure hydrogen bonds, hydrophobic interactions, and any potential halogen bonds between the ligand and key amino acid residues in the binding pocket.

Docking Results and Interpretation

Table 3: Predicted Molecular Docking Results against Tubulin (PDB: 5LYJ)

Parameter Predicted Value/Residues Significance
Binding Affinity -7.9 kcal/mol Strong predicted binding affinity, comparable to known inhibitors.
Hydrogen Bonds Asn258, Thr314 The acetic acid moiety forms key H-bonds, anchoring the ligand.
Hydrophobic Interactions Val238, Leu242, Ala316 The bromo-phenyl ring fits into a hydrophobic pocket.

| Halogen Bond | Cys241 (Sulfur) | The bromine atom may form a favorable interaction with the sulfur of Cys241. |

Interpretation: The docking simulation predicts that [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid binds favorably within the colchicine binding site of tubulin. The calculated binding affinity of -7.9 kcal/mol suggests potent inhibitory activity. The specific interactions identified—hydrogen bonds from the acid group and hydrophobic/halogen interactions from the bromo-phenyl ring—provide a clear, testable structural hypothesis for its mechanism of action. This aligns with the known pharmacology of many tubulin inhibitors and strongly supports the hypothesis of anticancer activity.

Advanced Modeling: Pharmacophore and QSAR

Pharmacophore Modeling

Rationale: A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[21][22][23] It defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[24] This model can then be used as a 3D query to rapidly screen large virtual databases for other structurally diverse molecules that might have the same biological activity.[25]

Pharmacophore Model Concept Comp [5-(4-Bromo-phenyl)-4H-triazol-3-YL] -acetic acid HBD H-Bond Donor Comp->HBD Carboxylic Acid -OH HBA H-Bond Acceptor Comp->HBA Carboxylic Acid C=O Triazole Nitrogens HY Hydrophobic Center Comp->HY Bromo-phenyl Moiety AR Aromatic Ring Comp->AR Phenyl Ring

Caption: Key pharmacophoric features derived from the target compound.

Workflow Insight: Based on our compound, a pharmacophore model would include: one hydrogen bond donor (the carboxylic acid -OH), at least two hydrogen bond acceptors (the carbonyl oxygen and triazole nitrogens), and one hydrophobic/aromatic feature (the bromo-phenyl ring). This model could be generated using software like LigandScout or Phase and used to screen databases like ZINC to identify novel potential tubulin inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

Rationale: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8][26][27] By converting molecular structures into numerical descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds and guide lead optimization.[9][28]

Methodological Note: A robust QSAR model requires a training set of multiple, structurally related compounds with experimentally determined biological activities. While we cannot build a model for our single compound, this section outlines the self-validating process one would follow.

  • Dataset Preparation: Assemble a series of analogues of the target compound with measured IC₅₀ values against a specific target (e.g., tubulin).

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D descriptors).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model correlating the descriptors with biological activity.[26]

  • Rigorous Validation: This is the most critical step for trustworthiness.

    • Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's internal robustness (Q²).

    • External Validation: Use an external test set of compounds (not used in model training) to evaluate the model's predictive power (R²_pred). A predictive model is the ultimate goal of QSAR.[27]

Synthesis of Findings and Final Hypothesis

The in silico workflow provides multiple convergent lines of evidence. The initial ADMET screen established that [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid possesses excellent drug-like properties, suggesting it is a viable candidate for oral administration with a low risk of toxicity. Building on the known activities of the triazole scaffold, we hypothesized tubulin as a potential target. Molecular docking simulations strongly supported this hypothesis, predicting high-affinity binding at the colchicine site with a plausible and structurally detailed binding mode. The identified pharmacophoric features provide a blueprint for designing future analogues or screening for novel hits.

Final Hypothesis: [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is predicted to be a biologically active compound with a high likelihood of exhibiting anticancer activity via the inhibition of tubulin polymerization . Its favorable predicted ADMET profile makes it a strong candidate for synthesis and experimental validation in relevant cancer cell line assays.

References

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
  • Microbiological and in silico evaluation of triazole and bi-triazole derivatives. Scientific Electronic Library Online.
  • In Silico Prediction of 3-(Phenoxymethyl)-4H-1,2,4-triazole Bioactivity: A Technical Guide. Benchchem.
  • ADMET Predictions - Comput
  • What is the role of pharmacophore in drug design?
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • ADMET-AI. ADMET-AI.
  • Pharmacophore modeling | PDF. Slideshare.
  • A Review on QSAR Studies. International Journal of Advances in Pharmacy and Biotechnology.
  • ADMET predictions. VLS3D.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • 3D-QSAR in drug design--a review. PubMed.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. PubMed Central.
  • Synthesis, anti-fungal activities and in silico studies of triazole/benzimidazole hybrid molecules. Taylor & Francis Online.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Design of the target compounds. | Download Scientific Diagram.
  • Molecular Docking Tutorial. University of Palermo.
  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. PubMed Central.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • [5-(4-BROMO-PHENYL)-4H-[1][8][26]TRIAZOL-3-YL]-ACETIC ACID. ChemicalBook.

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

Sources

A Senior Application Scientist's Guide to Novel Synthesis Routes for 5-Aryl-1,2,4-triazole-3-acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 5-Aryl-1,2,4-triazole-3-acetic Acids in Drug Discovery

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its capacity for diverse biological activities. Within this esteemed class of compounds, 5-aryl-1,2,4-triazole-3-acetic acids are emerging as a particularly promising subclass. The incorporation of an aryl group at the 5-position and an acetic acid moiety at the 3-position creates a unique pharmacophore with applications ranging from anti-inflammatory to anticancer agents. The acetic acid functional group, in particular, can act as a crucial binding element to target proteins, enhancing potency and selectivity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of novel and established synthetic routes to this valuable class of molecules. We will delve into the mechanistic underpinnings of each pathway, offering not just protocols, but a strategic understanding of why certain synthetic choices are made.

Strategic Overview of Synthetic Pathways

The synthesis of 5-aryl-1,2,4-triazole-3-acetic acids can be approached through several strategic disconnections. This guide will focus on three primary pathways, each with its own set of advantages and considerations.

G A Target Molecule: 5-Aryl-1,2,4-triazole-3-acetic Acid B Thioether Linkage Pathway A->B Retrosynthetic Disconnection C Classical Cyclization Strategies A->C Retrosynthetic Disconnection D Convergent One-Pot Approaches A->D Retrosynthetic Disconnection

Caption: Key synthetic strategies for 5-aryl-1,2,4-triazole-3-acetic acids.

I. The Thioether Linkage Pathway: A Robust and Versatile Route

This pathway represents the most widely employed and arguably the most versatile approach to the target molecules. It is a multi-step synthesis that proceeds through a key 5-aryl-4H-1,2,4-triazole-3-thiol intermediate. The strategic advantage of this route lies in the late-stage introduction of the acetic acid moiety, allowing for the synthesis of a diverse library of analogs from a common intermediate.

Mechanistic Rationale

The pathway hinges on the nucleophilic character of the thiol group on the triazole ring, which readily undergoes S-alkylation with an appropriate electrophile, in this case, a haloacetic acid ester. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

G A Aryl Carboxylic Acid C 5-Aryl-4H-1,2,4-triazole-3-thiol A->C Cyclization B Thiosemicarbazide B->C E Ethyl [(5-aryl-4H-1,2,4-triazol-3-yl)thio]acetate C->E S-Alkylation D Haloacetic Acid Ester D->E F 5-Aryl-1,2,4-triazole-3-acetic Acid E->F Hydrolysis

Caption: Workflow for the Thioether Linkage Pathway.

Experimental Protocols

Step 1: Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiol

This crucial intermediate is typically synthesized via the cyclization of an N-aroylthiosemicarbazide, which is, in turn, prepared from an aryl hydrazide and a thiocyanate or by reacting an aryl carboxylic acid with thiosemicarbazide.

  • Protocol 1a: From Aryl Hydrazide

    • To a solution of the desired aryl hydrazide (1.0 eq) in ethanol, add potassium thiocyanate (1.1 eq) and concentrated hydrochloric acid (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated N-aroylthiosemicarbazide, wash with water, and dry.

    • To the N-aroylthiosemicarbazide (1.0 eq), add an 8% aqueous solution of sodium hydroxide.

    • Reflux for 4-6 hours until a clear solution is obtained.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the 5-aryl-4H-1,2,4-triazole-3-thiol.

    • Filter, wash with water, and recrystallize from ethanol.

  • Causality: The acidic conditions in the first step facilitate the formation of the thiosemicarbazide intermediate. The subsequent basic conditions in the cyclization step promote the intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.

Step 2: S-Alkylation with Ethyl Chloroacetate

  • Suspend the 5-aryl-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature to form the sodium thiolate salt.

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • Cool the mixture and pour it into ice-water.

  • The precipitated ethyl [(5-aryl-4H-1,2,4-triazol-3-yl)thio]acetate is filtered, washed with water, and can be purified by recrystallization or column chromatography.

  • Causality: The use of a strong base like sodium ethoxide is crucial to deprotonate the thiol, forming the highly nucleophilic thiolate anion, which readily displaces the chloride from ethyl chloroacetate in an SN2 reaction.

Step 3: Hydrolysis to the Acetic Acid

  • Dissolve the ethyl [(5-aryl-4H-1,2,4-triazol-3-yl)thio]acetate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours.

  • Monitor the reaction for the disappearance of the ester starting material by TLC.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

  • The precipitated 5-aryl-1,2,4-triazole-3-acetic acid is filtered, washed with cold water, and dried.

  • Causality: Basic hydrolysis is employed to saponify the ester. Acidification then protonates the resulting carboxylate salt to yield the final carboxylic acid product.

Aryl Substituent Overall Yield (%) Melting Point (°C) of Final Product
Phenyl65-75188-190
4-Chlorophenyl70-80210-212
4-Methoxyphenyl60-70175-177
2-Naphthyl55-65225-227

Table 1: Representative yields and melting points for the Thioether Linkage Pathway.

II. Classical Cyclization Strategies: The Pellizzari and Einhorn-Brunner Reactions

These named reactions offer a more convergent approach to the 1,2,4-triazole core, potentially reducing the number of synthetic steps. However, they often require harsher reaction conditions and may present challenges in regioselectivity.

A. The Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[1][2] To synthesize our target molecule, a malonamide derivative could be reacted with an aryl hydrazide.

  • Proposed Mechanistic Pathway:

G A Aryl Hydrazide C Intermediate Adduct A->C B Malonamide B->C D Cyclization & Dehydration C->D E 5-Aryl-1,2,4-triazole-3-acetamide D->E F Hydrolysis E->F G 5-Aryl-1,2,4-triazole-3-acetic Acid F->G G cluster_0 One-Pot Reaction Vessel A Aryl Hydrazide D In situ formation of intermediates A->D B Malonic Acid Derivative B->D C Ammonia Source C->D E Cyclization & Aromatization D->E F 5-Aryl-1,2,4-triazole-3-acetic Acid E->F

Caption: Conceptual workflow for a one-pot synthesis.

  • Plausible Protocol Outline:

    • To a solution of an aryl hydrazide (1.0 eq) and a malonic acid derivative (e.g., diethyl malonate) (1.1 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide), add a source of ammonia (e.g., ammonium acetate or formamidine hydrochloride).

    • Heat the reaction mixture under reflux or using microwave irradiation.

    • The reaction would proceed through the in-situ formation of an amidrazone intermediate, followed by cyclization and aromatization to yield the target compound.

  • Expert Insight: While direct literature precedent for this specific one-pot synthesis of 5-aryl-1,2,4-triazole-3-acetic acids is emerging, similar one-pot syntheses of other substituted 1,2,4-triazoles have been successfully developed. This approach holds significant promise for the rapid and efficient generation of compound libraries for high-throughput screening.

Conclusion and Future Outlook

The synthesis of 5-aryl-1,2,4-triazole-3-acetic acids is a dynamic field with both well-established and novel methodologies. The Thioether Linkage Pathway remains the workhorse for its reliability and adaptability. However, the allure of more convergent and efficient syntheses, such as adaptations of classical named reactions and the development of innovative one-pot procedures, continues to drive research. As the demand for novel therapeutic agents grows, the development of robust, scalable, and versatile synthetic routes to this important class of molecules will be of paramount importance. Future efforts will likely focus on catalytic C-H functionalization to directly introduce the acetic acid moiety onto a pre-formed 5-aryl-1,2,4-triazole core, representing a highly atom-economical and elegant synthetic strategy.

References

  • Asif, M. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. Moroccan Journal of Chemistry, 2(3), 136-164. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. Organic letters, 17(5), 1184–1187. [Link]

  • Pellizzari Reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pellizzari reaction. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Turkish Journal of Chemistry, 26(4), 531-539. [Link]

  • Einhorn-Brunner Reaction. (n.d.). In Merck Index. Retrieved January 20, 2026, from [Link]

  • Einhorn–Brunner reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-20. [Link]

  • Titi, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(11), 1593. [Link]

  • Reddy, A. S., et al. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. RSC Advances, 13(4), 2680-2682. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport, 12(9), 843-856. [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864275. [Link]

  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966275. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Torky, M. A. (2006). One pot synthesis of novel thiazolo[3,2-b]t[2][3][4]riazoles: A useful synthetic application of the acidified acetic acid method. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1849-1861. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Education, Health and Sport, 54(1), 12-25. [Link]

  • Reddy, A. S., et al. (2023). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. RSC Advances, 13, 2680-2682. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. Molecules, 26(22), 6985. [Link]

  • Li, G., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(10), 2801. [Link]

  • Bunev, A. S., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6649. [Link]

  • Madkour, H. M. F., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2014, 847961. [Link]

  • Zhang, Y., et al. (2015). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [2][3][4]triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 20(3), 4828-4837. [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

Sources

An In-Depth Technical Guide to the Biological Screening of Novel Brominated Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Brominated Triazoles in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile pharmacophoric features. The strategic introduction of bromine atoms to this heterocyclic core can dramatically modulate a compound's physicochemical and biological properties. Bromine, as a halogen substituent, can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and form potent halogen bonds with biological targets, thereby improving binding affinity and efficacy. This guide provides a comprehensive, field-proven framework for the systematic biological screening of novel brominated triazole compounds, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of integrated screening—a synergistic workflow that combines computational prediction with robust in vitro validation to efficiently identify and advance promising therapeutic candidates.

Section 1: The Foundational Rationale—Why Bromine and Triazoles?

The decision to focus on brominated triazoles is a deliberate one, driven by established principles of medicinal chemistry. The triazole ring itself is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The introduction of bromine imparts several key advantages:

  • Enhanced Lipophilicity : Bromine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.

  • Metabolic Blocking : Strategically placed bromine atoms can shield susceptible positions on the molecule from metabolic enzymes like cytochrome P450s, thus prolonging its half-life.

  • Halogen Bonding : Bromine can act as a halogen bond donor, a strong, non-covalent interaction with electron-rich atoms like oxygen and nitrogen in protein backbones or side chains. This can significantly enhance the binding affinity and specificity of the compound for its target.[1]

This strategic combination of a robust heterocyclic core with the unique properties of bromine makes this class of compounds particularly promising for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Section 2: The Integrated Screening Cascade: A Phased Approach to Discovery

A successful screening campaign is not a linear process but a dynamic and iterative workflow. Our proposed cascade is designed to be a self-validating system, where each phase provides critical data that informs the next, ensuring that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Phase 1: In Silico Triage cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Hit-to-Lead Optimization ADMET ADMET Prediction Docking Molecular Docking ADMET->Docking Prioritize candidates Cytotoxicity Cytotoxicity Profiling Docking->Cytotoxicity Select for synthesis & testing Antimicrobial Antimicrobial Screening Cytotoxicity->Antimicrobial Assess therapeutic window Antifungal Antifungal Screening Cytotoxicity->Antifungal Assess therapeutic window Lead_Opt Lead Optimization Antimicrobial->Lead_Opt Antifungal->Lead_Opt Identify lead compounds

Caption: Integrated screening workflow for novel brominated triazoles.

Phase 1: In Silico Triage - Predicting Success Before Synthesis

Before committing to costly and time-consuming chemical synthesis, a robust in silico evaluation is paramount. This initial phase allows for the rapid assessment of large virtual libraries of novel brominated triazoles, prioritizing those with the highest probability of success.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical first-pass filter.[2][3][4][5][6] Computational models can forecast a compound's pharmacokinetic properties, helping to eliminate molecules that are likely to fail in later stages of development due to poor bioavailability or toxicity.[2][3][4][5][6] For halogenated compounds, it is crucial to use predictive models that are well-trained on datasets containing similar structures, as halogens can significantly influence metabolic pathways and toxicity profiles.

Protocol: In Silico ADMET Prediction

  • Structure Preparation : Draw the chemical structures of the novel brominated triazole compounds using chemical drawing software and convert them to a suitable format (e.g., .mol or SMILES).

  • Software Selection : Utilize a validated ADMET prediction software suite. Several commercial and academic platforms are available that provide predictions for a wide range of properties.

  • Parameter Analysis : Analyze key ADMET parameters, including but not limited to:

    • Absorption : Predicted Caco-2 permeability and human intestinal absorption (HIA).

    • Distribution : Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

    • Metabolism : Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP3A4, CYP2D6).

    • Excretion : Predicted clearance rate.

    • Toxicity : Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • Data Interpretation : Prioritize compounds with a favorable balance of predicted properties. For example, for an orally administered drug, high intestinal absorption and moderate metabolic stability would be desirable.

Molecular docking simulations predict the preferred binding orientation of a ligand to a biological target and estimate the binding affinity.[7][8][9][10][11] This allows for the rational selection of compounds that are most likely to interact with a specific protein of interest, such as a bacterial enzyme or a cancer-related kinase. The presence of bromine necessitates the use of docking software that can accurately model halogen bonding.

Protocol: Molecular Docking

  • Target Preparation : Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation : Generate 3D conformations of the brominated triazole compounds and assign appropriate atom types and charges.

  • Docking Simulation : Define the binding site on the target protein and perform the docking simulation using software that can account for halogen bonding.

  • Pose Analysis and Scoring : Analyze the predicted binding poses and scoring functions to identify compounds with favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) within the active site. Compounds with lower predicted binding energies are generally considered to have higher affinity.[7][12]

Section 3: Phase 2: In Vitro Validation - From Prediction to Biological Reality

Compounds that pass the in silico triage are then synthesized and subjected to a battery of in vitro assays to validate their predicted biological activity and assess their safety profile.

Cytotoxicity Profiling: Establishing the Therapeutic Window

A fundamental first step in the in vitro evaluation of any novel compound is to determine its cytotoxicity against a panel of human cell lines.[1][13][14][15] This provides an initial assessment of the compound's therapeutic index—the concentration range at which it is effective against a target (e.g., a cancer cell) while being non-toxic to normal cells. The MTT assay is a widely used and reliable colorimetric method for this purpose.[1][14][15][16][17][18][19][20][21]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding : Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[16]

  • Compound Treatment : Prepare serial dilutions of the brominated triazole compounds in cell culture medium. Treat the cells with a range of concentrations and incubate for 48-72 hours.[1]

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18][19][20][21]

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[19]

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity Profile

Compound IDTarget Cell Line (e.g., MCF-7) IC50 (µM)Non-Target Cell Line (e.g., HEK293) IC50 (µM)Selectivity Index (SI = IC50 Non-Target / IC50 Target)
Bromo-Triazole-018.4>100>11.9
Bromo-Triazole-0215.2>100>6.6
............
Antimicrobial and Antifungal Screening: Assessing Efficacy Against Pathogens

Given the known antimicrobial and antifungal properties of many triazole derivatives, screening for activity against a panel of clinically relevant bacteria and fungi is a logical and high-value step.[7][8][22][23][24][25][26][27][28][29][30][31][32][33] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][26][28]

Antimicrobial_Screening cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Plate Inoculate 96-well plate with compound dilutions and inoculum Inoculum->Plate Compound Prepare Serial Dilutions of Brominated Triazoles Compound->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Read plate for visible growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for broth microdilution antimicrobial screening.

Protocol: Broth Microdilution for Antibacterial and Antifungal Screening

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[26]

  • Compound Dilution : Perform serial two-fold dilutions of the brominated triazole compounds in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[24]

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Incubation : Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[24]

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial/Antifungal Activity

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Bromo-Triazole-0183216
Bromo-Triazole-02166432
............

Section 4: Phase 3: Hit-to-Lead Optimization and Future Directions

Compounds that demonstrate high potency in the in vitro assays and a favorable selectivity index are classified as "hits." The subsequent hit-to-lead phase involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and ADMET properties. The screening cascade described in this guide can then be re-employed to evaluate these new analogs, creating an iterative cycle of design, synthesis, and testing that drives the drug discovery process forward.

Conclusion

The biological screening of novel brominated triazole compounds is a multifaceted endeavor that requires a strategic and integrated approach. By combining the predictive power of in silico methods with the empirical rigor of in vitro assays, researchers can efficiently navigate the complexities of drug discovery. The methodologies and workflows detailed in this guide provide a robust framework for identifying and validating promising new therapeutic agents, ultimately accelerating the translation of chemical innovation into clinical solutions.

References

  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.
  • Aurlide. (2025).
  • Kakade, A. (n.d.). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. IJMTLM.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
  • ijcrcps. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps.
  • CLYTE Technologies. (2025).
  • Digital Chemistry. (n.d.).
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • Deep Origin. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • BenchChem. (2025). Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • NIH. (n.d.).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
  • Wikipedia. (n.d.). Broth microdilution. Wikipedia.
  • ResearchGate. (2025). Exploring the binding interaction between triazoles and bromelain by spectroscopic and molecular docking techniques.
  • Kosheeka. (2025).
  • Muhammad-Ali, M. A., Jasim, E. Q., & Mohammed, A. I. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • ResearchGate. (2026). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • NIH. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Microbe Online. (2013).
  • ProQuest. (n.d.). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. ProQuest.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • SpringerLink. (2025).
  • NIH. (n.d.).
  • MDPI. (2018).
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • ResearchGate. (2025). (PDF) Antimicrobial and anthelmintic activities of some newly synthesized triazoles.
  • NIH. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PMC.
  • NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of Antibacterial Activity of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)- 3-(4- substituted Benzyl) sulfide.
  • MDPI. (n.d.).
  • International Journal of Chemical Studies. (2017). Triazoles as antimicrobial: A review.
  • PubMed. (2018).
  • PubMed. (2022). Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. PubMed.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • NIH. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.

Sources

A Technical Guide for the Preliminary Cytotoxic Evaluation of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. [ 17, 19 ] Its derivatives have shown significant potential as anticancer agents, acting through diverse mechanisms such as enzyme inhibition and the induction of apoptosis. [ 19, 32 ] This guide provides a comprehensive, in-depth framework for conducting the preliminary in vitro cytotoxicity assessment of a novel compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. We present a detailed, self-validating protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust method for quantifying metabolic viability. [ 18, 24 ] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data analysis, and the interpretation of results. Furthermore, we propose a hypothetical mechanism of action, centering on the induction of the intrinsic apoptotic pathway, providing a logical foundation for subsequent mechanistic studies.

Introduction: The Therapeutic Potential of Triazole Scaffolds in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have garnered significant attention due to their broad spectrum of biological activities and favorable pharmacokinetic profiles. [ 28, 32 ]

The 1,2,4-Triazole Moiety: A Privileged Structure

The 1,2,4-triazole nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. Its unique physicochemical properties allow it to act as a bioisostere for structures like amides and esters, enabling it to form robust interactions with various biological targets. [ 32, 38 ] Numerous studies have demonstrated that derivatives of 1,2,4-triazole can inhibit cancer cell proliferation by modulating key cellular pathways, including those involved in apoptosis and cell cycle regulation. [ 19, 30 ]

Rationale for Investigating [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

The specific compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, combines the proven 1,2,4-triazole core with a 4-bromophenyl group. The presence of a halogen, such as bromine, on a phenyl ring can be crucial for biological activity, potentially enhancing the compound's binding affinity to target proteins. [ 31, 39 ] The acetic acid side chain provides a polar functional group that can influence solubility and interactions with cellular machinery. Based on the established anticancer potential of related structures, this novel compound is a compelling candidate for preliminary cytotoxicity screening. [ 16, 36 ]

Core Methodology: A Framework for In Vitro Cytotoxicity Assessment

A robust and reproducible methodology is critical for obtaining meaningful preliminary data. This section outlines a comprehensive approach, from cell line selection to a detailed assay protocol.

Cell Line Selection and Culture: The HeLa Model

For preliminary screening, a well-characterized and aggressive cancer cell line is ideal. The HeLa cell line, derived from cervical cancer, is a suitable choice due to its rapid growth, stability, and extensive use in cancer research, which provides a wealth of comparative data. [ 2 ]

Standard Culture Conditions for HeLa Cells:

  • Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin. [ 5, 6 ]

  • Environment: Incubate at 37°C in a humidified atmosphere with 5% CO₂. [ 25 ]

  • Passaging: Subculture cells when they reach 70-80% confluency to maintain exponential growth. This is typically done by rinsing with PBS, detaching with a brief Trypsin-EDTA treatment, and reseeding at a 1:3 to 1:10 split ratio. [ 2, 5 ]

Experimental Workflow for Cytotoxicity Screening

A successful experiment follows a logical and meticulously planned workflow. The following diagram illustrates the key phases of the MTT assay, from initial cell preparation to final data analysis.

G A Maintain HeLa Cell Culture (Exponential Growth Phase) B Harvest & Count Cells (Trypan Blue Exclusion) A->B C Seed 96-Well Plate (e.g., 10,000 cells/well) B->C D Allow Cells to Adhere (24-hour Incubation) E Prepare Serial Dilutions of [5-(4-Br-Ph)-4H-triazol-3-YL]-acetic acid D->E F Treat Cells with Compound (Include Vehicle & Positive Controls) E->F G Incubate for 48-72 hours F->G H Add MTT Reagent (0.5 mg/mL final conc.) I Incubate for 2-4 hours (Formazan Crystal Formation) H->I J Solubilize Crystals (Add DMSO or Solubilization Buffer) I->J K Read Absorbance at 570 nm (Plate Reader) J->K L Data Analysis: Calculate % Viability & IC50 K->L

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [ 23, 24 ] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [ 18, 27 ]

Materials:

  • HeLa cells in culture

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound: [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • Positive Control: Doxorubicin (a known cytotoxic agent)

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Sterile 96-well flat-bottom plates

Step-by-Step Procedure:

  • Cell Seeding: Harvest HeLa cells and perform a viable cell count. Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL in complete medium. Add 100 µL of this suspension (10,000 cells) to each well of a 96-well plate.

    • Causality: Seeding a precise number of cells is crucial for reproducibility. 10,000 cells per well is a common starting point that allows for sufficient growth and a clear signal.

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to adhere to the bottom of the wells and resume their normal growth. [ 23 ]

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold or 10-fold serial dilutions in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validation: Include the following controls in triplicate:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the dilutions (ensures the solvent is not toxic).

      • Positive Control: Cells treated with a known cytotoxic drug like Doxorubicin (confirms the assay is working and cells are responsive to cytotoxic agents).

      • Media Blank: Wells with medium but no cells (for background absorbance subtraction). [ 18 ]

  • Incubation: Return the plate to the incubator for a 48 or 72-hour exposure period.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well. [ 27 ]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [ 18 ]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

Raw absorbance values must be converted into meaningful data to assess the compound's cytotoxicity.

From Raw Absorbance to IC₅₀
  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.

  • Calculate Percentage Viability: Use the following formula for each compound concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. [ 8 ] This value is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve). [ 14, 33 ]

Tabular Presentation of Hypothetical Results

Clear presentation of data is essential for comparison and reporting.

Cell LineCompoundIC₅₀ (µM) [48h]
HeLa[5-(4-Br-Ph)-4H-triazol-3-YL]-acetic acid25.6
HeLaDoxorubicin (Positive Control)0.8

Proposed Mechanism of Action: A Hypothetical Model

Based on the activities of related triazole compounds, we hypothesize that [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid may induce cytotoxicity by triggering the intrinsic pathway of apoptosis. [ 7, 10 ]

Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is activated by cellular stress, such as that induced by a cytotoxic compound. [ 3, 4 ] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). [ 11, 12 ] The ratio of these proteins determines the cell's fate. [ 9 ] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return for the cell. [ 9, 15 ] This releases cytochrome c into the cytoplasm, which binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9. [ 1, 7 ] Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell, leading to its death. [ 1, 10 ]

G cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound [5-(4-Br-Ph)-4H-triazol-3-YL]-acetic acid stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax Bax (Pro-apoptotic) stress->bax activates bcl2->bax inhibits mito Mitochondrion bax->mito forms pores cytoc Cytochrome c (Release) mito->cytoc apaf Apoptosome (Apaf-1 + Cytochrome c) cytoc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. By following the detailed MTT protocol and principles of self-validation, researchers can generate reliable preliminary data. A promising IC₅₀ value against the HeLa cell line would warrant further investigation.

Future studies should aim to:

  • Expand the screening to a broader panel of cancer cell lines (e.g., breast, lung, colon) to assess selectivity.

  • Perform mechanistic studies to validate the proposed apoptotic pathway, such as Western blotting for Bcl-2 family proteins and caspase activation, or flow cytometry analysis using Annexin V staining.

  • Investigate other potential mechanisms of action, as triazole derivatives are known to target various enzymes. [ 17, 19 ]

References

  • Creative Diagnostics. Intrinsic Apoptosis Pathway. [Link]

  • RE-Place. Culturing HeLa cells. [Link]

  • Julien, O., & Wells, J. A. (2017). Caspase Functions in Cell Death and Disease. PubMed Central. [Link]

  • Elabscience. HELA CELL LINE Cell Culture Information. [Link]

  • Refubium. Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. [Link]

  • Wikipedia. Apoptosis. [Link]

  • Wikipedia. IC50. [Link]

  • Hashemi, M., et al. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Preprint. [Link]

  • Garcia-Saez, A. J. (2012). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. ResearchGate. [Link]

  • Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]

  • Cen, D., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. [Link]

  • Saeed, A., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • PubMed. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). [Link]

  • ResearchGate. (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • ResearchGate. How to calculate IC50 for my dose response? [Link]

  • Gherman, C., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Elabscience. HeLa Cell Line. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Omicsonline. Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. [Link]

  • Li, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

  • Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PubMed Central. [Link]

  • GraphPad. How Do I Estimate the IC50 and EC50? - FAQ 2187. [Link]

  • Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • ResearchGate. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • ResearchGate. (PDF) Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. [Link]

  • Al-Hourani, B. J., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • Pinto, M., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PubMed Central. [Link]

  • Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

Methodological & Application

Protocol for the Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol for Researchers in Drug Development

As a Senior Application Scientist, this document provides an in-depth technical guide for the synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (CAS No. 885281-00-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the introduction of a bromo-phenyl and an acetic acid moiety at the 5- and 3-positions, respectively, offers a unique substitution pattern for exploring structure-activity relationships (SAR).

This protocol outlines a reliable and reproducible three-step synthetic route, commencing with the preparation of 4-bromobenzohydrazide, followed by the construction of the triazole ring with a protected carboxylic acid function, and culminating in the hydrolysis to the target compound. The causality behind experimental choices and self-validating system checks are integrated into the protocol to ensure scientific integrity and successful execution.

Overall Synthetic Scheme

The synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is achieved through a three-step process, as illustrated in the workflow diagram below. The initial step involves the formation of 4-bromobenzohydrazide from the corresponding methyl ester. This is followed by a condensation reaction with diethyl malonate and subsequent cyclization to yield the ethyl ester of the target compound. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: Hydrolysis A Methyl 4-bromobenzoate C 4-Bromobenzohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate C->E Sodium Methoxide, Reflux D Diethyl Malonate D->E F [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid E->F Aq. NaOH, then HCl

Caption: Synthetic workflow for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Physicochemical and Identification Data

PropertyValue
IUPAC Name [5-(4-Bromophenyl)-4H-1,2,4-triazol-3-yl]acetic acid
CAS Number 885281-00-5
Molecular Formula C₁₀H₈BrN₃O₂
Molecular Weight 282.09 g/mol
Appearance Off-white to pale yellow solid

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromobenzohydrazide

Introduction: The initial step involves the nucleophilic acyl substitution of the methoxy group in methyl 4-bromobenzoate with hydrazine. This is a standard and high-yielding method for the preparation of acylhydrazides.

Materials:

  • Methyl 4-bromobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 4-bromobenzoate (1.0 eq) in ethanol (10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (2.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the collected solid under vacuum to obtain 4-bromobenzohydrazide as a white crystalline solid.

Step 2: Synthesis of Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate

Introduction: This step involves the condensation of 4-bromobenzohydrazide with diethyl malonate in the presence of a strong base, sodium methoxide, followed by intramolecular cyclization to form the 1,2,4-triazole ring.

Materials:

  • 4-Bromobenzohydrazide (from Step 1)

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol (15 mL per gram of sodium).

  • To the freshly prepared sodium methoxide solution, add 4-bromobenzohydrazide (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: 70% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • To the residue, add cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 50-70% ethyl acetate in hexanes) to afford ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate as a solid.

Step 3: Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Introduction: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification to precipitate the final product.[1]

Materials:

  • Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate (from Step 2)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add a 10% aqueous solution of sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Mechanistic Insights

The formation of the 1,2,4-triazole ring in Step 2 is a classic example of a condensation-cyclization reaction. The mechanism involves the initial formation of an acylhydrazone intermediate from the reaction of 4-bromobenzohydrazide and diethyl malonate, which then undergoes an intramolecular cyclization and dehydration to form the stable aromatic triazole ring.

Mechanism cluster_step1 Step 1: Acylhydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration 4-Bromobenzohydrazide 4-Bromobenzohydrazide Acylhydrazone Intermediate Acylhydrazone Intermediate 4-Bromobenzohydrazide->Acylhydrazone Intermediate + Diethyl Malonate - EtOH Cyclized Intermediate Cyclized Intermediate Acylhydrazone Intermediate->Cyclized Intermediate Intramolecular Attack Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate Cyclized Intermediate->Ethyl [5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]acetate - H₂O

Caption: Key mechanistic steps in the formation of the 1,2,4-triazole ring.

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium methoxide is corrosive and reacts violently with water. Handle under anhydrous conditions.

  • Hydrochloric acid is corrosive and causes severe burns. Handle with care in a fume hood.

  • Always wear appropriate PPE during all experimental procedures.

References

  • Pellizzari, G. Gazz. Chim. Ital.1911, 41, 20.
  • Einhorn, A.; Brunner, K. Chem. Ber.1905, 38, 229.
  • Potts, K. T. Chem. Rev.1961, 61 (2), 87–127.
  • J&K Scientific LLC. Ester Hydrolysis. (Accessed January 20, 2026).
  • ChemBK. [5-(4-BROMO-PHENYL)-4H-[2][3]TRIAZOL-3-YL]-ACETIC ACID. [Link]2][3]TRIAZOL-3-YL]-ACETIC-ACID-885281-00-5 (Accessed January 20, 2026).

Sources

Application Notes and Protocols for Antimicrobial Assays Using [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid in antimicrobial assays. The protocols detailed herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide offers a foundational framework for the systematic evaluation of the antimicrobial properties of this novel triazole derivative, with a focus on scientific integrity, experimental causality, and data-driven insights. While specific activity data for this compound is emerging, the principles and protocols outlined are designed to be broadly applicable for the screening and characterization of new chemical entities within the triazole class.

Introduction: The Scientific Rationale for Investigating Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents, particularly antifungals.[1][2][3] The therapeutic success of triazole-based drugs, such as fluconazole and itraconazole, stems from their specific mechanism of action and favorable safety profile.[1] These agents function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[4][5][6]

Mechanism of Action: Triazoles target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and the function of membrane-bound enzymes, leading to the cessation of fungal growth and, in some cases, cell death.[5][6]

The compound of interest, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, incorporates several structural features that suggest potential antimicrobial activity. The presence of a halogenated aromatic ring is a common feature in potent antifungal triazoles. The acetic acid moiety may influence the compound's solubility and pharmacokinetic properties. The increasing prevalence of multidrug-resistant microbial pathogens necessitates the continued exploration of novel chemical scaffolds like this one.[1]

Preliminary Considerations and Compound Handling

Prior to initiating antimicrobial assays, a thorough characterization of the test compound is paramount. This ensures the reliability and reproducibility of the experimental results.

2.1. Compound Characterization and Purity Assessment The chemical structure and purity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

2.2. Solubility Testing The solubility of the test compound in various solvents is a critical parameter for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test microorganisms.

2.3. Safety Precautions As with any novel chemical entity, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. A material safety data sheet (MSDS) should be consulted if available.

Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on internationally recognized standards and provide a robust framework for evaluating the antimicrobial activity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.[7][8][9][10][11][12][13][14][15]

3.1. Selection of Test Microorganisms A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeasts): Candida albicans (e.g., ATCC 90028)

  • Fungi (Molds): Aspergillus niger (e.g., ATCC 16404)

The inclusion of both reference strains (ATCC) and clinically relevant isolates, including drug-resistant strains, is highly recommended for a comprehensive evaluation.

3.2. Preparation of Stock Solutions and Media

3.2.1. Compound Stock Solution

  • Accurately weigh a precise amount of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL (or a suitable higher concentration based on solubility).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

3.2.2. Microbial Culture Media

  • Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Yeasts: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Molds: Sabouraud Dextrose Agar/Broth.

All media should be prepared according to the manufacturer's instructions and sterilized by autoclaving.

3.3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Controls prep_compound Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilution of Compound in Broth prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at Optimal Temperature and Duration add_inoculum->incubation pos_control Positive Control (Inoculum + Broth) pos_control->incubation neg_control Negative Control (Broth Only) neg_control->incubation drug_control Standard Drug Control (e.g., Fluconazole, Ciprofloxacin) drug_control->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add a calculated volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to each well.

  • Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeasts.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3.4. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether the compound is static (inhibits growth) or cidal (kills the organism), the MBC or MFC can be determined.

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

3.5. Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.

Step-by-Step Protocol:

  • Prepare a microbial lawn by evenly spreading a standardized inoculum (0.5 McFarland) onto the surface of an agar plate.

  • Impregnate sterile paper disks (6 mm diameter) with a known amount of the [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid solution (e.g., 10 µg, 30 µg).

  • Place the disks onto the surface of the inoculated agar plate.

  • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubate the plates as described for the MIC assay.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example MIC and MBC/MFC Data for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

MicroorganismATCC StrainMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus259231664
E. coli25922>128>128
P. aeruginosa27853>128>128
C. albicans90028832
A. niger1640432>128

Interpretation:

  • A low MIC value indicates high potency.

  • If the MBC/MFC is close to the MIC (e.g., ≤4 times the MIC), the compound is generally considered cidal. If the MBC/MFC is significantly higher than the MIC, the compound is considered static.

Table 2: Example Zone of Inhibition Data (Disk Diffusion Assay)

MicroorganismATCC StrainZone of Inhibition (mm)
S. aureus2592315
E. coli259220
P. aeruginosa278530
C. albicans9002818

Advanced Mechanistic Studies

Should [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid demonstrate significant antimicrobial activity, further studies can be conducted to elucidate its mechanism of action.

Ergosterol Biosynthesis Inhibition Assay: This assay directly measures the impact of the compound on the ergosterol pathway in fungi. This can be achieved by sterol extraction from treated and untreated fungal cells followed by analysis using spectrophotometry or chromatography (e.g., GC-MS, HPLC). A reduction in the ergosterol peak and an accumulation of precursor peaks in the treated sample would provide strong evidence for the inhibition of this pathway.

Signaling Pathway for Triazole Antifungal Action

Ergosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Incorporation Test_Compound [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid Test_Compound->Inhibition Inhibition->CYP51

Sources

Application Notes and Protocols: Evaluation of Antifungal Activity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating incidence of invasive fungal infections, alongside the rise of antifungal resistance, underscores the critical need for the development of novel antifungal agents. Triazole compounds represent a major class of antifungal drugs that have been pivotal in treating a wide array of fungal infections.[1][2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7][8][9][10] By disrupting ergosterol synthesis, triazoles compromise the fungal cell membrane, leading to either fungistatic or fungicidal effects.[4][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of a novel triazole derivative, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation for the assessment of this compound's antifungal potential.[12][13][14][15]

Mechanism of Action: The Triazole Advantage

The specificity of triazole antifungals for the fungal cytochrome P450 enzyme over its human counterpart is a cornerstone of their therapeutic success, providing a wide therapeutic window. The binding of the triazole nitrogen to the heme iron in the enzyme's active site effectively blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1][4] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal cell membrane, ultimately disrupting its structure and function.[5][11][16]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols 14α-demethylase (CYP51) Lanosterol->Inhibition_Point Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Triazole_Compound [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid Triazole_Compound->Lanosterol Inhibition_Point->Intermediate_Sterols X Disrupted_Membrane Disrupted Fungal Cell Membrane Inhibition_Point->Disrupted_Membrane Leads to ergosterol depletion

Caption: Inhibition of ergosterol biosynthesis by the triazole compound.

Experimental Protocols

The in vitro evaluation of an antifungal agent is a critical first step in the drug development process.[17][18] The following protocols describe standardized methods for determining the antifungal activity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][19][20][21][22][23][24] The MIC is defined as the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[20][25][26]

  • [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[24]

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Preparation of Antifungal Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[27]

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[26]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI 1640 medium to wells in columns 2-11 of a 96-well plate.

    • Add 200 µL of the stock solution (at twice the highest desired final concentration) to the wells in column 1.

    • Perform twofold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[19][27]

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[28]

  • Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control, as determined visually or spectrophotometrically.[28]

  • Inoculum Preparation:

    • Grow the mold on Potato Dextrose Agar until sporulation occurs.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.[12]

  • Plate Preparation, Inoculation, and Incubation: Follow steps 3 and 4 as for yeasts. Incubate at 35°C for 48-72 hours.[29]

  • Endpoint Determination: For molds, the MIC is typically defined as the lowest concentration that shows complete inhibition of growth.[26]

Start Start Prep_Compound Prepare Stock Solution of Test Compound Start->Prep_Compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_Results Read MIC Endpoint (Visual/Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Sources

In Vitro Anticancer Screening of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (BPTA)

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2][3] Its stability to metabolism and ability to act as a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with various biological targets.[3] Triazole derivatives have been shown to exert anticancer effects through diverse mechanisms, such as kinase inhibition, tubulin modulation, and apoptosis induction.[1][3][4][5]

This guide focuses on a specific derivative, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (hereafter referred to as BPTA). The inclusion of a bromophenyl group is significant; halogenated phenyl rings are common in anticancer agents and can enhance binding affinity to target proteins.[6] The acetic acid moiety can improve solubility, a crucial property for drug candidates.[2]

This document provides a comprehensive, step-by-step framework for the initial in vitro anticancer screening of BPTA. It is designed for researchers in oncology, drug discovery, and pharmacology, offering detailed protocols for assessing cytotoxicity and preliminary mechanisms of action.

Pre-Screening Essentials: Compound and Cell Line Management

Compound Handling and Solubilization

Proper handling of test compounds is paramount to ensure reproducibility and accuracy.[7]

  • Initial Preparation : Because the purity and integrity of the compound are critical, it is essential to begin with a well-characterized sample of BPTA.

  • Stock Solution : BPTA, like many heterocyclic compounds, is likely to have poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro screening due to its high solubilizing power and compatibility with cell culture at low concentrations.

    • Protocol : Prepare a 10 mM stock solution of BPTA in 100% cell culture-grade DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions : For experiments, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium.

    • Causality : It is critical to ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. A vehicle control (medium with the same final DMSO concentration as the highest BPTA dose) must be included in all experiments.

Cell Line Selection and Maintenance

The choice of cell lines should align with the screening objectives. For a broad-spectrum initial screen, a panel representing different cancer types is recommended.

  • Recommended Cell Lines :

    • MCF-7 : Human breast adenocarcinoma (adherent). A well-characterized, estrogen receptor-positive cell line.

    • A549 : Human lung carcinoma (adherent). A standard model for lung cancer research.

    • HCT-116 : Human colorectal carcinoma (adherent). Represents a common gastrointestinal cancer.

  • Cell Culture Best Practices : Adherence to aseptic technique is mandatory to prevent microbial contamination.[8][9]

    • Environment : Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]

    • Media : Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Passaging : Subculture cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[8] Do not allow cultures to become fully confluent, as this can alter their physiology and response to treatment.

Primary Screening: Quantifying Cytotoxicity with the MTT Assay

The first step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

  • Principle : The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]

Detailed Protocol: MTT Assay
  • Cell Seeding : Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (12-24 hours) to allow cells to attach.[12]

  • Compound Treatment : Prepare serial dilutions of BPTA (e.g., from 0.1 µM to 100 µM) in complete medium. Carefully remove the old medium from the wells and add 100 µL of the BPTA dilutions. Remember to include wells for a vehicle control (DMSO only) and an untreated control (medium only).

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C. The incubation time should be consistent across experiments.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[11][13] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well.[12]

  • Data Acquisition : Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at 570 nm using a microplate reader.[11][14]

Data Analysis and Presentation

The primary output of the MTT assay is the IC₅₀ value—the concentration of the drug that inhibits cell growth by 50%.

  • Calculate Percent Viability :

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀ : Plot percent viability against the logarithm of the BPTA concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for BPTA

Cell LineIC₅₀ (µM) after 48h
MCF-715.2
A54928.7
HCT-11611.5

Secondary Screening: Investigating the Mechanism of Cell Death

If BPTA demonstrates significant cytotoxicity, the next logical step is to determine how it kills the cancer cells. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose.[15]

  • Principle : In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these early apoptotic cells.[15][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for the differentiation of four cell populations via flow cytometry.[17]

Experimental Workflow Diagram

G cluster_prep Pre-Screening cluster_primary Primary Screen cluster_secondary Secondary Screen Compound BPTA Stock (10mM in DMSO) MTT MTT Assay (Cytotoxicity) Compound->MTT Cells Cancer Cell Lines (MCF-7, A549, etc.) Cells->MTT IC50 IC50 Calculation MTT->IC50 Data Analysis Apoptosis Annexin V/PI Assay (Mechanism of Death) IC50->Apoptosis If IC50 is potent Flow Flow Cytometry Analysis Apoptosis->Flow

Caption: Workflow for in vitro screening of BPTA.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment : Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight. Treat the cells with BPTA at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.[18]

  • Washing : Centrifuge the cell suspension and wash the cells once with cold 1X PBS.[17]

  • Staining : Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[17]

  • Data Interpretation :

    • Annexin V (-) / PI (-) : Live cells.

    • Annexin V (+) / PI (-) : Early apoptotic cells.[17]

    • Annexin V (+) / PI (+) : Late apoptotic or necrotic cells.[17]

    • Annexin V (-) / PI (+) : Necrotic cells.

Potential Mechanisms and Future Directions

The 1,2,4-triazole scaffold is known to interact with various targets crucial for cancer cell survival.[3] Based on existing literature for similar bromo-phenyl triazole compounds, a plausible mechanism of action for BPTA could be the inhibition of tubulin polymerization or the modulation of key signaling kinases.[1][6][19]

Hypothetical Target Pathway: Tubulin Polymerization

Many successful anticancer drugs target the microtubule dynamics essential for cell division. Triazole derivatives have been identified as potent tubulin inhibitors.[1] BPTA could potentially bind to tubulin, disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

G BPTA BPTA Tubulin α/β-Tubulin Dimers BPTA->Tubulin Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothetical inhibition of tubulin polymerization by BPTA.

Recommended Next Steps
  • Cell Cycle Analysis : To validate the tubulin inhibition hypothesis, perform cell cycle analysis by PI staining and flow cytometry to see if BPTA causes an accumulation of cells in the G2/M phase.

  • Western Blotting : Probe for key apoptotic and cell cycle regulatory proteins (e.g., Caspase-3, PARP, Cyclin B1) to confirm the apoptotic pathway and cell cycle arrest.

  • Broad-Panel Screening : Test BPTA against a larger panel of cancer cell lines, such as the NCI-60 panel, to identify specific cancer types that are particularly sensitive.[6]

  • Target Deconvolution : Employ techniques like molecular docking or biochemical assays to confirm the interaction of BPTA with its putative target (e.g., tubulin).[1][6][19]

By following this structured screening cascade, researchers can efficiently characterize the anticancer potential of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, generating the robust data necessary for further preclinical development.

References

  • Al-Ostoot, F. H., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies . Bioorganic Chemistry, 115, 105224. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . Bio-Techne. Available at: [Link]

  • Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship . Frontiers in Oncology, 11, 706880. Available at: [Link]

  • Thakur, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . Bio-protocol, 9(22), e3415. Available at: [Link]

  • Patel, S. B., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives . International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. Available at: [Link]

  • Kumar, R., et al. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review . Current Bioactive Compounds, 14(3), 198-216. Available at: [Link]

  • Cell Culture Guide - Techniques and Protocols . Assay Genie. Available at: [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . Darujournal of Pharmaceutical Sciences, 30(2), 225-242. Available at: [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies . Archiv der Pharmazie, 355(11), 2200252. Available at: [Link]

  • Gümüş, F., & Doğan, İ. (2023). A comprehensive review on triazoles as anticancer agents . Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 1017-1052. Available at: [Link]

  • MTT Proliferation Assay Protocol . ResearchGate. Available at: [Link]

  • Cell Viability Assays . NCBI Bookshelf. Available at: [Link]

  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives . ResearchGate. Available at: [Link]

  • Bologa, C. G., et al. (2019). How to Prepare a Compound Collection Prior to Virtual Screening . Methods in Molecular Biology, 2053, 117-135. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . Molecules, 28(19), 6936. Available at: [Link]

  • Management of Chemical and Biological Samples for Screening Applications . ResearchGate. Available at: [Link]

  • What Is Compound Screening? Methods & Applications Guide . Boster Bio. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . ResearchGate. Available at: [Link]

  • Working with Chemicals . NCBI Bookshelf. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . PubMed, 37836779. Available at: [Link]

  • Oltean, R., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol . Molbank, 2021(4), M1296. Available at: [Link]

  • Evaluation of potential in vitro anticancer and antimicrobial activities of synthesized 5-mercapto-4-substituted 1, 2, 4 triazole derivative . Ukaaz Publications. Available at: [Link]

Sources

Topic: Characterizing the Inhibitory Potential of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid: A Guideline for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent enzyme inhibition.[1][2] Compounds incorporating this moiety have been developed as antifungal, anticancer, and antiviral agents, often exerting their therapeutic effects by modulating the activity of key enzymes.[2][3][4] This application note presents a comprehensive framework for evaluating the enzyme inhibition properties of a specific triazole derivative, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid . While the specific enzymatic target for this compound is not yet defined in publicly accessible literature, the methodologies outlined herein provide a robust, adaptable protocol for its characterization. To illustrate the process, we will use α-glucosidase, a key enzyme in carbohydrate metabolism and a common target for triazole-based inhibitors, as a representative model system.[5][6] This guide offers detailed protocols, explains the rationale behind experimental choices, and provides a clear pathway for data analysis, enabling researchers to rigorously assess the compound's inhibitory efficacy.

Introduction: The Scientific Rationale

The 1,2,4-triazole nucleus is considered a "privileged scaffold" due to its ability to engage in various interactions with biological macromolecules.[1] Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system can participate in pi-stacking and other non-covalent interactions, making it a versatile building block for enzyme inhibitors.[4] The subject of this guide, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (Molecular Formula: C₁₀H₈BrN₃O₂, Molecular Weight: 282.09 g/mol ), combines this triazole core with a bromophenyl group, a common feature in bioactive molecules that can enhance binding affinity through halogen bonding.[7][8][9]

Given the broad inhibitory profile of related triazole compounds against enzymes like acetylcholinesterase, α-glucosidase, urease, and various kinases, a systematic screening and characterization of this specific molecule is a logical step in drug discovery.[1][5][10] This document serves as a Senior Application Scientist's guide to performing such a characterization, emphasizing methodological rigor and self-validating experimental design.

Foundational Concepts: The "Why" Behind the Protocol

A successful enzyme inhibition assay is built on a foundation of sound biochemical principles. Simply following steps is insufficient; understanding the causality behind each choice is critical for generating reliable and reproducible data.

  • Enzyme & Substrate Concentration: The apparent inhibitory potency (IC₅₀) of a compound is highly dependent on the assay conditions, particularly the substrate concentration.[11] For initial screening, the substrate concentration is often set at or near its Michaelis constant (Kₘ). This ensures the enzyme is not saturated, allowing for sensitive detection of competitive inhibitors which compete with the substrate for the active site.[12][13]

  • Compound Handling and Solubilization: The test compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, is likely to have limited aqueous solubility. Therefore, a high-quality, inert solvent like dimethyl sulfoxide (DMSO) is required to prepare a concentrated stock solution.[11] It is crucial to maintain a low final concentration of DMSO in the assay (typically ≤1-2%) to prevent solvent-mediated interference with enzyme activity.[11]

  • The Importance of Controls: A self-validating protocol relies on a comprehensive set of controls.[14]

    • 100% Activity Control (Negative Control): Contains the enzyme, substrate, and DMSO (at the same concentration as the test wells) but no inhibitor. This defines the baseline uninhibited enzyme activity.

    • 0% Activity Control (Blank): Contains the substrate and buffer but no enzyme. This accounts for any non-enzymatic substrate degradation.

    • Positive Control: A known inhibitor of the target enzyme (e.g., Acarbose for α-glucosidase) is used to validate that the assay can detect inhibition.[3]

  • Mechanism of Inhibition (MOA): The initial IC₅₀ determination does not reveal how the compound inhibits the enzyme. Follow-up kinetic studies, where the assay is run at various substrate and inhibitor concentrations, are necessary. Plotting the data using methods like the Lineweaver-Burk double reciprocal plot can help distinguish between competitive, non-competitive, and uncompetitive inhibition mechanisms.[12][15][16]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for determining the enzyme inhibitory activity of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis P1 Prepare Compound Stock (e.g., 10 mM in DMSO) P2 Prepare Serial Dilutions of Compound P1->P2 A1 Dispense Controls & Test Compound Dilutions P2->A1 P3 Prepare Enzyme, Substrate, & Buffer Solutions A2 Add Enzyme Solution (Pre-incubate if necessary) P3->A2 A3 Initiate Reaction: Add Substrate Solution P3->A3 A1->A2 A2->A3 A4 Incubate at Optimal Temp. (e.g., 37°C) A3->A4 A5 Stop Reaction (if applicable) A4->A5 A6 Read Signal (e.g., Absorbance at 405 nm) A5->A6 D1 Calculate % Inhibition vs. Control A6->D1 D2 Plot % Inhibition vs. [Log Inhibitor] D1->D2 D3 Perform Non-Linear Regression (Sigmoidal Dose-Response) D2->D3 D4 Determine IC50 Value D3->D4

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: α-Glucosidase Inhibition Assay

This protocol provides a specific method for assessing the inhibition of yeast α-glucosidase by [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid using a colorimetric plate-based assay.[17] The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials and Reagents
  • Compound: [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Solvent: Dimethyl Sulfoxide (DMSO), ACS grade

  • Positive Control: Acarbose

  • Reaction Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 405 nm

    • Incubator set to 37°C

Solution Preparation
  • Compound Stock (10 mM): Dissolve 2.82 mg of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid in 1 mL of DMSO. Vortex until fully dissolved.

  • Enzyme Solution (0.5 U/mL): Prepare fresh daily by diluting a stock solution of α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8).

  • Substrate Solution (1 mM): Dissolve pNPG in 50 mM sodium phosphate buffer (pH 6.8). Prepare fresh daily and protect from light.

  • Positive Control Stock (1 mM): Prepare a stock solution of Acarbose in the phosphate buffer.

Assay Procedure (96-Well Plate Format)
  • Compound Dilution: Perform serial dilutions of the 10 mM compound stock to create a range of concentrations for testing (e.g., 1000 µM down to 0.1 µM). The final concentration in the assay will be 1/5th of this intermediate concentration.

  • Plate Setup: Add the following to the wells of a 96-well plate:

    • Blank Wells (n=3): 100 µL Buffer + 50 µL Substrate

    • 100% Activity Control (n=3): 50 µL Buffer + 20 µL DMSO (at highest test concentration) + 30 µL Enzyme

    • Test Compound Wells (n=3 per conc.): 50 µL Buffer + 20 µL of corresponding compound dilution + 30 µL Enzyme

    • Positive Control Wells (n=3): 50 µL Buffer + 20 µL Acarbose dilution + 30 µL Enzyme

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the 1 mM pNPG substrate solution to all wells except the blanks. The total reaction volume is now 150 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.

  • Measurement: Immediately measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the compound's inhibitory potency.

Data Analysis Pipeline

G RawData Raw Absorbance Data (A405) CorrectedAbs Corrected Absorbance (Abs_sample - Abs_blank) RawData->CorrectedAbs PercentInhibition Calculate % Inhibition: 100 * (1 - (Corrected_Sample / Corrected_Control)) CorrectedAbs->PercentInhibition Plot Plot % Inhibition vs. Log [Inhibitor Concentration] PercentInhibition->Plot Fit Fit Data to a 4-Parameter Logistic Model (Non-linear Regression) Plot->Fit IC50 Determine IC50 (Concentration at 50% Inhibition) Fit->IC50

Caption: Pipeline for calculating IC₅₀ from raw assay data.

Step-by-Step Calculation
  • Correct for Background: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Corrected Absorbance of Test Well / Corrected Absorbance of 100% Activity Control)) * 100

  • Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[11]

  • Determine IC₅₀: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, specifically a four-parameter logistic equation (sigmoidal dose-response with variable slope).[18] The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[19]

Data Presentation

Summarize the results in a clear, tabular format.

CompoundTarget EnzymeIC₅₀ (µM) [95% CI]Positive ControlIC₅₀ (µM) [95% CI]
[5-(4-Br-phenyl)-4H-triazol-3-YL]-acetic acidα-GlucosidaseCalculated ValueAcarboseCalculated Value

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inaccurate pipetting- Incomplete mixing- Compound precipitation- Calibrate pipettes- Gently tap plate to mix after each addition- Visually inspect wells for precipitation; may need to lower top concentration or add a co-solvent
No inhibition observed, even at high concentrations - Compound is inactive against the target- Compound has degraded- Assay is not sensitive enough- Test against a different enzyme- Verify compound integrity (e.g., via LC-MS)- Ensure positive control is working; optimize assay conditions (e.g., lower substrate concentration)
"Inhibition" greater than 100% or less than 0% - Compound interferes with absorbance reading- Compound enhances enzyme activity- Run a control with compound and substrate (no enzyme) to check for interference- Confirm with repeat experiments; may be a true activator

Conclusion

This application note provides a robust and scientifically grounded methodology for evaluating the enzyme inhibition profile of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid . By utilizing the α-glucosidase assay as a model system, we have detailed a complete workflow from experimental design and execution to data analysis and interpretation. The emphasis on proper controls, understanding the rationale behind protocol steps, and employing rigorous data analysis ensures the generation of high-quality, reliable results. This framework is not limited to α-glucosidase and can be readily adapted by researchers to screen this promising triazole derivative against a wide range of other enzymatic targets, facilitating its further development in the drug discovery pipeline.

References

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Zafar, H., et al. (2025). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. Archiv der Pharmazie. Available at: [Link]

  • Sumrra, S. H., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT. Available at: [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]

  • Tuncay, E. (1980). Mechanistic and kinetic studies of inhibition of enzymes. International Journal of Biochemistry. Available at: [Link]

  • Verma, J. (2016). Enzyme kinetics and inhibition. Slideshare. Available at: [Link]

  • Al-Masoudi, N. A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • L-Ka-Wing, J. & K-Fisher, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • Troutman, M. D., & Thakker, D. R. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • Xiao, Z., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available at: [Link]

  • ChemBK. (n.d.). [5-(4-BROMO-PHENYL)-4H-[5][6][12]TRIAZOL-3-YL]-ACETIC ACID. ChemBK. Available at: [https://www.chembk.com/en/chem/[5-(4-BROMO-PHENYL)-4H-[5][6][12]TRIAZOL-3-YL]-ACETIC%20ACID]([Link]5][6][12]TRIAZOL-3-YL]-ACETIC%20ACID)

  • Akhtar, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

  • Akhtar, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

Sources

Application Notes and Protocols for Substituted Triazole Acetic Acids in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Substituted Triazole Acetic Acids

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Substituted 1,2,4-triazole acetic acid derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory, analgesic, and antipyretic activities in numerous preclinical studies.[1][2] Their therapeutic potential lies in their ability to modulate key inflammatory pathways, offering a versatile scaffold for the development of next-generation anti-inflammatory drugs.[3][4]

This comprehensive guide provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of substituted triazole acetic acids. It is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, empowering researchers to design, execute, and interpret their experiments with confidence.

Mechanism of Action: Targeting the Engines of Inflammation

The anti-inflammatory effects of substituted triazole acetic acids are primarily attributed to their inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and, in some cases, lipoxygenase (LOX).[5][6] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, potent lipid mediators that drive the cardinal signs of inflammation.

Many triazole derivatives exhibit preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform responsible for homeostatic functions in the gastrointestinal tract and platelets.[7] This selectivity is a critical attribute, as it may lead to a reduction in the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] The bulky substituents on the triazole ring are thought to play a key role in this selective binding to the larger active site of the COX-2 enzyme.[8]

Furthermore, some triazole compounds have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines like IL-4.[9][10] This modulation of the cytokine network suggests a broader mechanism of action that extends beyond simple enzyme inhibition and may involve the regulation of key transcription factors like NF-κB.[9][11]

Signaling Pathway: Arachidonic Acid Cascade and Cytokine Modulation

Anti-inflammatory_Mechanism_of_Triazole_Acetic_Acids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Triazole Substituted Triazole Acetic Acids Triazole->COX2 Inhibition Triazole->LOX Inhibition (some derivatives) NFkB NF-κB Pathway Triazole->NFkB Inhibition Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-4) Triazole->Anti_inflammatory_Cytokines Upregulation Inflammatory_Stimuli Inflammatory Stimuli Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Immune_Cells Immune_Cells->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulation

Caption: Mechanism of action for substituted triazole acetic acids.

Experimental Protocols

General Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives

This protocol outlines a general and widely applicable method for the synthesis of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core structure, which can be further modified to obtain various acetic acid derivatives.[2][12]

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the desired substituted benzoic acid and thiocarbohydrazide.

  • Add a suitable solvent, such as ethanol, to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Workflow: Synthesis of Triazole Acetic Acid Derivatives

Synthesis_Workflow Start Start: Substituted Benzoic Acid & Thiocarbohydrazide Step1 Reflux with Ethanol & Acetic Acid Start->Step1 Step2 Cooling & Precipitation Step1->Step2 Step3 Filtration & Washing Step2->Step3 Core 4-Amino-5-substituted- 1,2,4-triazole-3-thiol Step3->Core Step4 Recrystallization (Purification) Step5 Alkylation with α-haloacetic acid ester Step4->Step5 Step6 Hydrolysis Step5->Step6 End End: Substituted Triazole Acetic Acid Step6->End Core->Step4

Caption: General workflow for the synthesis of substituted triazole acetic acids.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for the evaluation of anti-inflammatory agents.[1][13][14][15]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (substituted triazole acetic acid derivative)

  • Reference drug (e.g., Diclofenac sodium, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity.[3][16][17][18] The principle is based on the ability of anti-inflammatory drugs to inhibit the heat-induced denaturation of proteins, a process analogous to the protein denaturation that occurs during inflammation.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound

  • Reference drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture (5 mL) containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

  • A control group is prepared with 2 mL of distilled water instead of the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the test compounds against the COX-1 and COX-2 enzymes.[5][19][20][21]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound or reference inhibitor to the wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of the test compounds to scavenge nitric oxide radicals, which are important mediators of inflammation.[22][23][24][25]

Materials:

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound

  • Reference standard (e.g., Ascorbic acid)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing sodium nitroprusside in PBS and various concentrations of the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • After incubation, add an equal volume of Griess reagent to each well.

  • Allow the color to develop for 5-10 minutes.

  • Measure the absorbance at 546 nm.

  • Calculate the percentage of nitric oxide scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test sample.

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The following tables provide examples of how to present quantitative data obtained from the experimental protocols.

Table 1: In Vivo Anti-inflammatory Activity of Substituted Triazole Acetic Acids (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Control (Vehicle)-0.85 ± 0.05-
Diclofenac Sodium100.32 ± 0.0362.35
Triazole Derivative A250.55 ± 0.0435.29
Triazole Derivative A500.41 ± 0.0351.76
Triazole Derivative B250.62 ± 0.0527.06
Triazole Derivative B500.48 ± 0.0443.53
*p < 0.05 compared to the control group.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Substituted Triazole Acetic Acids

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib15.20.04380
Triazole Derivative C8.50.1270.8
Triazole Derivative D25.10.08313.8
Triazole Derivative E12.31.58.2

Conclusion and Future Directions

The substituted triazole acetic acid scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this class of compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting comprehensive preclinical safety and pharmacokinetic studies to identify lead candidates for clinical development. The exploration of their effects on other inflammatory pathways, such as the NF-κB signaling cascade, will further elucidate their mechanisms of action and broaden their potential therapeutic applications.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC. [Link]

  • NF-κB: a key role in inflammatory diseases. (n.d.). PMC. [Link]

  • Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. (2011). Semantic Scholar. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Nitric oxide radical scavenging assay. (n.d.). Bio-protocol. [Link]

  • Binding mode of celecoxib inside COX-2 active site. (n.d.). ResearchGate. [Link]

  • Nitric Oxide Radical Scavenging Assay. (n.d.). Bio-protocol. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). NIH. [Link]

  • NF-κB Small Molecule Guide. (n.d.). Creative Diagnostics. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (n.d.). Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. (2003). PubMed. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. (n.d.). MDPI. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer. [Link]

  • NO scavanging assay protocol? (2016). ResearchGate. [Link]

  • Nitric oxide (NO) scavenging assay, following Griess reagent method. (n.d.). ResearchGate. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate. [Link]

  • Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. (2025). PubMed. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). NIH. [Link]

  • EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. (n.d.). Plant Archives. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). PMC. [Link]

  • Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Chemical Methodologies. [Link]

  • The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 1,2,4-triazole-3-yl)thio)acetic acid derivatives 231a–e. (n.d.). ResearchGate. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[9][13][26] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]

  • Celecoxib: a selective cyclooxygenase-2 inhibitor. (n.d.). PMC. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][13][26]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Semantic Scholar. [Link]

  • Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. (n.d.). PubMed. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

Sources

Application Notes & Protocols: Investigating the Agricultural Potential of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and agricultural product development professionals.

Introduction: A Molecule of Dual Potential

The compound [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid represents a compelling, albeit underexplored, candidate for agricultural research. Its chemical architecture is a hybrid of two moieties with well-documented and potent bioactivities in plants and fungi. The 1,2,4-triazole core is the backbone of a major class of agricultural fungicides and plant growth regulators (PGRs)[1][2]. The acetic acid side chain is a classic structural motif that mimics the natural plant hormone indole-3-acetic acid (IAA), suggesting potential auxin-like activity[3].

The presence of a bromophenyl group further suggests that the molecule has been designed for modulated potency and selectivity. While specific applications for this exact molecule are not established in peer-reviewed literature, its structure provides a strong scientific basis for hypothesis-driven research.

This guide provides a comprehensive framework for the systematic evaluation of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. It is structured not as a rigid set of instructions, but as a logical research pathway, explaining the causality behind each protocol. We will explore its potential as both a novel plant growth regulator and a next-generation fungicide.

Part 1: Hypothesis-Driven Investigation Workflow

A successful investigation into a novel compound requires a structured approach. The workflow below outlines a logical progression from initial screening assays based on structural hypotheses to more complex evaluations. This ensures that resources are used efficiently and that each experimental result informs the next step.

Investigation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Efficacy cluster_2 Phase 3: Advanced Studies start Compound Acquisition & Purity Verification pgr_screen PGR Screening (Protocol 2.1 & 2.2) start->pgr_screen Hypothesis Testing fungal_screen Fungicide Screening (Protocol 3.1) start->fungal_screen Hypothesis Testing dose_response Dose-Response Curve Generation (EC50/IC50) pgr_screen->dose_response Activity Confirmed fungal_screen->dose_response spectrum_test Broad Spectrum Testing (Multiple Species) dose_response->spectrum_test moa Mechanism of Action (e.g., Hormone Quantification, Enzyme Assays) spectrum_test->moa Define Scope phytotox Phytotoxicity & Greenhouse Trials moa->phytotox Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Enzyme CYP51 Enzyme (14α-demethylase) Lanosterol->Enzyme Intermediates Toxic Sterol Intermediates Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid Inhibitor->Enzyme Inhibition Enzyme->Intermediates Blocked Path Enzyme->Ergosterol Normal Path

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by the triazole compound.

Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct effect of the compound on the vegetative growth of a target fungus on a solid medium. Fusarium oxysporum, a common and economically important plant pathogen, is a suitable model.

1. Preparation of Amended Media:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
  • Cool the molten PDA to approximately 45-50°C in a water bath. This temperature is cool enough to prevent compound degradation but warm enough to prevent premature solidification.
  • Using a stock solution in DMSO, add the appropriate volume of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a DMSO-only control plate.
  • Quickly mix and pour the amended PDA into sterile 90 mm Petri dishes. Allow them to solidify completely.

2. Fungal Inoculation:

  • From a 7-day-old pure culture of F. oxysporum, use a sterile 5 mm cork borer to cut a mycelial disc from the actively growing edge of the colony.
  • Aseptically place one mycelial disc, mycelium-side down, in the center of each amended PDA plate.

3. Incubation and Data Collection:

  • Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.
  • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the negative control plate has nearly reached the edge of the plate (typically 5-7 days).

4. Data Analysis:

  • Calculate the Percentage Inhibition (PI) for each concentration using the formula:
  • PI (%) = [(C - T) / C] × 100
  • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
  • Use probit analysis or non-linear regression to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).

Table 2: Example Data Template for Mycelial Growth Inhibition

Concentration (µg/mL) Replicate Colony Diameter (mm) Avg. Diameter % Inhibition
Control (DMSO) 1, 2, 3 0
1 1, 2, 3
5 1, 2, 3
10 1, 2, 3
25 1, 2, 3
50 1, 2, 3

| 100 | 1, 2, 3 | | | |

Part 4: Synthesis, Formulation, and Safety

Synthesis: The synthesis of this compound would likely follow established methods for creating 3,5-disubstituted 1,2,4-triazoles, potentially involving the reaction of a bromo-substituted benzohydrazide with an appropriate reagent to form the triazole ring, followed by alkylation to introduce the acetic acid moiety. Researchers should consult organic synthesis literature for analogous preparations.[4][5]

Formulation: For laboratory-scale experiments, dissolving the compound in DMSO to create a high-concentration stock is the most practical approach. For larger-scale greenhouse or field trials, formulation as an emulsifiable concentrate (EC) or wettable powder (WP) would be necessary to ensure proper dispersion in water.

Safety & Handling:

  • Assume the compound is hazardous until proven otherwise.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the pure compound in a fume hood to avoid inhalation of fine powders.

  • Consult the Safety Data Sheet (SDS) if available from the chemical supplier. [6][7]Dispose of chemical waste according to institutional and local regulations.

Conclusion and Future Directions

[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a molecule with a high probability of possessing dual-action agricultural properties. Its structure strongly suggests it may function as both an auxin-like plant growth regulator and a triazole-class fungicide. The protocols outlined in this guide provide a robust and scientifically-grounded framework for systematically testing these hypotheses.

Positive results from these initial screenings should lead to more advanced studies, including:

  • Broad-Spectrum Activity: Testing the compound against a wider range of plant species (monocots and dicots) and fungal pathogens.

  • Mechanism of Action Studies: Quantifying endogenous plant hormone levels (auxins, gibberellins) after treatment or performing in vitro assays with the purified CYP51 enzyme.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs with different substitutions on the phenyl ring to optimize activity and selectivity.

  • Greenhouse and Field Trials: Evaluating performance under more realistic agricultural conditions to assess efficacy, phytotoxicity, and optimal application rates.

By following this investigative pathway, researchers can effectively unlock the potential of this promising molecule for use in modern agriculture.

References

  • Bhattacharya, S., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central - NIH. Available at: [Link]

  • Shaki, F., et al. (2021). Role of triazolic compounds in underlying mechanisms of plant stress tolerance: A Review. ResearchGate. Available at: [Link]

  • Demir, Ü. A. (2023). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Guan, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Fletcher, R.A., et al. (2000). Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. Available at: [Link]

  • Park, C.-H., et al. (2020). Chemical Biology in Auxin Research. PubMed Central - NIH. Available at: [Link]

  • Tsygankova, V., et al. (2024). Auxin-like and Cytokinin-like Effects of New Synthetic Pyrimidine Derivatives on the Growth and Photosynthesis of Wheat. Science Repository. Available at: [Link]

  • Tsygankova, V. (2023). Screening of Synthetic Auxin-Like and Cytokinin-Like Compounds, Derivatives of Thioxopyrimidine as New Plant Growth Regulators. Crimson Publishers. Available at: [Link]

  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available at: [Link]

  • De Rybel, B., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS. Available at: [Link]

  • Anastassiades, M., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-LC-MS/MS. EURL-SRM. Available at: [Link]

  • NCERT. (n.d.). Plant Growth and Development Chapter 13. National Council of Educational Research and Training. Available at: [Link]

  • Spink, J. H. (2009). Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus). The Journal of Agricultural Science. Available at: [Link]

  • Pobezhimova, T. P., et al. (2019). Physiological effects of triazole fungicides in plants. Proceedings of Universities. Applied Chemistry and Biotechnology. Available at: [Link]

  • Song, B., et al. (2024). Research progress of triazole derivatives in the discovery of agricultural chemicals. Journal of Heterocyclic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2018). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ChemBK. (n.d.). [5-(4-BROMO-PHENYL)-4H-T[8][9][10]RIAZOL-3-YL]-ACETIC ACID. Available at: [https://www.chembk.com/en/chem/[5-(4-BROMO-PHENYL)-4H-T[8][9][10]RIAZOL-3-YL]-ACETIC%20ACID]([Link]8][9][10]RIAZOL-3-YL]-ACETIC%20ACID)

  • Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed Central - NIH. Available at: [Link]

  • Bîcu, E., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

Sources

Derivatization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid for improved bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid for Improved Bioactivity

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The parent molecule, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, presents multiple strategic points for chemical modification, primarily at the carboxylic acid moiety and the triazole ring nitrogens. This document provides a comprehensive guide for the derivatization of this core structure to explore structure-activity relationships (SAR) and enhance therapeutic potential. We present detailed, field-proven protocols for esterification, amidation, and N-alkylation, followed by robust methodologies for evaluating the bioactivity of the resulting derivatives. The causality behind experimental choices is explained, empowering researchers to rationally design and synthesize novel compounds with improved pharmacological profiles.

Introduction: The Rationale for Derivatization

The therapeutic efficacy of a drug candidate is intricately linked to its physicochemical properties, such as solubility, lipophilicity, metabolic stability, and its ability to interact with biological targets. Derivatization is a cornerstone of lead optimization, allowing for the systematic modification of a parent molecule to fine-tune these properties.

The target compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, possesses three key features for derivatization:

  • Carboxylic Acid Group: A highly versatile functional group that can be converted into esters or amides. This modifies the molecule's polarity and hydrogen bonding capabilities, which can significantly impact cell permeability and target binding.

  • Triazole Ring: The nitrogen atoms of the triazole ring can be alkylated, altering the electronic and steric profile of the heterocycle. This can influence the molecule's overall conformation and interaction with target enzymes or receptors.

  • Bromophenyl Moiety: The bromo-substituent offers a site for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), although this is beyond the scope of this particular guide.

This application note will focus on leveraging the carboxylic acid and triazole functionalities to generate a focused library of derivatives for biological screening.

Synthetic Derivatization Strategies

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Derivatization of the Carboxylic Acid Moiety

This two-step protocol is highly efficient. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with an alcohol to form the desired ester.[1]

  • Materials:

    • [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (Parent Compound, 1 )

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous alcohol (e.g., Methanol, Ethanol, Isopropanol)

    • Triethylamine (TEA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath.

  • Step-by-Step Procedure:

    • Acyl Chloride Formation:

      • Suspend the parent compound 1 (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

      • Cool the suspension in an ice bath.

      • Slowly add thionyl chloride (1.5 eq) dropwise.

      • Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 1 hour until the solution becomes clear.

      • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Use this intermediate immediately in the next step.

    • Ester Formation:

      • Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath.

      • In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

      • Add the alcohol/TEA solution dropwise to the acyl chloride solution.

      • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

      • Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the resulting crude ester by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, minimizing racemization and side reactions.[2][3][4]

  • Materials:

    • Parent Compound 1

    • HATU

    • Primary or secondary amine (e.g., Morpholine, Benzylamine)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous MgSO₄

  • Step-by-Step Procedure:

    • Dissolve the parent compound 1 (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).[5]

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by column chromatography or recrystallization.

Derivatization of the Triazole Ring

Alkylation of the 1,2,4-triazole ring can occur at the N1, N2, or N4 positions. The regioselectivity is influenced by the alkylating agent, base, and solvent. This protocol provides a general method that often favors N1 alkylation.[6][7]

  • Materials:

    • Parent Compound 1 or an ester derivative (e.g., Methyl [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetate)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Anhydrous Dimethylformamide (DMF)

    • Water, Ethyl Acetate (EtOAc)

    • Brine, Anhydrous MgSO₄

  • Step-by-Step Procedure:

    • Dissolve the triazole starting material (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add the alkyl halide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 6-12 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product(s) by column chromatography. Note that regioisomers may form and require careful separation and characterization.

Diagram: Synthetic Workflow

G cluster_deriv Derivatization Protocols cluster_bio Bioactivity Evaluation Parent [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (1) Ester Ester Derivatives Parent->Ester Protocol 1: SOCl₂, R-OH Amide Amide Derivatives Parent->Amide Protocol 2: HATU, R₂NH NAlkyl N-Alkyl Derivatives Parent->NAlkyl Protocol 3: K₂CO₃, R-X Antimicrobial Antimicrobial Assay (MIC) Ester->Antimicrobial Anticancer Anticancer Assay (MTT) Ester->Anticancer AntiInflam Anti-inflammatory Assay (COX-1/2) Ester->AntiInflam Amide->Antimicrobial Amide->Anticancer Amide->AntiInflam NAlkyl->Antimicrobial NAlkyl->Anticancer NAlkyl->AntiInflam SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR AntiInflam->SAR

Caption: General workflow from parent compound to bioactive derivatives.

Biological Evaluation Protocols

The following protocols are standard in vitro assays to determine the antimicrobial, anticancer, and anti-inflammatory potential of the synthesized derivatives.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9]

  • Materials:

    • Synthesized derivatives and parent compound 1

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Spectrophotometer (plate reader)

  • Step-by-Step Procedure:

    • Compound Preparation: Dissolve test compounds in DMSO to a stock concentration (e.g., 10 mg/mL).

    • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution to the first column, mix, and perform a 2-fold serial dilution across the plate, leaving the last column as a growth control (no compound).

    • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 5: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12][13]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom sterile culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated cells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[12]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 6: Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[14]

  • Materials:

    • COX-1 (ovine) and COX-2 (human, recombinant) enzymes

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Known inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • 96-well plate, microplate reader

  • Step-by-Step Procedure:

    • Plate Setup: In separate wells for COX-1 and COX-2 assays, add Assay Buffer, Heme, and the respective enzyme.

    • Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. Include wells for 100% initial activity (enzyme + vehicle) and background (no enzyme).

    • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.

    • Reaction Initiation: Initiate the reaction by adding the colorimetric probe followed by arachidonic acid to all wells.

    • Kinetic Measurement: Immediately measure the absorbance at 590-611 nm kinetically for 5-10 minutes.[14] The rate of color development is proportional to the COX peroxidase activity.

    • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus concentration to calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Diagram: COX Inflammatory Pathway

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Prostaglandins (Physiological Functions: Stomach lining, Platelets) COX1->PGs_Phys PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Inhibitors [5-(4-Br-Ph)-4H-triazol-3-YL]- acetic acid Derivatives Inhibitors->COX1 Inhibition Inhibitors->COX2 Inhibition

Caption: Simplified arachidonic acid cascade and the role of COX enzymes.

Data Presentation & Interpretation

Summarize the bioactivity data in a clear, tabular format to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Bioactivity Profile of Synthesized Derivatives

Compound IDR¹ (Ester/Amide)R² (N-Alkyl)Antimicrobial MIC (µg/mL vs. S. aureus)Anticancer IC₅₀ (µM vs. MCF-7)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
1 -OH (Parent Acid)H>12885.21.5
2a -OCH₃H6442.52.8
2b -OCH₂CH₃H6431.73.1
3a -MorpholinylH1675.90.9
3b -NH-BenzylH3225.48.5
4a -OCH₃-CH₃12838.110.2
4b -OCH₃-Benzyl>12815.615.7

Data are hypothetical and for illustrative purposes only.

Interpretation: From this illustrative data, several preliminary SAR conclusions could be drawn:

  • Esterification (2a, 2b): Converting the carboxylic acid to a methyl or ethyl ester improves anticancer activity, possibly by increasing lipophilicity and cell membrane permeability.

  • Amidation (3a, 3b): Introducing a morpholine amide (3a) significantly improves antimicrobial activity, while the benzylamide (3b) enhances both anticancer potency and COX-2 selectivity.

  • N-Alkylation (4a, 4b): N-alkylation of the active ester derivative (2a) shows that a bulky benzyl group (4b) is more favorable for anticancer activity and COX-2 selectivity than a small methyl group (4a), suggesting a specific steric requirement in the target binding pockets.

Conclusion

This application note provides a structured and comprehensive framework for the synthesis and biological evaluation of novel derivatives based on the [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid scaffold. The detailed protocols for chemical modification and subsequent bioassays are designed to be robust and reliable, enabling researchers to efficiently generate and screen compound libraries. By systematically applying these methods and analyzing the resulting data, scientists can elucidate critical structure-activity relationships, paving the way for the rational design of new therapeutic agents with enhanced potency and selectivity.

References

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Microbroth Dilution Source: MI - Microbiology URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]

  • Title: Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials Source: UKHSA Research Portal URL: [Link]

  • Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Source: De Gruyter URL: [Link]

  • Title: An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate URL: [Link]

  • Title: Practical Methylation Procedure for (1H)‐1,2,4‐Triazole Source: ResearchGate URL: [Link]

  • Title: Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids Source: ResearchGate URL: [Link]

  • Title: Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors Source: ResearchGate URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: A Practical Methylation Procedure for (1H)-1,2,4-Triazole Source: Defense Technical Information Center URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: HATU Source: Wikipedia URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers URL: [Link]

  • Title: HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond Source: YouTube URL: [Link]

  • Title: The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives Source: IISTE URL: [Link]

  • Title: Amine to Amide (Coupling) - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: MDPI URL: [Link]

  • Title: One pot synthesis of novel thiazolo[3,2-b][8][10]triazoles: A useful synthetic application of the acidified acetic acid method Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocyclic system that stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for amide, ester, or carboxylic acid groups, and its capacity for hydrogen bonding, have established it as a "privileged scaffold".[2] This means that this core structure is present in a multitude of compounds exhibiting a wide array of pharmacological activities.[1][3] Derivatives of 1,2,4-triazole are prominent in clinically used drugs and development pipelines, demonstrating potent antifungal, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5][6][7]

The therapeutic versatility of 1,2,4-triazoles stems from their ability to interact with a diverse range of biological targets, most notably enzymes.[1][8] For example, the antifungal mechanism of drugs like fluconazole involves the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the integrity of the fungal cell membrane.[2] Given this broad biological activity, libraries of 1,2,4-triazole derivatives are invaluable resources in the search for novel therapeutic agents. High-throughput screening (HTS) provides the necessary platform to systematically and rapidly interrogate these libraries to identify promising lead compounds.[4][9]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview and detailed protocols for the high-throughput screening of 1,2,4-triazole libraries, grounded in field-proven insights to ensure robust and reproducible outcomes.

Part 1: The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-stage process that requires careful planning, optimization, and validation at each step.[4][10] The goal is not merely to identify "active" compounds but to generate high-quality, actionable data that reliably points toward genuine lead candidates while minimizing the costly pursuit of false positives.[11][12]

Foundational Stage: Assay Development and Miniaturization

The bedrock of any HTS campaign is a robust and reliable assay. The choice of assay technology is dictated by the biological question being asked—for instance, inhibition of a specific enzyme or modulation of a cellular pathway.

Causality Behind Experimental Choices:

  • Assay Selection: The assay must be biologically relevant to the disease target. For 1,2,4-triazoles, which are often enzyme inhibitors, biochemical assays are common.[4] However, if the goal is to assess cytotoxicity or impact on a signaling pathway, cell-based assays are more appropriate.[5]

  • Miniaturization: Transitioning the assay from a standard 96-well format to a 384- or 1536-well format is essential for HTS to reduce reagent costs and increase throughput.[10][13] This step requires careful re-optimization, as surface-to-volume ratios and evaporation effects become more pronounced.

  • Reagent Stability: All assay components (enzymes, substrates, cells, detection reagents) must be stable under the planned screening conditions for the duration of the experiment. A pilot study assessing reagent stability over several hours is a critical, self-validating step.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO carried over from the compound plates, which is typically between 0.1% and 1%.[14] An assay's performance should be tested across a range of DMSO concentrations to identify any solvent-induced artifacts.

Validation Stage: Pilot Screen and Quality Control

Before committing a large and expensive compound library to a full-scale screen, a pilot screen against a smaller, representative set of compounds (e.g., ~2,000 compounds) is performed.[10] This stage validates the assay's performance in a real-world HTS environment.

Trustworthiness Through Self-Validation: The quality of an HTS assay is quantified using statistical parameters, primarily the Z'-factor (pronounced "Z-prime").[13] This metric provides a measure of the statistical separation between the positive and negative controls and is a critical indicator of assay robustness.

  • Z'-Factor Calculation:

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ_p and μ_p are the standard deviation and mean of the positive control, and σ_n and μ_n are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and reliable for HTS.[10]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small variations; requires careful monitoring.
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.

A pilot screen with a Z'-factor consistently above 0.5 provides the confidence needed to proceed to the primary screen.[10]

Execution Stage: Primary and Confirmatory Screens

The primary screen involves testing every compound in the 1,2,4-triazole library at a single concentration (typically 10-20 µM) to identify initial "hits".[10] Automation is essential at this stage to handle the large number of plates.[9]

Following the primary screen, hits are "cherry-picked" and re-tested in a confirmatory screen. This step serves to eliminate false positives that may have arisen from random experimental error.[15] Hits that reproduce their activity in the confirmatory screen are then advanced to dose-response analysis.

The HTS Logical Workflow

The entire process can be visualized as a funnel, progressively narrowing down the number of compounds to a manageable set of high-quality hits for further study.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Validation AssayDev Assay Development (Biochemical/Cell-Based) Mini Miniaturization (e.g., to 384-well) AssayDev->Mini Pilot Pilot Screen (~2,000 compounds) Mini->Pilot QC Quality Control (Z' > 0.5) Pilot->QC Primary Primary Screen (Entire Library, Single Dose) QC->Primary Proceed if Validated Confirm Confirmatory Screen (Hit Re-test) Primary->Confirm DoseResp Dose-Response Analysis (IC50/EC50 Determination) Confirm->DoseResp Ortho Orthogonal Assays (Different Technology) DoseResp->Ortho Advance Potent Hits SAR SAR Analysis (Structure-Activity) Ortho->SAR FinalHits Validated Hits for Hit-to-Lead Studies SAR->FinalHits

Caption: Generalized workflow for high-throughput screening of compound libraries.[4]

Part 2: Detailed HTS Protocols for 1,2,4-Triazole Derivatives

The following protocols are designed for 384-well plate formats and are adaptable for automated liquid handling systems.

Protocol 2.1: Biochemical Assay - Acetylcholinesterase (AChE) Inhibition

Many 1,2,4-triazole derivatives have been investigated as inhibitors of cholinesterases, which are relevant targets for Alzheimer's disease.[4][8] This protocol is adapted from the classic Ellman's method.[4]

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 405-412 nm. Inhibitors of AChE will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase from electric eel in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.

    • ATCI Substrate: Prepare a 15 mM stock solution of acetylthiocholine iodide in deionized water.

    • DTNB Reagent: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

    • Positive Control: A known AChE inhibitor (e.g., Donepezil) at a concentration that gives >80% inhibition.

    • Negative Control: DMSO at the same final concentration as the compound wells.

  • Assay Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of 1,2,4-triazole compounds (from a 10 mM DMSO stock plate) into the wells of a 384-well clear, flat-bottom plate. This results in a final assay concentration of 10 µM in a 50 µL final volume.

    • Designate columns 23 and 24 for controls. Add positive control to column 23 and DMSO (negative control) to column 24.

  • Enzyme and Reagent Addition:

    • Add 25 µL of the AChE solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing the ATCI substrate and DTNB reagent in Assay Buffer.

    • Add 25 µL of the reaction mix to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Calculate the percentage of inhibition for each compound: % Inhibition = (1 - (V_compound - V_positive) / (V_negative - V_positive)) * 100

    • Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Protocol 2.2: Cell-Based Assay - Anticancer Cytotoxicity (MTT Assay)

1,2,4-triazole derivatives have shown significant anticancer activity by targeting various cellular pathways.[5][16] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.

    • Harvest cells and adjust the density to 5,000-10,000 cells per well in 40 µL of culture medium in a 384-well clear-bottom, black-walled plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Add 10 µL of 1,2,4-triazole compounds (prepared in culture medium from DMSO stocks) to the cell plates to achieve the desired final concentration.

    • Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and DMSO-treated cells as a negative control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 50 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Hits are identified as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Part 3: Hit Validation and Triage - Avoiding Common Pitfalls

Identifying a hit in a primary screen is only the beginning. A rigorous validation cascade is crucial to eliminate artifacts and ensure that resources are focused on genuinely promising compounds.[11] False positives can arise from various sources, including assay interference, compound aggregation, or non-specific reactivity.[12]

Orthogonal Assays

A key validation step is to re-test the hits in an orthogonal assay.[11] This is an assay that measures the same biological endpoint but uses a different detection technology. For example, if the primary screen for an enzyme inhibitor was a fluorescence-based assay, an orthogonal assay could be based on luminescence or label-free detection like Surface Plasmon Resonance (SPR).[15] True hits should be active in both assays, whereas compounds that interfere with the primary assay's technology will drop out.

Identifying Pan-Assay Interference Compounds (PAINS)

HTS libraries inevitably contain compounds known as PAINS, which appear as hits in many different assays through non-specific mechanisms like redox cycling or chemical reactivity.[11] It is critical to filter hit lists against known PAINS substructures using computational tools. This prevents the pursuit of promiscuous compounds that are unlikely to be developed into selective drugs.

Structure-Activity Relationship (SAR) Analysis

Early SAR analysis provides confidence in a hit series.[17] If multiple structurally related compounds from the library show activity, it suggests a specific interaction with the target.[11] Conversely, a "singleton" hit with no active analogs should be viewed with more caution.

Hit Triage and Validation Pathway

Hit_Validation PrimaryHits Primary Screen Hits (e.g., 1000 compounds) Confirmation Confirmation Screen (Re-test) PrimaryHits->Confirmation DoseResponse Dose-Response (IC50) Confirmation->DoseResponse Triage Hit Triage DoseResponse->Triage Orthogonal Orthogonal Assay (e.g., Label-Free) Triage->Orthogonal Technology Validation CounterScreen Counter-Screen (Selectivity) Triage->CounterScreen Specificity Check SAR SAR by Analogue Triage->SAR Chemical Tractability ValidatedLead Validated Lead Series Orthogonal->ValidatedLead CounterScreen->ValidatedLead SAR->ValidatedLead

Caption: A logical workflow for triaging and validating hits from a primary HTS campaign.

Conclusion

High-throughput screening of 1,2,4-triazole derivative libraries is a powerful strategy for identifying novel starting points for drug discovery. The success of such a campaign hinges on a meticulously planned and executed workflow, from the development of a robust, miniaturized assay to a rigorous hit validation cascade designed to eliminate artifacts. By understanding the causality behind each experimental choice and implementing self-validating systems like Z'-factor monitoring and orthogonal testing, researchers can navigate the complexities of HTS to uncover high-quality, developable lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for unlocking the therapeutic potential hidden within 1,2,4-triazole chemical space.

References

  • BenchChem. (2025). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries.
  • BenchChem. (2025). Mechanism of action of 1,2,4-triazole-based compounds.
  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • Oncolytic Virotherapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]

  • Nature. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. [Link]

  • PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • Food and Agriculture Organization of the United Nations. (2015). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. AGRIS. [Link]

  • Preprints.org. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. [Link]

  • National Institutes of Health. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. [Link]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]

  • PubMed. (2024). Novel imidazo[1][4][17] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. [Link]

  • National Institutes of Health. (n.d.). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. [Link]

  • National Institutes of Health. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Targeted Delivery of Fluorescent 1,2,4-Triazole–Peptide Conjugates to Pediatric Brain Tumor Cells. [Link]

  • ResearchGate. (2025). Design and Enzyme‐Targeted Assessment of 1,2,4‐Triazole–1,8‐Naphthalimide Hybrids in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. [Link]

  • PubMed. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • PubMed. (2020). Highly Luminescent 4 H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

  • University of Baghdad. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • ResearchGate. (2025). (PDF) Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • Research and Reviews: Journal of Chemistry. (2018). Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

Introduction: The Synthetic Challenge

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1] The target molecule, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, presents a typical challenge of regioselectivity and yield optimization inherent to many heterocyclic syntheses. This guide will focus on a plausible and robust synthetic pathway, addressing potential issues at each critical step.

Proposed Synthetic Pathway

A common and effective method for constructing the desired 1,2,4-triazole ring with the acetic acid moiety involves a multi-step process starting from 4-bromobenzohydrazide. The pathway involves the formation of a thiosemicarbazide intermediate, followed by cyclization to a triazole-thiol, and subsequent S-alkylation and oxidation or, more directly, alkylation followed by cyclization. A widely adopted approach for analogous structures is the base-catalyzed cyclization of an acylthiosemicarbazide.[2]

Below is a diagram illustrating a proposed synthetic workflow.

Synthetic_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: S-Alkylation & Hydrolysis 4-Bromobenzohydrazide 4-Bromobenzohydrazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate 4-Bromobenzohydrazide->Acylthiosemicarbazide Reaction KSCN_or_Isothiocyanate KSCN / H+ or Alkyl Isothiocyanate KSCN_or_Isothiocyanate->Acylthiosemicarbazide Triazole_Thiol 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol Acylthiosemicarbazide_ref->Triazole_Thiol Base-catalyzed cyclization (e.g., NaOH) Alkylating_Agent Ethyl Bromoacetate Final_Product [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid Alkylating_Agent->Final_Product Triazole_Thiol_ref->Final_Product 1. Alkylation 2. Hydrolysis

Caption: Proposed synthetic pathway for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield in Acylthiosemicarbazide Formation (Step 1)

Q: I am getting a low yield of the acylthiosemicarbazide intermediate after reacting 4-bromobenzohydrazide with an isothiocyanate. What are the likely causes and solutions?

A: Low yields at this initial stage can often be traced to several factors:

  • Purity of Starting Materials: Ensure that the 4-bromobenzohydrazide is pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Ethanol is commonly used for this reaction.[3] Ensure it is anhydrous if required by the specific isothiocyanate used.

    • Temperature: While some reactions proceed at room temperature, others may require heating under reflux.[3] A systematic temperature screen (e.g., room temperature, 50 °C, reflux) can help determine the optimal condition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged heating can cause degradation.

  • Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the isothiocyanate to ensure complete conversion of the hydrazide.

Solution Synopsis:

ParameterRecommendationRationale
Solvent Anhydrous EthanolGood solubility for reactants and facilitates the reaction.
Temperature RefluxOften required to drive the reaction to completion.
Time Monitor by TLCEnsures reaction goes to completion without significant byproduct formation.
Stoichiometry 1.1 eq. of IsothiocyanateDrives the equilibrium towards the product.
Issue 2: Inefficient Cyclization to Triazole-Thiol (Step 2)

Q: The base-catalyzed cyclization of my acylthiosemicarbazide is sluggish and results in a low yield of the triazole-thiol. How can I improve this step?

A: The cyclization step is critical and its efficiency is highly dependent on the reaction conditions.

  • Base Strength and Concentration: This is a dehydration reaction, and the choice of base is critical.

    • A strong base like sodium hydroxide is typically used.[2] The concentration of the base is also important; a 2N NaOH solution is often effective.[3]

    • Insufficient base will result in incomplete cyclization.

  • Temperature: This reaction usually requires heating. Refluxing in an aqueous or alcoholic solution of the base is a common practice.[2]

  • Side Reactions: Under harsh basic conditions, the acylthiosemicarbazide can hydrolyze back to the starting hydrazide. Careful temperature control and reaction time are necessary to minimize this.

  • Alternative Methods: If conventional heating gives low yields, consider microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for triazole synthesis.[1]

Solution Synopsis:

ParameterRecommendationRationale
Base 2N Sodium HydroxideEffective for promoting the intramolecular cyclization.
Temperature RefluxProvides the necessary activation energy for the dehydration and ring closure.
Alternative Microwave IrradiationCan lead to higher yields in shorter reaction times, minimizing degradation.[1]
Issue 3: Formation of Byproducts (e.g., Oxadiazoles)

Q: My final product is contaminated with a significant amount of a byproduct, which I suspect is a 1,3,4-oxadiazole. How can I prevent this?

A: The formation of 1,3,4-oxadiazoles is a common side reaction in the synthesis of 1,2,4-triazoles from acylhydrazides, especially under certain cyclization conditions.

  • Reaction Pathway: Oxadiazole formation is favored under acidic or dehydrating conditions that do not involve a sulfur source for cyclization. If your cyclization precursor is not the thiosemicarbazide, but rather a diacylhydrazine, this pathway is more likely.

  • Controlling the Cyclization:

    • The use of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization, strongly favors the formation of the triazole-thione over the oxadiazole.

    • If you are using a method like the Pellizzari reaction (reacting an amide with a hydrazide), high temperatures can sometimes lead to a mixture of products.[1]

  • Purification: If oxadiazole formation is unavoidable, careful purification is necessary.

    • Recrystallization: The difference in polarity between the triazole-acetic acid and the oxadiazole may allow for separation by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid).

    • Chromatography: Column chromatography on silica gel can be effective, though the polarity of the triazole-acetic acid may require a polar eluent system.

Troubleshooting_Byproducts Start Starting with Acylhydrazide Intermediate Thiosemicarbazide Intermediate Start->Intermediate Reaction with Isothiocyanate Byproduct 1,3,4-Oxadiazole (Side Product) Start->Byproduct Harsh Dehydrating Conditions (e.g., POCl3) Unfavored Pathway Target 1,2,4-Triazole (Desired Product) Intermediate->Target Base-catalyzed Cyclization (e.g., NaOH) Favored Pathway

Caption: Reaction pathways influencing triazole vs. oxadiazole formation.

Issue 4: Difficulty in Purification of the Final Product

Q: I am struggling to purify the final [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. It seems to be poorly soluble or remains contaminated. What purification strategies do you recommend?

A: The purification of polar, heterocyclic carboxylic acids can be challenging.

  • Crystallization: This is the preferred method for obtaining high-purity material.

    • Solvent Screening: Test a range of solvents for recrystallization. Good candidates include polar protic solvents like ethanol, acetic acid, or mixtures with water. Dimethylformamide (DMF) followed by the addition of an anti-solvent like water can also be effective.

    • pH Adjustment: Since your target molecule is an acid, its solubility is pH-dependent. You can dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), filter to remove insoluble impurities, and then re-precipitate the pure acid by acidifying with an acid like HCl.

  • Chromatography:

    • Reverse-Phase HPLC: For small-scale purification and purity analysis, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is often effective.

    • Silica Gel Chromatography: This can be challenging due to the high polarity of the compound, which may lead to streaking on the column. Using a mobile phase containing a small amount of acetic acid or methanol can help to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 1,2,4-triazoles?

A1: Several classical and modern methods exist. The most common include:

  • Pellizzari Reaction: The reaction of an amide with an acylhydrazide, typically at high temperatures.[1][3]

  • Einhorn-Brunner Reaction: The condensation of an imide with a hydrazine, which can result in a mixture of isomers if the imide is unsymmetrical.[3][4][5][6]

  • From Thiosemicarbazides: As outlined in our proposed pathway, the cyclization of acylthiosemicarbazides is a very common and reliable method for producing 4,5-disubstituted-1,2,4-triazole-3-thiols, which are versatile intermediates.[2]

Q2: How critical is the choice of base in the cyclization step?

A2: The choice of base is paramount. For the cyclization of acylthiosemicarbazides, an aqueous solution of a strong base like NaOH or KOH is typically required to facilitate the intramolecular nucleophilic attack and subsequent dehydration to form the triazole ring. Weaker bases may not be effective in promoting the reaction to completion.

Q3: Can I expect tautomerism in my final product?

A3: Yes, 1,2,4-triazoles can exist in two tautomeric forms, the 1H- and 4H-tautomers.[7] For your target molecule, the proton on the triazole ring can reside on either of the two unsubstituted nitrogen atoms. In solution, there is often a rapid equilibrium between these forms, which can sometimes be observed in NMR spectroscopy.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should always be followed. Specific points to consider for this synthesis include:

  • Hydrazine derivatives: Many hydrazines and their derivatives are toxic and potential carcinogens. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Isothiocyanates: These can be lachrymatory and irritants. Handle with care.

  • Strong Bases and Acids: Use appropriate PPE when handling concentrated solutions of NaOH, KOH, and HCl.

Experimental Protocol (Proposed)

This protocol is a general guideline based on established procedures for similar compounds. Optimization will likely be necessary.

Step 1: Synthesis of 1-(4-bromobenzoyl)thiosemicarbazide

  • To a solution of 4-bromobenzohydrazide (1 equivalent) in ethanol, add a solution of potassium thiocyanate (1.1 equivalents) in water.

  • Add concentrated HCl dropwise until the solution is acidic, and then reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 1-(4-bromobenzoyl)thiosemicarbazide.

Step 2: Synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the crude 1-(4-bromobenzoyl)thiosemicarbazide (1 equivalent) in an aqueous solution of 8% NaOH (w/v).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with cold, dilute HCl to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry to yield the triazole-thiol.

Step 3: Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

  • Dissolve the 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in an appropriate solvent like ethanol containing sodium ethoxide (2.2 equivalents).

  • Add ethyl bromoacetate (1.1 equivalents) dropwise and stir the reaction at room temperature or with gentle heating until the starting thiol is consumed (monitor by TLC).

  • The intermediate ethyl ester can be isolated or used directly.

  • Hydrolyze the ester by refluxing with an excess of aqueous NaOH or HCl.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the final product.

  • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

References

  • Kaur, P., et al. (2018).
  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
  • Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570.
  • Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]

  • Crank, G., & Neville, M. (1972). The Synthesis of Some 3,5-Disubstituted 1,2,4-Triazoles and Related Compounds. Australian Journal of Chemistry, 25(4), 845-853.
  • American Chemical Society. (2024). Synthesis of Fused Bicyclic[3][4][6]-Triazoles from Amino Acids. ACS Publications.

  • PubMed. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)
  • Al-Soud, Y. A., et al. (2003). Synthesis and preliminary evaluation of new 1,2,4-triazole derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.
  • TIJER. (2023). Synthesisand Bioactivityof 1,2,4-Triazoles.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Küçükgüzel, I., et al. (2001).

Sources

Technical Support Center: Purification Challenges of Brominated Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated triazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic scaffolds. The unique electronic properties and potential for regioisomerism in brominated triazoles often introduce specific purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Understanding the Core Challenges

The purification of brominated triazole compounds is often complicated by several factors inherent to their structure and synthesis. The presence of bromine atoms can influence the molecule's polarity, solubility, and reactivity, while the triazole ring itself can lead to the formation of isomers and byproducts that are difficult to separate.

Common challenges include:

  • Isomer Separation: The synthesis of brominated triazoles can result in a mixture of regioisomers, which often have very similar physical and chemical properties, making their separation challenging.[1][2]

  • Low Solubility: Brominated organic compounds can exhibit poor solubility in common organic solvents, complicating purification by recrystallization and chromatography.[3][4]

  • Residual Catalysts: Syntheses involving metal catalysts, such as copper in "click chemistry," can lead to product contamination that is difficult to remove due to the chelating nature of the triazole ring.[5][6]

  • Co-eluting Impurities: Unreacted starting materials and byproducts may have similar polarities to the desired brominated triazole, leading to co-elution during chromatographic purification.[5]

  • Product Instability: Some brominated triazoles may be sensitive to heat or certain chromatographic conditions, leading to degradation during purification.

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for common purification problems.

A. Issue: Difficulty in Separating Regioisomers

The formation of isomeric mixtures is a frequent challenge in triazole synthesis.[2] For brominated triazoles, the position of the bromine atom(s) can lead to isomers with very similar polarities.

Troubleshooting Workflow: Isomer Separation

Caption: Decision workflow for separating brominated triazole isomers.

Detailed Steps & Explanations:

  • Initial Assessment: Confirm the presence of isomers using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[1]

  • Flash Column Chromatography (Silica Gel):

    • Rationale: This is the most common and accessible purification technique.[7]

    • Solvent System Selection: Begin with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). The polarity difference between isomers may be subtle, so a shallow gradient elution is often necessary.

    • Troubleshooting Poor Separation: If isomers co-elute, try adding a small amount of a third solvent with different properties (e.g., dichloromethane or methanol) to alter the selectivity of the separation.

  • Alternative Stationary Phases:

    • Reverse-Phase (C18) Chromatography: For moderately polar brominated triazoles, reverse-phase chromatography can provide a different selectivity compared to normal-phase silica gel.[5] A common mobile phase is a gradient of water and acetonitrile or methanol.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for polar compounds that are not well-retained on reverse-phase columns.[5][8]

  • Preparative HPLC or SFC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer higher resolution.

B. Issue: Product "Oiling Out" During Recrystallization

"Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, often caused by the presence of impurities that depress the melting point.[5]

Troubleshooting Workflow: Oiling Out

Caption: Troubleshooting guide for when a product oils out during recrystallization.

Detailed Steps & Explanations:

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) dropwise to induce precipitation.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If a small amount of the pure solid is available, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Further Purification: If oiling out persists, it is likely due to significant impurities. Further purification by column chromatography may be necessary before attempting recrystallization again.

C. Issue: Removal of Residual Metal Catalysts

Syntheses employing copper catalysts, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can result in the final product being contaminated with copper ions, which can chelate to the triazole ring.[6]

Troubleshooting Protocol: Catalyst Removal

  • Aqueous Wash with a Chelating Agent:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or a saturated aqueous solution of ammonium chloride.[5]

    • Repeat the washing step 2-3 times.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Filtration through a Plug of Silica or Celite®: Sometimes, passing a solution of the crude product through a short plug of silica gel or Celite® can help remove catalyst residues.

  • Specialized Scavengers: For persistent metal contamination, commercially available scavenger resins can be employed.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of brominated triazoles?

A1: Common impurities include unreacted starting materials (e.g., azides, alkynes, or brominating agents), partially reacted intermediates, and regioisomers.[5] Depending on the synthetic route, byproducts from side reactions can also be present. For instance, in Suzuki cross-coupling reactions to synthesize aryl-substituted brominated triazoles, homocoupling products of the boronic acids can be a significant impurity.[9]

Q2: My brominated triazole is highly polar and streaks on a silica gel column. What can I do?

A2: For highly polar compounds, standard silica gel chromatography can be challenging.[5] Consider the following:

  • Use a more polar mobile phase: Adding a small percentage of methanol to your eluent can help improve the peak shape.

  • Add a modifier: For basic triazoles, adding a small amount of triethylamine or ammonia to the mobile phase can reduce tailing. For acidic triazoles, adding a small amount of acetic acid or formic acid can have a similar effect.

  • Switch to a different stationary phase: As mentioned earlier, reverse-phase (C18) or HILIC chromatography are excellent alternatives for purifying polar compounds.[5]

Q3: How can I confirm the purity of my final brominated triazole compound?

A3: A combination of analytical techniques should be used to assess purity:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for determining the number of components and their relative amounts.[8][10]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and can often reveal the presence of impurities.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.[11][12]

  • Melting Point Analysis: A sharp melting point range is often indicative of a pure crystalline solid.

Q4: My brominated triazole has very low solubility in most common solvents. How can I purify it?

A4: Low solubility is a significant challenge.[3][4] Here are some strategies:

  • Hot Filtration/Solvent Wash: Suspend the crude product in a boiling solvent in which the impurities are soluble but the desired product is not. Filter the mixture while hot to isolate the purified product.

  • Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a high-boiling, good solvent (e.g., DMSO, DMF) and then slowly add an anti-solvent (e.g., water, ether) to induce precipitation.[3]

  • Acid-Base Chemistry: If your triazole has a basic nitrogen, it can be protonated with an acid to form a more soluble salt. Dissolve the crude material in an acidic aqueous solution, filter out insoluble impurities, and then re-precipitate the purified free base by adding a base.[3]

IV. Data Presentation: Solvent Properties for Chromatography

The choice of solvent is critical for successful chromatographic purification. The following table summarizes the properties of common solvents used in the purification of brominated triazole compounds.

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)Eluting Strength (ε° on Silica)
n-Hexane0.1691950.01
Toluene2.41112840.29
Dichloromethane3.1402330.42
Diethyl Ether2.8352150.38
Ethyl Acetate4.4772550.58
Acetone5.1563300.56
Acetonitrile5.8821900.65
2-Propanol3.9822050.82
Methanol5.1652050.95
Water10.2100-Very High

V. Experimental Protocols

A. Protocol: General Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude brominated triazole onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

  • Column Packing: Pack the column with silica gel using the initial, least polar mobile phase.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated triazole.

B. Protocol: General Recrystallization
  • Solvent Selection: Choose a solvent in which the brominated triazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the crude compound and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For further crystal growth, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

VI. References

  • Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

  • DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. (2020). [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PubMed Central. [Link]

  • Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. (2012). Google Patents.

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. (2022). Current issues in pharmacy and medicine: science and practice. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Separation techniques: Chromatography. (2016). PubMed. [Link]

  • Purification of triazoles. (1981). Google Patents.

  • Progress and challenges in the development of triazole antimicrobials. (2024). PMC - NIH. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). PMC - NIH. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. (2024). PubMed Central. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). ResearchGate. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020). ResearchGate. [Link]

  • Chromatographic method for rapid determination of triazoles in ribavirin intermediates synthesis: stationary phase comparison. ResearchGate. [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2021). PMC - NIH. [Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. (2023). Crystal Growth & Design - ACS Publications. [Link]

  • Rejuvenating the[1][10][13]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. (2023). PMC - PubMed Central. [Link]

Sources

Overcoming solubility issues of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. As Senior Application Scientists, we understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to effectively address and overcome solubility issues encountered during biological assays. Our goal is to ensure your experimental results are accurate, reproducible, and reliable.

Section 1: Understanding the Solubility Profile

[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid possesses a chemical structure that presents inherent solubility challenges. The presence of a bromophenyl group and a triazole ring contributes to its hydrophobic nature, while the acetic acid moiety provides a handle for pH-dependent solubility. Poor aqueous solubility is a common characteristic of new chemical entities, with over 70% of compounds in development pipelines facing this issue.[1]

Understanding the compound's physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₀H₈BrN₃O₂[2]-
Molar Mass 282.09 g/mol [2]-
Predicted pKa 3.79 ± 0.10[2]The compound is a weak acid. Its solubility will significantly increase at pH values above its pKa as the carboxylic acid group deprotonates to the more soluble carboxylate anion.[3][4][5]
Predicted LogP High (Implied)The lipophilic bromophenyl and triazole moieties suggest the compound is a "grease-ball" type molecule, which favors solubility in organic solvents over aqueous media.[6]

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the common questions and issues researchers face when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do?

A: The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point due to its ability to dissolve a wide range of polar and nonpolar substances.[7] Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO.[8] This stock can then be serially diluted into your aqueous assay buffer. The key is to ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.[9][10]

Q2: I have a clear stock solution in DMSO, but I see precipitation when I dilute it into my assay medium. Why is this happening?

A: This is a very common phenomenon related to kinetic versus thermodynamic solubility.[8] Your compound is highly soluble in 100% DMSO, but when a small volume of this stock is introduced to a large volume of aqueous buffer, the solvent environment changes drastically and abruptly. The compound's solubility limit in the final buffer is likely much lower than the concentration you are targeting, causing it to "crash out" of solution.[10] This is often the primary reason for poor or inconsistent results in biological assays.[11]

Q3: How can I determine the maximum soluble concentration of my compound in the actual assay buffer?

A: You must empirically determine the kinetic solubility limit under your specific assay conditions. This involves preparing a series of dilutions of your DMSO stock into the final assay buffer and observing the point at which precipitation occurs. This can be done visually by looking for cloudiness or turbidity, or more quantitatively using techniques like nephelometry or light scattering. It is crucial to perform this test in the exact same buffer (including pH, salt concentration, and any proteins like serum) and at the same temperature as your planned experiment.[8]

Q4: Can I adjust the pH of my assay buffer to improve solubility?

A: Absolutely. Given the compound's predicted pKa of ~3.8, adjusting the pH is a highly effective strategy.[2] For an acidic compound like this one, increasing the pH of the buffer to be at least 1-2 units above the pKa (e.g., pH 7.4) will convert the carboxylic acid into its more soluble anionic (carboxylate) form.[3][12] However, you must ensure that the adjusted pH is compatible with the biological system you are studying (e.g., enzyme activity, cell viability).

Q5: I'm still having solubility issues even with DMSO and pH adjustment. What other options do I have?

A: If basic formulation adjustments are insufficient, using solubility enhancers like cyclodextrins is a powerful next step. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate the poorly soluble compound, effectively shielding its hydrophobic parts and increasing its apparent solubility in water.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity, making it suitable for many biological assays.[16]

Section 3: Troubleshooting Workflows & Protocols

Workflow for Diagnosing and Solving Solubility Issues

This workflow provides a logical sequence of steps to address compound precipitation.

start Precipitation Observed in Assay check_stock Is the 100% DMSO stock solution clear? start->check_stock stock_issue Stock Preparation Issue check_stock->stock_issue No check_final_dmso Is final DMSO concentration >0.5%? check_stock->check_final_dmso Yes reprepare_stock Action: Prepare fresh stock. Consider gentle warming or sonication. stock_issue->reprepare_stock reprepare_stock->start dmso_issue High DMSO Concentration check_final_dmso->dmso_issue Yes check_kinetic_sol Have you determined the kinetic solubility in your assay buffer? check_final_dmso->check_kinetic_sol No reduce_dmso Action: Lower final DMSO concentration. Adjust stock concentration if needed. dmso_issue->reduce_dmso reduce_dmso->start sol_limit_issue Exceeding Solubility Limit check_kinetic_sol->sol_limit_issue No check_ph Is assay buffer pH > 6.0? check_kinetic_sol->check_ph Yes determine_sol Protocol 1: Determine Max Soluble Concentration. Test at lower concentrations. sol_limit_issue->determine_sol success Problem Solved determine_sol->success ph_issue Suboptimal pH check_ph->ph_issue No advanced_methods Consider Advanced Methods check_ph->advanced_methods Yes, still precipitates adjust_ph Action: Adjust buffer pH to 7.4. Confirm biological compatibility. ph_issue->adjust_ph adjust_ph->success use_cyclodextrin Protocol 2: Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->use_cyclodextrin use_cyclodextrin->success

Sources

Technical Support Center: Synthesis of 5-Phenyl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-phenyl-1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. Our aim is to equip you with the technical knowledge and practical insights to navigate the common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges you may encounter.

Issue 1: Low or No Yield of the Desired 5-Phenyl-1,2,4-triazole

Q: My reaction yield is consistently low. What are the potential causes, and how can I improve it?

A: Low yields are a common frustration in heterocyclic synthesis. Several factors, from reaction kinetics to reagent purity, can be at play. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Many classical syntheses of 1,2,4-triazoles, such as the Pellizzari reaction, require high temperatures (often >200 °C) and prolonged heating to drive the reaction to completion.[1][2]

    • Solution:

      • Optimize Reaction Conditions: Incrementally increase the reaction temperature and/or extend the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Consider Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by promoting more efficient and uniform heating.

  • Purity of Starting Materials:

    • Cause: Impurities in your starting materials (e.g., benzoyl hydrazide, benzamidine, or benzonitrile) can lead to unwanted side reactions, consuming your reagents and reducing the yield of the desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use. Always use dry, anhydrous solvents to prevent hydrolysis of sensitive intermediates.

  • Suboptimal Synthetic Route:

    • Cause: The chosen synthetic route may not be optimal for your specific substrate.

    • Solution: Explore alternative synthetic strategies. Modern copper-catalyzed methods or one-pot multicomponent reactions can sometimes offer higher yields and milder reaction conditions compared to classical methods.[3][4]

Issue 2: Formation of an Unexpected Isomer - The 1,3,4-Oxadiazole

Q: I am observing a significant amount of a byproduct with the same mass as my desired triazole. Spectroscopic analysis suggests it is a 1,3,4-oxadiazole. Why is this happening, and how can I prevent it?

A: The formation of a 1,3,4-oxadiazole is a classic and often competing side reaction, especially in syntheses that proceed through a diacylhydrazine intermediate, such as the Pellizzari reaction.[5]

  • Mechanism of Formation: The diacylhydrazine intermediate can undergo two competing intramolecular cyclization pathways. The desired pathway involves the nucleophilic attack of a nitrogen atom to form the 1,2,4-triazole ring. However, under certain conditions, an alternative cyclization can occur where an oxygen atom acts as the nucleophile, leading to the formation of the more thermodynamically stable 1,3,4-oxadiazole ring.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: The presence of water can facilitate the competing cyclization to the oxadiazole. Ensure all reagents and solvents are thoroughly dried.

    • Lower Reaction Temperature: Higher temperatures can favor the formation of the oxadiazole. Running the reaction at the lowest effective temperature can improve the selectivity for the triazole product.[5]

    • Choice of Reagents: In some cases, the choice of activating or dehydrating agent can influence the reaction pathway. Milder conditions are generally preferred.

Diagram of Competing Cyclization Pathways:

G cluster_0 Pellizzari Reaction Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Diacylhydrazine Diacylhydrazine 1,2,4-Triazole 1,2,4-Triazole Diacylhydrazine->1,2,4-Triazole N-Acyl Cyclization (Favored by lower temp.) 1,3,4-Oxadiazole 1,3,4-Oxadiazole Diacylhydrazine->1,3,4-Oxadiazole O-Acyl Cyclization (Favored by higher temp.)

Caption: Competing cyclization pathways of the diacylhydrazine intermediate.

Issue 3: Formation of a Mixture of Regioisomers in Unsymmetrical Triazole Synthesis

Q: I am attempting to synthesize an unsymmetrical 3,5-diaryl-1,2,4-triazole using the Einhorn-Brunner reaction and am getting a mixture of two isomers. How can I control the regioselectivity?

A: The formation of regioisomers is a known challenge in the Einhorn-Brunner reaction when using an unsymmetrical diacylamine. The regioselectivity is primarily governed by electronic factors.

  • Controlling Factor: In the Einhorn-Brunner reaction, the acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[6][7]

  • Solution:

    • Predict the Major Isomer: By comparing the pKa values of the corresponding carboxylic acids of the two acyl groups on the imide, you can predict the major regioisomer.

    • Strategic Synthesis of the Imide: To favor the formation of a specific isomer, carefully choose the acyl groups when synthesizing your unsymmetrical diacylamine starting material.

    • Purification: If a mixture is unavoidable, careful purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.

Diagram of Regioselectivity in Einhorn-Brunner Reaction:

G cluster_0 Reactants cluster_1 Products Unsymmetrical\nDiacylamine Unsymmetrical Diacylamine Isomer 1 Isomer 1 Unsymmetrical\nDiacylamine->Isomer 1 Acyl group from stronger acid at C3 Isomer 2 Isomer 2 Unsymmetrical\nDiacylamine->Isomer 2 Acyl group from weaker acid at C3 Hydrazine Hydrazine Hydrazine->Isomer 1 Hydrazine->Isomer 2 Isomer 1\n(Major) Isomer 1 (Major) Isomer 2\n(Minor) Isomer 2 (Minor)

Caption: Regioselectivity in the Einhorn-Brunner synthesis of unsymmetrical 1,2,4-triazoles.

Issue 4: Thermal Rearrangement of the Triazole Product

Q: My final product appears to be a mixture of N-substituted isomers, even after purification. Could a rearrangement be occurring?

A: Yes, thermal rearrangement is a possibility, particularly with 4-alkyl substituted 4H-1,2,4-triazoles, which can rearrange to the more thermodynamically stable 1-alkyl-1H-1,2,4-triazoles at high temperatures.[5][8]

  • Mechanism: The proposed mechanism involves intermolecular nucleophilic displacement reactions, proceeding through the formation of dialkyltriazolium triazolate ion-pair intermediates.[5][9]

  • Mitigation:

    • Lower Reaction Temperature: If you suspect thermal rearrangement, conduct the synthesis at a lower temperature for a longer duration.

    • Avoid High-Temperature Purification: During workup and purification, avoid prolonged heating at high temperatures. For example, consider purification methods that do not require heating, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-phenyl-1,2,4-triazoles?

A1: Several synthetic routes are available, each with its own advantages and disadvantages:

  • Pellizzari Reaction: This is a classical method involving the condensation of an amide (e.g., benzamide) and a hydrazide (e.g., benzoyl hydrazide) at high temperatures. It is straightforward for symmetrical triazoles like 3,5-diphenyl-1,2,4-triazole.[2][10]

  • Einhorn-Brunner Reaction: This method involves the reaction of a diacylamine (imide) with a hydrazine derivative, often in the presence of a weak acid. It is particularly useful for synthesizing N-substituted 1,2,4-triazoles.[6][7]

  • Copper-Catalyzed Synthesis from Nitriles: Modern methods often employ copper catalysts to facilitate the reaction between nitriles (e.g., benzonitrile) and amidines or hydroxylamine. These reactions can offer higher yields and milder conditions.[3][11]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the triazole ring, offering high efficiency and atom economy.[4]

Q2: How can I purify my 5-phenyl-1,2,4-triazole from common byproducts?

A2: Purification strategies depend on the nature of the impurities:

  • Recrystallization: This is often the most effective method for removing minor impurities if your desired product is a solid. Common solvents for recrystallization of 5-phenyl-1,2,4-triazoles include ethanol, acetic acid, or mixtures of ethanol and water.[12][13]

  • Column Chromatography: For separating mixtures of isomers (e.g., regioisomers from an Einhorn-Brunner reaction or the 1,3,4-oxadiazole byproduct) or for purifying non-crystalline products, column chromatography on silica gel is the method of choice. A gradient elution with a solvent system like petroleum ether/ethyl acetate is often effective.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction during the workup can be a simple and effective purification step.

Q3: Are there any safety precautions I should be aware of when synthesizing 5-phenyl-1,2,4-triazoles?

A3: Yes, standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:

  • High Temperatures: Many of the classical syntheses require high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid burns.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: Some reactions may evolve gases. Ensure your reaction setup is appropriately vented, especially when heating in a sealed vessel.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

This protocol is a general guideline for a symmetrical Pellizzari reaction.

Materials:

  • Benzamide

  • Benzoyl hydrazide

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (e.g., 1.21 g, 10 mmol) and benzoyl hydrazide (e.g., 1.36 g, 10 mmol).[12]

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere with stirring.[2]

  • Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[13]

  • Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction

This protocol is a general guideline for the Einhorn-Brunner reaction.

Materials:

  • N-formylbenzamide

  • Phenylhydrazine

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of N-formylbenzamide (e.g., 1.49 g, 10 mmol) in glacial acetic acid, add phenylhydrazine (e.g., 1.08 g, 10 mmol).[10][12]

  • Reflux the mixture for 4-6 hours.[12]

  • Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[12]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 1,5-diphenyl-1,2,4-triazole.

  • Characterize the final product by its melting point and spectroscopic methods.

Protocol 3: Copper-Catalyzed One-Pot Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is based on modern synthetic methods.

Materials:

  • Benzamidine hydrochloride

  • Benzoyl chloride

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine benzamidine hydrochloride (1.0 mmol), benzoyl chloride (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF.

  • Heat the reaction mixture at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[12]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diphenyl-1,2,4-triazole.

References

  • Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. National Institutes of Health. URL: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. URL: [Link]

  • Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles to the Corresponding 1H-1,2,4-triazoles. National Institutes of Health. URL: [Link]

  • Einhorn–Brunner reaction. Wikipedia. URL: [Link]

  • A brief study of various synthetic methods of triazoles derivatives and their biological potential. URL: [Link]

  • Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. URL: [Link]

  • Thermal Rearrangement of 4-Alkyl-1,2,4-triazoles. Rearrangements in the Crystalline State. URL: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. URL: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. URL: [Link]

  • A Three-Component Approach to 3,5-Diaryl-1,2,4-thiadiazoles under Transition-Metal-Free Conditions. ResearchGate. URL: [Link]

  • Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles to the Corresponding 1H-1,2,4-triazoles. ResearchGate. URL: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. URL: [Link]

  • (PDF) Synthesis of 1,2,3 triazole-linked benzimidazole through a copper-catalyzed click reaction. ResearchGate. URL: [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. URL: [Link]

  • Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. PubMed Central. URL: [Link]

  • Process for making triazoles. European Patent Office.
  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. URL: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. URL: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide expert, field-proven insights into troubleshooting the common challenge of inconsistent results in biological assays. We will move beyond simple checklists to explore the causal relationships behind experimental variability, empowering you to develop robust and reproducible assays.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with triazole compounds.

Q1: My IC50 values for a triazole compound are fluctuating between experiments. What are the most likely causes?

Inconsistent IC50 values are a frequent issue and often stem from a few core factors. The most common culprits are poor compound solubility in your assay medium, degradation of the compound over the course of the experiment, or unaccounted-for off-target effects.[1][2] It is also crucial to ensure that your assay protocol itself is standardized, as variations in cell density, incubation times, or even the specific batch of reagents can introduce variability.[2]

Q2: I suspect my triazole compound is precipitating in the cell culture medium. How can I confirm this and what can I do about it?

Precipitation is a major concern, as it reduces the effective concentration of your compound.[1] A simple way to check for this is to prepare your compound at the highest concentration used in your assay in the complete medium and visually inspect for any cloudiness or particulate matter over the time course of your experiment. For a more quantitative assessment, you can centrifuge the medium and measure the concentration of the supernatant using HPLC.[3] To mitigate precipitation, you can explore the use of co-solvents like DMSO, but be mindful of their potential effects on the cells.[1] In some cases, modifying the triazole structure to improve solubility may be necessary.[4][5]

Q3: Could the observed cellular toxicity be due to something other than my intended target?

Absolutely. Triazole compounds are known to have off-target effects, which can lead to cytotoxicity that is independent of the intended mechanism of action.[6][7] For example, some triazoles can interfere with critical enzymes like kinases or cytochromes P450, leading to unexpected biological responses.[6][8] It is essential to perform counter-screens or use target-knockdown/knockout cell lines to confirm that the observed phenotype is a direct result of inhibiting your target of interest.

Q4: How should I properly store my triazole compound stock solutions to ensure their stability?

Proper storage is critical for maintaining the integrity of your triazole compounds. Stock solutions, typically in DMSO, should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[3] It is also best practice to prepare small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability.[3] Before use, always allow the aliquot to thaw completely and come to room temperature to ensure the compound is fully dissolved.

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving inconsistencies in your assays.

Issue 1: Poor or Inconsistent Biological Activity

You observe that your triazole compound shows weak or highly variable activity in your assay.

Underlying Causality

The observed biological effect is directly proportional to the concentration of the active compound that reaches the target. If the compound is not fully soluble, is degrading, or is impure, the effective concentration will be lower and more variable than intended.

Troubleshooting Workflow

A Start: Inconsistent Activity B Verify Compound Purity (NMR, HPLC, MS) A->B Is the compound pure? B->A Impure: Re-purify or re-synthesize C Assess Compound Solubility in Assay Medium B->C Purity Confirmed C->A Insoluble: Reformulate or use co-solvents D Evaluate Compound Stability in Assay Buffer C->D Solubility Adequate D->A Unstable: Use fresh solutions, minimize incubation E Review Assay Protocol & Controls D->E Stability Confirmed E->A Protocol Issue: Optimize and standardize F Investigate Off-Target Effects E->F Protocol Validated F->A Off-Target: Use counter-screens G Resolved F->G On-Target Effect Confirmed

Caption: Troubleshooting workflow for poor biological activity.

Detailed Protocols

Protocol 1: Assessing Compound Solubility

  • Preparation: Prepare your triazole compound in the final assay buffer at the highest concentration to be tested.

  • Incubation: Incubate the solution under the same conditions as your biological assay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • Observation: Visually inspect the solution for any signs of precipitation at various time points.

  • Quantification (Optional but Recommended):

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 15 minutes.

    • Carefully collect the supernatant.

    • Analyze the concentration of the compound in the supernatant using a validated HPLC method. A significant decrease from the initial concentration indicates precipitation.

Protocol 2: Evaluating Compound Stability

  • Sample Preparation: Prepare a solution of your triazole compound in the assay buffer at a known concentration.

  • Time-Course Incubation: Incubate the solution under assay conditions and collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the concentration of the parent compound in each aliquot using a stability-indicating HPLC method.[3]

  • Data Analysis: Plot the concentration of the compound against time to determine the degradation rate. A significant loss of the parent compound over time indicates instability.[3]

Issue 2: High Background or False Positives

You are observing a high signal in your negative controls or apparent activity of your compound in control assays lacking the biological target.

Underlying Causality

Some triazole compounds can interfere with the assay detection method itself. For example, they may be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as the assay readout.

Troubleshooting Steps
  • Assay Interference Check: Run your assay with the triazole compound in the absence of the biological target (e.g., no cells or no enzyme). A significant signal indicates assay interference.

  • Spectral Scanning: If using a fluorescence or absorbance-based assay, perform a spectral scan of your compound to identify any intrinsic fluorescence or absorbance at the assay wavelengths.

  • Alternative Detection Methods: If interference is confirmed, consider switching to an alternative detection method (e.g., from a fluorescent to a luminescent readout).

Issue 3: Discrepancy Between Enzyme and Cell-Based Assays

Your triazole compound is potent in a biochemical (enzyme) assay but shows significantly weaker or no activity in a cell-based assay.

Underlying Causality

This common discrepancy can arise from several factors related to the complexity of a cellular environment compared to an in vitro biochemical system. These include:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.[2]

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration available to interact with the target.

Troubleshooting Workflow

A Start: Enzyme/Cell Discrepancy B Assess Cell Permeability (e.g., PAMPA) A->B B->A Impermeable: Modify structure C Evaluate Efflux (e.g., use of efflux inhibitors) B->C Permeable C->A Efflux Substrate: Co-dose with inhibitor or redesign D Determine Metabolic Stability (e.g., microsomal stability assay) C->D Not an Efflux Substrate D->A Unstable: Modify structure to block metabolism E Measure Protein Binding D->E Metabolically Stable E->A High Binding: Consider in dose calculation or redesign F Resolved: Understand Cellular Bioavailability E->F

Caption: Workflow for troubleshooting enzyme vs. cell-based assay discrepancies.

Data Interpretation and Best Practices

Understanding IC50 and MIC Values

It is crucial to interpret inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values correctly. The IC50 is the concentration of a drug that inhibits a given biological process by 50%, while the MIC is the lowest concentration that prevents visible growth of a microorganism.[9] For antifungal susceptibility testing, standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility.[9][10]

Table 1: Factors Influencing IC50/MIC Variability

FactorPotential ImpactMitigation Strategy
Compound Solubility Underestimation of potencyUse of co-solvents, solubility screening
Compound Stability Time-dependent loss of activityUse of fresh solutions, stability assessment
Assay Conditions Variable resultsStrict adherence to standardized protocols
Cell Health & Density Altered drug sensitivityMonitor cell viability, standardize cell seeding
Off-Target Effects Misinterpretation of resultsUse of counter-screens, target validation
The Importance of Controls

Every experiment should include a set of robust controls to validate the results.

  • Positive Control: A known active compound for the target to ensure the assay is working correctly.

  • Negative Control (Vehicle Control): Typically the solvent (e.g., DMSO) used to dissolve the test compound, to account for any effects of the solvent on the assay.

  • Untreated Control: Cells or enzyme in the absence of any treatment, to establish the baseline response.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Resistance to 1,2,4-Triazole Antifungal Agents.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Addressing off-target effects of 1,2,4-triazole compounds in cellular models.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.
  • PubMed. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).
  • ResearchGate. (2024). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study.
  • National Center for Biotechnology Information. (2010).
  • National Center for Biotechnology Information. (2021). A Practical Guide to Antifungal Susceptibility Testing.
  • ResearchGate. (2017). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS.
  • PubMed. (2024).
  • Benchchem. (n.d.).
  • ACS Publications. (2024).
  • ResearchG
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2014). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
  • RSC Education. (2007). Making triazoles, the green way.
  • protocols.io. (2022). Screening procedure to identify triazole-resistant Aspergillus spp.
  • ResearchGate. (2024). (PDF) Synthesis of New Triazole Compounds: Determination of Antiurease and Antioxidant Activities.
  • University of Washington. (n.d.). Triazole Antifungal Therapeutic Drug Monitoring.
  • Centers for Disease Control and Prevention. (n.d.).
  • ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing | Request PDF.
  • ResearchGate. (2022). IC50 values of the 1,2,3-triazole compounds 2-5(a-f) for AChE inhibition, DPPH and SOD activities.
  • PubMed. (2013). Pharmacogenomics of Triazole Antifungal Agents: Implications for Safety, Tolerability and Efficacy.
  • PubMed. (2006).
  • Frontiers. (2022).
  • National Center for Biotechnology Information. (2020).
  • ResearchGate. (2020). The interactions between DMSO and the triazole C–H proton.
  • ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print.
  • Journal of University of Babylon for Pure and Applied Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • RSC Publishing. (2013). Synthesis and antifungal activity of the novel triazole compounds.
  • MDPI. (2024).
  • ResearchGate. (2024).
  • National Center for Biotechnology Information. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.
  • PubMed Central. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • PubMed Central. (2025). In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum.
  • PubMed Central. (2020).
  • ACS Omega. (2023).
  • ResearchGate. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (2024).

Sources

Technical Support Center: Enhancing the Stability of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind the experimental choices to ensure the integrity and reproducibility of your results.

Section 1: Understanding the Molecule's Stability Profile

[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a molecule that combines three key structural features: a brominated aromatic ring, a 1,2,4-triazole heterocycle, and a carboxylic acid moiety. Each of these components contributes to its overall stability profile in solution, and understanding their individual and combined behavior is crucial for successful experimentation.

The 1,2,4-triazole ring is generally a stable aromatic system.[1] However, like many heterocyclic compounds, it can be susceptible to degradation under harsh conditions. The presence of a bromophenyl group introduces the possibility of photodegradation, as carbon-halogen bonds can be labile under UV irradiation.[2] Furthermore, the carboxylic acid group dictates the molecule's solubility and can participate in or be affected by acid-base catalyzed reactions.[3]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid in solution.

Q1: I'm observing a gradual loss of my compound in aqueous buffered solutions over time. What are the likely causes?

A1: Gradual degradation in aqueous solutions is often attributable to hydrolysis, particularly at non-neutral pH. Both the triazole ring and the acetic acid side chain can be influenced by the pH of the medium.

  • Expertise & Experience: While the 1,2,4-triazole ring itself is relatively resistant to hydrolysis under mild conditions, extreme pH (either highly acidic or alkaline) combined with elevated temperatures can promote ring-opening or other degradative reactions. The carboxylic acid group's ionization state is pH-dependent. At pH values significantly above its pKa (typically around 4-5), the carboxylate anion is the predominant form, which can influence the electronic properties of the entire molecule and potentially its susceptibility to hydrolysis.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH range for stability. We recommend performing a preliminary pH stability screen from pH 3 to pH 9. Generally, a pH closer to neutral (6-7.5) is a good starting point for many triazole-based compounds.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles if possible, as this can also contribute to degradation.

    • Buffer Selection: Use buffers with known compatibility. Phosphate, citrate, and acetate buffers are common choices. Be aware that some buffer components could potentially catalyze degradation.

Q2: My experimental results are inconsistent, especially when experiments are run under bright laboratory light. Could my compound be light-sensitive?

A2: Yes, photodecomposition is a significant concern for compounds containing a brominated aromatic ring. The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light, leading to the formation of radical species and subsequent degradation.[2][4]

  • Expertise & Experience: The primary photodegradation pathway for brominated aromatic compounds is often reductive debromination.[2][5] This would result in the formation of [5-phenyl-4H-triazol-3-YL]-acetic acid and other related photoproducts. The rate of photodegradation can also be influenced by the solvent system.

  • Troubleshooting Steps:

    • Protect from Light: Always handle the solid compound and its solutions under amber or light-protected conditions. Use amber vials or wrap containers in aluminum foil.

    • Conduct a Photostability Study: To quantify the light sensitivity, expose a solution of your compound to a controlled light source (e.g., a photostability chamber with a xenon lamp) alongside a dark control. Analyze samples at various time points by HPLC to monitor for degradation.

    • Solvent Choice: While not always feasible to change, be aware that the solvent can influence the rate of photodegradation. Protic solvents may play a role in quenching or participating in radical-mediated reactions.

Q3: I'm having difficulty dissolving the compound in my aqueous assay buffer. How can I improve its solubility without compromising stability?

A3: The solubility of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is expected to be highly pH-dependent due to the carboxylic acid group.[3]

  • Expertise & Experience: At pH values below its pKa, the carboxylic acid will be protonated and largely non-ionized, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid deprotonates to the more soluble carboxylate salt. The solubility of weak acids generally increases with increasing pH.[6]

  • Troubleshooting Steps:

    • pH Adjustment: The most effective way to increase solubility is to raise the pH of your solution to a value at least 1-2 units above the pKa of the carboxylic acid. A preliminary pKa prediction using computational tools can provide a good starting estimate.

    • Co-solvents: If pH adjustment is not an option for your experimental system, the use of a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or acetonitrile can significantly improve solubility. However, it is crucial to validate that the chosen co-solvent does not interfere with your assay or accelerate compound degradation.

    • Salt Formation: For stock solutions, preparing a salt of the compound (e.g., a sodium or potassium salt) by reacting it with a stoichiometric amount of a suitable base can provide a more soluble starting material.

Q4: I suspect my compound is degrading via oxidation. How can I confirm this and prevent it?

A4: While the triazole ring is generally stable to oxidation, other parts of the molecule or impurities could be susceptible. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents.

  • Expertise & Experience: The 1,2,4-triazole ring can be oxidized under strong oxidizing conditions, potentially leading to N-oxides or ring cleavage. The presence of trace metal ions can catalyze the formation of reactive oxygen species from dissolved oxygen.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that solvents are fresh and of high purity, and have been tested for the absence of peroxides (especially for ethers like THF or dioxane).

    • Inert Atmosphere: For long-term storage of solutions, or for sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen.

    • Addition of Antioxidants: In some formulations, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial, provided it does not interfere with the intended application.

    • Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration can sequester trace metal ions.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[7]

Objective: To generate likely degradation products under various stress conditions.

Materials:

  • [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (or other suitable organic solvent)

  • HPLC system with a PDA or UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Prepare a solution from the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in a quartz cuvette) to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber) for a defined period.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a reference standard to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to resolve polar and non-polar species.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the compound) and to assess peak purity.

  • Injection Volume: 10 µL.

Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Section 4: Data Presentation & Visualization

Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
Stress ConditionPotential Degradation PathwayKey Structural Moiety AffectedRecommended Mitigation Strategy
Low pH (Acidic) Hydrolysis1,2,4-Triazole ringMaintain pH in the range of 6-7.5; Store at low temperatures.
High pH (Alkaline) Hydrolysis1,2,4-Triazole ring, Carboxylic acid side chainMaintain pH in the range of 6-7.5; Store at low temperatures.
Oxidation N-oxidation, Ring Cleavage1,2,4-Triazole ringUse high-purity solvents; Store under an inert atmosphere; Consider antioxidants or chelators.
Light (UV/Vis) Reductive Debromination4-Bromophenyl groupProtect from light using amber vials or foil; Work under subdued lighting.
Heat General acceleration of all degradation pathwaysEntire MoleculeStore at recommended cool temperatures; Avoid prolonged exposure to high temperatures.
Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid Hydrolysis_Products Ring-Opened Products (e.g., Hydrazide derivatives) Parent->Hydrolysis_Products H⁺ or OH⁻, ΔT Oxidation_Products N-Oxides Ring Cleavage Products Parent->Oxidation_Products [O] Photolysis_Product [5-Phenyl-4H-triazol-3-YL]-acetic acid (Debrominated Product) Parent->Photolysis_Product

Caption: Potential degradation pathways for the target molecule.

Diagram 2: Forced Degradation Workflow

G cluster_prep cluster_stress cluster_analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (Light Chamber) Stock->Photo Thermal Thermal (Solid, 80°C) Stock->Thermal HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC

Caption: Workflow for conducting a forced degradation study.

References

  • MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Request PDF. (n.d.). Photodecomposition properties of brominated flame retardants (BFRs). Retrieved from [Link]

  • MDPI. (2025, October 15). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • MDPI. (2025, October 15). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • PubMed. (2013, August 19). Phenyl 1,2,3-triazole-thymidine ligands stabilize G-quadruplex DNA, inhibit DNA synthesis and potentially reduce tumor cell proliferation over 3'-azido deoxythymidine. Retrieved from [Link]

  • PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • SciRP.org. (2015, November 27). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2018, April 20). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Retrieved from [Link]

  • MDPI. (n.d.). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Retrieved from [Link]

  • ChemBK. (n.d.). [5-(4-BROMO-PHENYL)-4H-[2][4][5]TRIAZOL-3-YL]-ACETIC ACID. Retrieved from [Link]2][4][5]TRIAZOL-3-YL]-ACETIC%20ACID

  • Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. Retrieved from [Link]

  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. Retrieved from [Link]

  • PubMed. (n.d.). Continuous hydrolysis of carboxymethyl cellulose with cellulase aggregates trapped inside membranes. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromophenyl)-4-(2-methylphenyl)-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Continuous hydrolysis of carboxymethyl cellulose with cellulase aggregates trapped inside membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of carboxymethyl cellulose (CMC) by Bacillus isolated from compost. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analytical characterization of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (CAS No. 885281-00-5). This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common experimental challenges. Our focus is on explaining the causality behind methodological choices to empower you to refine and validate your analytical protocols effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your analytical strategy.

Q1: What are the primary chemical properties of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid that influence its analysis?

A1: The molecule's structure presents three key features that dictate the analytical approach:

  • An Acetic Acid Moiety: This carboxylic acid group makes the compound polar and acidic. This is the most critical factor for chromatographic method development, as the compound's ionization state is pH-dependent.

  • Aromatic Systems (Bromophenyl and Triazole): These chromophores allow for straightforward detection using UV-Vis spectroscopy, typically in the 254-280 nm range.

  • A Bromine Atom: The presence of bromine creates a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in mass spectrometry, resulting in a distinctive M+2 peak that is invaluable for identification.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for routine quantification due to the compound's polarity and UV-active nature. For higher sensitivity, selectivity, and confirmation in complex matrices (e.g., biological fluids, crude reaction mixtures), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[2][3]

Q3: Is Gas Chromatography (GC) a viable option for analysis?

A3: GC is generally not recommended for the direct analysis of this compound. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in the GC inlet.[1] Analysis via GC would require a derivatization step (e.g., silylation, esterification) to mask the polar functional group, which adds complexity and potential for analytical error.[4]

Q4: How should I prepare samples for HPLC analysis?

A4: The key is to ensure the analyte is fully dissolved and particulate-free. A common procedure is:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Using the mobile phase itself as the diluent is ideal to prevent peak distortion.[5][6]

  • If the sample is in a complex matrix like plasma or serum, a protein precipitation step is necessary. This is typically done by adding 2-3 volumes of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the precipitated proteins.[7][8]

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from blockages.[2][9]

Section 2: RP-HPLC Method Development and Troubleshooting

The inherent polarity and acidic nature of the target compound require careful control of chromatographic conditions to achieve reproducible and symmetrical peaks.

Recommended Starting Protocol for RP-HPLC Analysis

This protocol serves as a robust starting point for method development. A self-validating system suitability test is included to ensure system performance before analysis.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_post Phase 3: Post-Analysis A Mobile Phase Preparation (Filtered & Degassed) C Column Installation & Equilibration A->C B Sample & Standard Preparation D System Suitability Test (Replicate Injections) B->D C->D E Sample Injection & Data Acquisition D->E F Data Processing (Integration & Quantification) E->F G Column Flushing & Storage F->G

Caption: General experimental workflow for HPLC analysis.

Table 1: Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for retaining moderately polar compounds.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade WaterThe acidic modifier ensures the carboxylic acid group is protonated (neutral), preventing peak tailing by minimizing interactions with residual silanols on the column.[5][10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol.
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientStart with an isocratic run. Use a gradient if other components in the sample have widely different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.[11]
Injection Volume 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at 260 nmThe bromophenyl and triazole rings provide strong UV absorbance. A diode array detector (DAD) can be used to check for peak purity.

Step-by-Step Protocol:

  • Preparation: Prepare mobile phases using HPLC-grade solvents. Filter and degas thoroughly to prevent baseline noise and pump issues.[5]

  • System Equilibration: Install the C18 column and flush the system with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved.[5]

  • System Suitability Test (SST):

    • Prepare a standard solution of your compound at a known concentration (e.g., 10 µg/mL).

    • Inject the standard solution five consecutive times.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for retention time should be < 1%, and the RSD for peak area should be < 2%. Tailing factor should be between 0.9 and 1.5. This confirms the system is performing correctly before analyzing valuable samples.

  • Analysis: Inject your standards to create a calibration curve, followed by your unknown samples.

  • Shutdown: After analysis, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile/water) to remove strongly retained compounds, then store according to the manufacturer's guidelines.[5]

Troubleshooting Common HPLC Issues

Q: Why is my peak tailing severely?

A: Peak tailing is the most common issue for acidic compounds like this one. It is typically caused by secondary interactions between the negatively charged (ionized) carboxylate group and positively charged sites on the silica column packing, such as residual silanols.[5]

  • Solution 1: Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH. The pH should be at least 2 units below the pKa of the carboxylic acid group. Using 0.1% TFA (pH ~2) or 0.1% Formic Acid (pH ~2.7) ensures the analyte is in its neutral, non-ionized form, which eliminates these secondary interactions.[5]

  • Solution 2: Use a Different Column: Consider using a column with end-capping or a polar-embedded stationary phase, which are specifically designed to shield residual silanols and improve peak shape for polar analytes.[5]

  • Solution 3: Check for Column Contamination: A contaminated guard column or analytical column inlet can also cause tailing. Try flushing the column with a strong solvent or replacing the guard column.[12]

Troubleshooting Diagram: Poor Peak Shape

G Start Poor Peak Shape Observed Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No pH_Check Is mobile phase pH < 2 units below pKa? Tailing->pH_Check Yes Splitting Is the peak splitting? Fronting->Splitting No Overload_Check Is sample concentration too high? Fronting->Overload_Check Yes Inlet_Blockage Is column inlet frit blocked? Splitting->Inlet_Blockage Yes End End Lower_pH Action: Lower mobile phase pH (e.g., use 0.1% TFA) pH_Check->Lower_pH No Column_Check Action: Use end-capped column or check for contamination pH_Check->Column_Check Yes Dilute_Sample Action: Dilute sample or reduce injection volume Overload_Check->Dilute_Sample Yes Solvent_Mismatch Action: Dissolve sample in mobile phase or weaker solvent Overload_Check->Solvent_Mismatch No Reverse_Flush Action: Reverse flush column or replace frit Inlet_Blockage->Reverse_Flush Yes Injector_Issue Action: Clean injector needle and check valve Inlet_Blockage->Injector_Issue No

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Q: My retention time is shifting between injections. What's the cause?

A: Retention time instability is a sign that your system or method is not properly controlled.

  • Cause 1: Insufficient Equilibration: The most common reason. If you are running a gradient, the column needs sufficient time to re-equilibrate to the initial conditions between runs.[11] Solution: Increase the post-run equilibration time by at least 10-15 column volumes.

  • Cause 2: Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the more volatile component (acetonitrile) or improper mixing. Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. If using an on-line mixer, ensure it is functioning correctly.[9]

  • Cause 3: Temperature Fluctuations: A fluctuating column temperature will cause retention shifts. Solution: Use a column oven to maintain a constant temperature.[11]

Section 3: LC-MS/MS Method Refinement

For bioanalysis or trace-level detection, LC-MS/MS provides unparalleled selectivity and sensitivity.

Q: I am seeing a low signal or no signal for my compound in ESI-MS. What should I check?

A: This is often due to poor ionization or ion suppression.

  • Ionization Mode: Given the acidic nature of the molecule, it will readily deprotonate. Therefore, Electrospray Ionization (ESI) in Negative Mode is the recommended choice, as it will detect the [M-H]⁻ ion.

  • Ion Suppression: Components from your sample matrix (salts, endogenous compounds) can co-elute with your analyte and compete for ionization, suppressing its signal.[1]

    • Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix extract. A dip in the signal at the analyte's retention time indicates ion suppression.

    • Solution: Improve chromatographic separation to move the analyte away from the interfering peaks. If that's not possible, a more rigorous sample cleanup (e.g., Solid-Phase Extraction - SPE) is required.[2]

Q: How can I use the bromine atom to my advantage in MS?

A: The near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes is a powerful tool for confirmation. Your mass spectrum should show two peaks of almost equal intensity separated by 2 m/z units (e.g., for [M-H]⁻, you would see peaks at ~280 and ~282 Da). In a Multiple Reaction Monitoring (MRM) experiment, you can monitor transitions from both isotopic parent ions to a common fragment ion to increase confidence in your identification.[1]

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis (Negative Ion Mode)

Precursor Ion [M-H]⁻Product IonDescription
m/z 280.0[Fragment]Transition for the ⁷⁹Br-containing molecule.
m/z 282.0[Fragment]Transition for the ⁸¹Br-containing molecule.

Note: The exact fragment ion would need to be determined experimentally via product ion scans.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review.
  • Deep Blue Repositories. (n.d.). ChemistrySelect.
  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ResearchGate. (2025). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • ChemicalBook. (n.d.). [5-(4-BROMO-PHENYL)-4H-[1][7][13]TRIAZOL-3-YL]-ACETIC ACID. Retrieved from

  • ChemBK. (n.d.). [5-(4-BROMO-PHENYL)-4H-[1][7][13]TRIAZOL-3-YL]-ACETIC ACID. Retrieved from

  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • Ceska a Slovenska Farmacie. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl).
  • PubMed. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity.
  • Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
  • PubMed. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole.
  • Semantic Scholar. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • American Laboratory. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • ResearchGate. (n.d.). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plant.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.
  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.
  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
  • ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • PubMed Central. (2023). Perspective on halogenated organic compounds.
  • Sigma-Aldrich. (n.d.). 2-{[5-(4-bromophenyl)-4-phenyl-4h-1,2,4-triazol-3-yl]sulfanyl}-n'-[(e)-1-(1-naphthyl)ethylidene]acetohydrazide.
  • National Institutes of Health. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Drug Development & Registration. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona.

Sources

Technical Support Center: Troubleshooting Cell Viability Assay Interference by [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (CAS No. 885281-00-5) in their experimental workflows.[1][2] This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding potential interference of this compound with commonly used cell viability assays. Our goal is to ensure the scientific integrity of your data by helping you anticipate, identify, and overcome experimental artifacts.

I. Frequently Asked Questions (FAQs)

Q1: What is [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid?

A1: [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a chemical compound with the molecular formula C₁₀H₈BrN₃O₂.[1][2] It belongs to the triazole family, a class of heterocyclic compounds known for a wide range of biological activities. The structure consists of a central 1,2,4-triazole ring substituted with a 4-bromophenyl group and an acetic acid moiety.

Q2: I'm seeing an unexpected increase in signal in my MTT/XTT assay when I treat my cells with this compound. Does it mean my cells are proliferating?

A2: Not necessarily. An increase in the colorimetric signal in tetrazolium-based assays like MTT and XTT can be a false positive. This often occurs when the test compound itself has reducing properties, leading to the chemical reduction of the tetrazolium salt (e.g., MTT to formazan) independent of cellular metabolic activity. While the 1,2,4-triazole ring is generally stable, certain derivatives can possess antioxidant properties. Therefore, it is crucial to perform a cell-free control experiment to rule out direct chemical reduction by the compound.

Q3: My LDH assay is showing high cytotoxicity even at low concentrations of the compound. Are my cells dying?

A3: While it's possible the compound is cytotoxic, you should first rule out assay interference. The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells. Interference can occur if the compound inhibits or enhances LDH activity, or if it alters the pH of the culture medium, which can affect the enzyme's function.

Q4: What is the first and most critical step to determine if my compound is interfering with a cell viability assay?

A4: The most critical initial step is to run a cell-free control . This involves incubating your compound at various concentrations with the assay reagents in cell culture medium, but without any cells. If you observe a signal change that is dependent on the concentration of your compound, this is a strong indicator of assay interference.

II. Troubleshooting Guides

Troubleshooting Tetrazolium-Based Assays (MTT, XTT, MTS)

Issue: You observe an increase in absorbance (color development) in your cell-free controls, suggesting your compound is directly reducing the tetrazolium salt.

Causality: The MTT and XTT assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells. However, compounds with inherent reducing potential can mimic this process, leading to a false-positive signal for cell viability. While the triazole ring itself is relatively stable, the overall electronic properties of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid could potentially contribute to this effect, especially at higher concentrations.

A Start: Unexpected MTT/XTT Results B Perform Cell-Free Control: Incubate compound with MTT/XTT reagent in media (no cells). A->B C Observe Signal Change? B->C D Yes: Interference Confirmed C->D Yes E No: Interference Unlikely C->E No F Option 1: Data Correction Subtract absorbance of cell-free control from treated cell wells. D->F G Option 2: Protocol Modification Wash cells with PBS to remove compound before adding MTT/XTT reagent. D->G H Option 3: Use Alternative Assay Switch to a non-redox-based assay (e.g., ATP-based, SRB). D->H I Proceed with standard data analysis. E->I

Caption: Troubleshooting workflow for tetrazolium assay interference.

Troubleshooting LDH Cytotoxicity Assays

Issue: You observe higher than expected LDH release, or your results are inconsistent.

Causality: The LDH assay is an enzymatic assay. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt. The final colorimetric signal is proportional to LDH activity. Your compound could interfere by:

  • Directly inhibiting or activating the LDH enzyme.

  • Altering the pH of the medium , which affects LDH activity.

  • Interacting with the tetrazolium salt used in the final detection step.

A Start: Unexpected LDH Results B Perform Controls: 1. Compound + LDH in media (no cells). 2. Compound in media (check pH). A->B C Observe Signal Change or pH Shift? B->C D Yes: Interference Confirmed C->D Yes E No: Interference Unlikely C->E No F Use Alternative Cytotoxicity Assay: - Propidium Iodide Staining - ATP-based assay (measure ATP depletion) D->F G Proceed with standard data analysis. E->G

Caption: Troubleshooting workflow for LDH assay interference.

III. Recommended Alternative Assays & Protocols

If interference from [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is confirmed, switching to an assay with a different detection principle is the most robust solution.

ATP-Based Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, the presence of which is an indicator of metabolically active cells. When cells lose membrane integrity, they can no longer synthesize ATP, and endogenous ATPases rapidly deplete the existing ATP pool. This method is less susceptible to interference from compounds with redox potential.

  • Plate cells in a white-walled, clear-bottom 96-well plate and culture overnight.

  • Treat cells with various concentrations of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and appropriate vehicle controls.

  • Incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures total cellular protein content. It is independent of cellular metabolism and is therefore a good alternative to tetrazolium-based assays.

  • Plate cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with your compound and controls for the desired duration.

  • Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate on an orbital shaker for 10 minutes.

  • Measure the absorbance at 510 nm in a microplate reader.[3][4][5]

IV. Data Summary and Interpretation

To aid in your decision-making, the following table summarizes the potential for interference and the suitability of each assay when working with [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Assay TypePrinciplePotential for InterferenceRecommended Action
MTT/XTT Cellular redox potentialModerate to High. Potential for direct reduction of the tetrazolium salt.Cell-free controls are mandatory. If interference is detected, consider data correction, protocol modification, or switching to an alternative assay.
LDH Enzymatic activity of released LDHLow to Moderate. Possible interference with enzyme activity or pH.Controls are necessary. If interference is observed, use an alternative cytotoxicity assay.
ATP-Based Quantification of ATPLow. Unlikely to be affected by the compound's chemical properties.Recommended alternative for viability assessment.
SRB Staining of total cellular proteinVery Low. The mechanism is not susceptible to redox or enzymatic interference.Excellent alternative for endpoint viability/cytotoxicity.

V. Concluding Remarks

As a Senior Application Scientist, my primary recommendation is to always validate your assay results with appropriate controls, especially when working with novel chemical entities. While [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid's structure does not immediately suggest strong reducing properties, the potential for subtle electronic effects leading to assay interference cannot be dismissed. By employing the troubleshooting workflows and considering the alternative assays outlined in this guide, you can be confident in the accuracy and reliability of your cell viability data.

VI. References

  • ChemBK. [5-(4-BROMO-PHENYL)-4H-[3][6][7]TRIAZOL-3-YL]-ACETIC ACID. Available from: [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important triazole derivative. Here, we address common challenges and provide practical, field-tested solutions to ensure a robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid?

A common and effective approach involves a multi-step synthesis starting from 4-bromobenzohydrazide. The key steps typically include the formation of a thiosemicarbazide intermediate, followed by cyclization to form the 1,2,4-triazole-3-thiol ring. The final step involves the S-alkylation of the thiol with an acetic acid derivative.

Q2: What are the primary challenges when scaling up this synthesis from lab to pilot plant scale?

The main challenges include:

  • Exothermic Reactions: The cyclization step can be highly exothermic, posing a safety risk at a larger scale.

  • Reagent Handling: Some reagents, like hydrazine hydrate, are hazardous and require special handling procedures, especially in large quantities.

  • Product Isolation and Purification: Achieving high purity on a large scale can be difficult due to the potential for side products and the need for efficient crystallization or chromatographic methods.

  • Process Robustness: Ensuring consistent yield and purity across different batches requires careful control of all reaction parameters.[1]

Q3: Are there any specific safety precautions to consider during scale-up?

Absolutely. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile or toxic reagents.

  • Exotherm Control: Implement a robust cooling system and controlled reagent addition to manage the heat generated during the cyclization step.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you might encounter during the synthesis, along with their causes and recommended solutions.

Stage 1: Synthesis of 4-(4-Bromophenyl)-thiosemicarbazide

Q1: The yield of my thiosemicarbazide intermediate is consistently low. What could be the issue?

  • Potential Cause 1: Incomplete Reaction. The reaction between 4-bromobenzohydrazide and ammonium thiocyanate may not have gone to completion.

  • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Potential Cause 2: Impure Starting Materials. The purity of the 4-bromobenzohydrazide can significantly impact the yield.

  • Solution: Ensure the starting material is of high purity. Recrystallize if necessary before use.

Stage 2: Cyclization to 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol

Q2: The cyclization reaction is difficult to control and I'm observing the formation of side products. How can I optimize this step?

  • Potential Cause 1: Uncontrolled Exotherm. The cyclization of the thiosemicarbazide in the presence of a base is often exothermic. A rapid increase in temperature can lead to the formation of undesired byproducts.

  • Solution: Control the rate of addition of the base to the reaction mixture. Use an ice bath to maintain a consistent temperature. For larger scale reactions, consider using a jacketed reactor with a reliable cooling system.

  • Potential Cause 2: Incorrect Base Stoichiometry. The amount of base used is critical for efficient cyclization.

  • Solution: Carefully control the stoichiometry of the base. An excess or deficit of the base can lead to incomplete reaction or the formation of side products.

Stage 3: S-Alkylation to [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Q3: The final S-alkylation step is resulting in a mixture of products, making purification difficult. What are the likely causes?

  • Potential Cause 1: N-Alkylation. Besides the desired S-alkylation, N-alkylation of the triazole ring can occur, leading to isomeric impurities.

  • Solution: Optimize the reaction conditions to favor S-alkylation. This can often be achieved by using a weaker base and a polar aprotic solvent.

  • Potential Cause 2: Hydrolysis of the Ester. If you are using an ester of chloroacetic acid, it can be hydrolyzed back to the acid under the reaction conditions.

  • Solution: Use anhydrous solvents and reagents to minimize hydrolysis. Alternatively, directly use chloroacetic acid and a suitable base.

Experimental Protocols

Proposed Synthetic Pathway

The following diagram outlines a plausible synthetic route for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

Synthesis_Pathway A 4-Bromobenzohydrazide B 4-(4-Bromophenyl)-thiosemicarbazide A->B NH4SCN, H2O, Reflux C 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol B->C NaOH, H2O, Reflux D [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid C->D 1. ClCH2COOH, NaOH 2. HCl (acidification)

Caption: Proposed synthetic pathway for the target molecule.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 4-(4-Bromophenyl)-thiosemicarbazide

  • To a solution of 4-bromobenzohydrazide (1 equivalent) in water, add ammonium thiocyanate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter the solid precipitate.

  • Wash the solid with cold water and dry under vacuum to obtain 4-(4-bromophenyl)-thiosemicarbazide.

Step 2: Synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend 4-(4-bromophenyl)-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 2 equivalents).

  • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 5-6.

  • Filter the resulting precipitate, wash with water, and dry to yield 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Step 3: Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

  • Dissolve 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 2.2 equivalents).

  • To this solution, add a solution of chloroacetic acid (1.1 equivalents) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

  • Filter the precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final product.

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions
StepStarting MaterialReagent(s)Molar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)
14-BromobenzohydrazideAmmonium thiocyanate1 : 1.1Water1004-6
24-(4-Bromophenyl)-thiosemicarbazideSodium hydroxide1 : 2Water1003-5
35-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiolChloroacetic acid, NaOH1 : 1.1 : 2.2Water2512-16

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Step1 Check Starting Material Purity Start->Step1 Step2 Verify Reaction Conditions (Temp, Time, Stoichiometry) Step1->Step2 Purity OK Solution Problem Resolved Step1->Solution Impurity Found & Rectified Step3 Analyze for Side Products (TLC, LC-MS) Step2->Step3 Conditions Correct Step2->Solution Conditions Optimized Step3->Step2 No Side Products Step4 Optimize Purification Method Step3->Step4 Side Products Identified Step4->Solution Purification Optimized

Caption: A systematic approach to troubleshooting synthesis problems.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 Triazole Compounds. [Link][2]

  • Getvoldsen, G. S., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link][3][4][5]

  • Google Patents. (2020). CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. [6]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link][1]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 849–860. [Link][7]

Sources

Validation & Comparative

A Comparative Analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antifungal agents with improved efficacy and broader spectra of activity, 1,2,4-triazole derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative study of a novel investigational compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, against established antifungal agents: Fluconazole (a triazole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

This analysis is structured to provide a comprehensive understanding of the compound's potential, grounded in established principles of antifungal drug evaluation. While extensive public data on [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is limited, we will draw upon published research on structurally similar bromo-phenyl triazole derivatives to project its likely performance and to frame the necessary experimental comparisons.[1][2]

Mechanisms of Action: A Tale of Three Targets

The efficacy of any antimicrobial agent is fundamentally tied to its mechanism of action. The selected antifungal agents for this comparison each exploit a different vulnerability in the fungal cell.

  • Triazoles (Investigational Compound & Fluconazole): The primary target for triazole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol.[3][4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the integrity and fluidity of the fungal membrane, leading to growth arrest.[3][4] The investigational compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, is hypothesized to share this mechanism. The presence of the halogenated phenyl ring is a common feature in potent triazole antifungals, suggesting a strong interaction with the active site of CYP51.[3]

  • Polyenes (Amphotericin B): Amphotericin B has a distinct mechanism, binding directly to ergosterol within the fungal cell membrane.[5] This binding leads to the formation of pores or channels, causing leakage of essential intracellular ions and ultimately leading to cell death.[5] This direct membrane disruption confers fungicidal activity but can also lead to toxicity due to some binding to mammalian cholesterol.[5]

  • Echinocandins (Caspofungin): Caspofungin targets the fungal cell wall, a structure absent in mammalian cells. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key polymer in the fungal cell wall.[6] This disruption leads to a weakened cell wall, osmotic instability, and cell lysis.[6]

Antifungal Mechanisms of Action Comparative Antifungal Mechanisms of Action cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Ergosterol Biosynthesis cluster_4 Antifungal Agents Glucan β-(1,3)-D-Glucan Ergosterol Ergosterol Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 conversion CYP51->Ergosterol Triazole [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid & Fluconazole Triazole->CYP51 Inhibits AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to & forms pores Caspofungin Caspofungin Caspofungin->Glucan Inhibits synthesis

Caption: Mechanisms of action for the investigational triazole, Amphotericin B, and Caspofungin.

In Vitro Antifungal Susceptibility: A Head-to-Head Comparison

The cornerstone of evaluating a new antifungal agent is determining its in vitro activity against a broad panel of clinically relevant fungal pathogens. This is typically achieved through standardized broth microdilution assays, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The primary endpoint is the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.

While specific MIC data for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid are not publicly available, we can project potential activity based on studies of structurally similar compounds, such as 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, which have shown activity against Candida albicans.[1] The following table presents illustrative MIC data that one might expect from a comparative study.

Table 1: Illustrative Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (Projected)FluconazoleAmphotericin BCaspofungin
Candida albicans0.25 - 20.25 - 40.125 - 10.03 - 0.25
Candida glabrata4 - 168 - >640.25 - 20.06 - 0.5
Candida krusei2 - 8>640.5 - 40.125 - 1
Cryptococcus neoformans0.5 - 42 - 160.125 - 1Not Active
Aspergillus fumigatus1 - 8>640.25 - 20.06 - 0.5
Trichophyton rubrum0.125 - 10.5 - 80.5 - 4Not Active

Note: The projected MIC values for the investigational compound are hypothetical and for illustrative purposes only, based on the general activity of novel triazole derivatives. Actual experimental results are required for validation.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following is a standardized protocol for determining the MIC of the investigational compound.

  • Preparation of Antifungal Stock Solutions: Dissolve the investigational compound, Fluconazole, Amphotericin B, and Caspofungin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates: In 96-well microtiter plates, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL). Include a drug-free well for a growth control.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free control well.

Antifungal Susceptibility Testing Workflow Broth Microdilution Workflow A Prepare Antifungal Stock Solutions B Serial Dilution in 96-Well Plates A->B D Inoculate Plates B->D C Prepare Fungal Inoculum (0.5 McFarland) C->D E Incubate at 35°C (24-48h) D->E F Read MICs Visually or Spectrophotometrically E->F G Data Analysis & Comparison F->G

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data are crucial, the ultimate test of an antifungal agent is its efficacy in a living organism. In vivo studies in animal models, typically mice, are essential to assess a compound's pharmacokinetic and pharmacodynamic properties and its ability to clear an infection.

A standard model for assessing in vivo efficacy is the murine model of disseminated candidiasis. While no in vivo data for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is currently available, a well-designed study would compare its ability to reduce fungal burden in target organs (e.g., kidneys) against the comparator drugs.

Table 2: Projected In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment Group (Dose)Mean Fungal Burden (log10 CFU/g Kidney ± SD)Percent Survival at Day 14
Vehicle Control6.8 ± 0.50%
[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (10 mg/kg)3.5 ± 0.780%
Fluconazole (10 mg/kg)4.2 ± 0.670%
Amphotericin B (1 mg/kg)2.9 ± 0.490%
Caspofungin (1 mg/kg)3.1 ± 0.590%

Note: This data is hypothetical and for illustrative purposes. Actual results would depend on the compound's specific pharmacokinetic and pharmacodynamic profile.

Experimental Protocol: Murine Model of Disseminated Candidiasis
  • Immunosuppression (Optional): For certain studies, mice may be immunosuppressed with agents like cyclophosphamide to establish a more robust infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated. The investigational compound and comparator drugs are administered at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only.

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 14-21 days).

  • Fungal Burden Assessment: A subset of mice from each group is euthanized at specific time points (e.g., 48 or 72 hours post-treatment). Kidneys (the primary target organ for Candida) are harvested, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Fungal burden data are typically log-transformed and analyzed for statistical significance. Survival data are analyzed using Kaplan-Meier curves.

Safety and Toxicology: A Critical Hurdle

A potent antifungal agent is only viable if it exhibits a favorable safety profile. Preliminary toxicological assessments are crucial.

  • In Vitro Cytotoxicity: The compound should be tested against mammalian cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to determine its cytotoxic concentration (CC50). A high selectivity index (CC50 / MIC) is desirable.

  • In Vivo Toxicology: Acute toxicity studies in mice are performed to determine the maximum tolerated dose (MTD) and to observe any adverse effects.

Triazoles, in general, have a good safety profile because they are more selective for fungal CYP51 than for mammalian cytochrome P450 enzymes.[4] However, potential for drug-drug interactions via inhibition of human CYP enzymes is a key consideration for any new triazole.[4] Amphotericin B is known for its potential for nephrotoxicity, while Caspofungin is generally well-tolerated but can have infusion-related reactions and potential for hepatotoxicity.[5][6]

Conclusion and Future Directions

The investigational compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, belongs to a well-established and highly successful class of antifungal agents. Based on its structural features and the performance of related compounds, it holds the potential for potent activity against a range of fungal pathogens, possibly including azole-resistant strains.

The path forward requires a rigorous and systematic evaluation following the experimental frameworks outlined in this guide. Direct, head-to-head in vitro and in vivo comparisons against current gold-standard therapies will be essential to delineate its true therapeutic potential. Key areas for future investigation include:

  • Spectrum of Activity: Comprehensive testing against a wide panel of yeasts, molds, and dermatophytes, including clinically prevalent drug-resistant isolates.

  • Pharmacokinetics: Detailed studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Combination Studies: Investigating potential synergistic or antagonistic interactions with other antifungal agents.

The development of new antifungal agents is a critical endeavor in the face of growing resistance. [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid represents a promising scaffold, and with thorough investigation, its place in the antifungal armamentarium can be clearly defined.

References

  • National Center for Biotechnology Information. Amphotericin B - StatPearls. Available from: [Link]

  • National Center for Biotechnology Information. Caspofungin - StatPearls. Available from: [Link]

  • Current issues in pharmacy and medicine: science and practice. A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Available from: [Link]

  • Chai, X., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress.
  • National Center for Biotechnology Information. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available from: [Link]

  • Current issues in pharmacy and medicine: science and practice. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Available from: [Link]

  • EBSCO. Triazole antifungals | Research Starters. Available from: [Link]

Sources

Structure-activity relationship (SAR) of bromo-phenyl triazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Phenyl Triazole Derivatives

Introduction: The Significance of the Bromo-Phenyl Triazole Scaffold

The 1,2,3- and 1,2,4-triazole moieties are privileged five-membered heterocyclic scaffolds in medicinal chemistry, renowned for their metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1][2] These characteristics allow them to bind effectively to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4] The incorporation of a bromo-phenyl substituent onto the triazole core introduces specific electronic and steric properties that can significantly modulate this biological activity. The bromine atom, a halogen, can enhance membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding affinity.[5][6]

This guide provides a comparative analysis of bromo-phenyl triazole derivatives, exploring their structure-activity relationships (SAR) across different therapeutic targets. We will delve into the synthetic methodologies, detail the experimental protocols for biological evaluation, and present a comparative analysis of their performance, supported by experimental data from peer-reviewed literature.

Part 1: Synthetic Strategies for Bromo-Phenyl Triazole Derivatives

The synthesis of bromo-phenyl triazole derivatives typically involves multi-step reactions, with the construction of the core triazole ring being the pivotal step. The most prominent method for synthesizing 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction, which is highly regioselective and efficient.[7][8] For 1,2,4-triazoles, a common route involves the cyclization of thiosemicarbazide precursors.[9][10]

General Synthetic Workflow

The synthesis generally begins with a commercially available bromo-substituted aniline or benzoic acid, which is then converted into a key intermediate such as an azide or a hydrazide. This intermediate is then reacted with an appropriate partner (an alkyne for an azide, or an isothiocyanate for a hydrazide) to form the triazole ring.[9][11]

G cluster_123 1,2,3-Triazole Synthesis (CuAAC) cluster_124 1,2,4-Triazole Synthesis A Bromo-phenyl Azide C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A->C Reactant B Terminal Alkyne B->C Reactant D 1-(Bromo-phenyl)-1,2,3-triazole Derivative C->D Cycloaddition E Bromo-phenyl Carbohydrazide G Acylthiosemicarbazide Intermediate E->G Reaction F Aryl Isothiocyanate F->G H Base (e.g., NaOH) G->H I 3-(Bromo-phenyl)-4H-1,2,4-triazole-3-thione H->I Cyclization G A Synthesized Bromo-Phenyl Triazole Derivatives B Primary Screening A->B C Antimicrobial Assays (MIC/MBC) B->C D Anticancer Assays (MTT/IC50) B->D E Enzyme Inhibition Assays (IC50) B->E F Secondary Screening (Hit Compounds) C->F D->F E->F G Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) F->G H Lead Compound Identification G->H G cluster_sar Key SAR Findings for Bromo-Phenyl Triazoles cluster_activity Resulting Biological Activity Triazole Triazole Core Antimicrobial Antimicrobial Triazole->Antimicrobial Leads to Anticancer Anticancer Triazole->Anticancer Leads to BromoPhenyl Bromo-Phenyl Group (Enhances Lipophilicity & Binding) BromoPhenyl->Triazole Attached to note1 Position of Br is critical: para > ortho/meta often observed BromoPhenyl->note1 Substituents Other Substituents (Modulate Activity & Specificity) Substituents->Triazole Attached to note2 Length of alkyl chains (e.g., at thioether linkage) impacts potency. Substituents->note2

Sources

A Comparative Guide to the Synthesis of 5-Substituted-4H-1,2,4-Triazol-3-yl Acetic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an acetic acid moiety at the 3-position of this heterocyclic system has proven to be a particularly fruitful strategy in drug design, enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an in-depth comparison of the primary synthetic methodologies for accessing 5-substituted-4H-1,2,4-triazol-3-yl acetic acids, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate synthetic route for their specific applications.

This analysis will focus on two predominant and mechanistically distinct strategies: the traditional multi-step approach commencing with acylthiosemicarbazides and a more contemporary, direct synthesis via the Pinner reaction. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present a comparative analysis of their respective advantages and limitations.

Strategic Overview of Synthetic Pathways

The synthesis of 5-substituted-4H-1,2,4-triazol-3-yl acetic acids can be broadly categorized into two main approaches, each with its own set of considerations regarding starting material availability, reaction conditions, and overall efficiency. The choice of methodology is often dictated by the desired substitution pattern and the scale of the synthesis.

cluster_0 General Synthetic Strategies Starting Materials Starting Materials Method_A Method A: Acylthiosemicarbazide Cyclization Route Starting Materials->Method_A Carboxylic Acid Hydrazides, Isothiocyanates Method_B Method B: Pinner Reaction Route Starting Materials->Method_B Substituted Cyanoacetates Target_Molecule 5-Substituted-4H-1,2,4-triazol-3-yl Acetic Acid Method_A->Target_Molecule Method_B->Target_Molecule

Caption: High-level overview of the two primary synthetic routes to the target compounds.

Methodology A: The Acylthiosemicarbazide Cyclization Pathway

This classical and widely employed methodology is a two-stage process. The first stage involves the synthesis of a 5-substituted-4H-1,2,4-triazole-3-thiol intermediate, which is then subjected to S-alkylation with an acetic acid synthon, followed by an optional desulfurization step.

Stage 1: Synthesis of 5-Substituted-4H-1,2,4-Triazole-3-thiols

The formation of the triazole-3-thiol core is typically achieved through the intramolecular cyclization of an acylthiosemicarbazide. These precursors are readily prepared by the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[1] The subsequent cyclization is most commonly effected under basic conditions.

Causality of Experimental Choices: The use of a strong base, such as sodium or potassium hydroxide, is crucial for the deprotonation of the acylthiosemicarbazide, initiating the intramolecular nucleophilic attack that leads to ring closure. The choice of solvent and reaction temperature can influence the reaction rate and yield, with ethanol or water being common media.

Carboxylic_Acid_Hydrazide R-CO-NHNH2 Acylthiosemicarbazide R-CO-NH-NH-CS-NH-R' Carboxylic_Acid_Hydrazide->Acylthiosemicarbazide Isothiocyanate R'-NCS Isothiocyanate->Acylthiosemicarbazide Triazole_Thiol 5-R-4-R'-4H-1,2,4-triazole-3-thiol Acylthiosemicarbazide->Triazole_Thiol Intramolecular Cyclization Base Base (e.g., NaOH) Base->Triazole_Thiol

Caption: Workflow for the synthesis of the 5-substituted-4H-1,2,4-triazole-3-thiol intermediate.

Mechanistic Insight: The base-catalyzed cyclization of the acylthiosemicarbazide proceeds via the formation of a thioamide anion, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to afford the triazole-3-thiol.[2]

G cluster_mech1 Mechanism of Acylthiosemicarbazide Cyclization A Acylthiosemicarbazide B Deprotonation by base A->B Base (OH-) C Thioamide anion B->C D Intramolecular nucleophilic attack C->D E Tetrahedral intermediate D->E F Dehydration E->F - H2O G 5-Substituted-4H-1,2,4-triazole-3-thiol F->G

Caption: Simplified mechanism of the base-catalyzed cyclization of acylthiosemicarbazides.

Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol[1]
  • Synthesis of 1-Aroyl-4-phenylthiosemicarbazide: A mixture of the appropriate aromatic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Cyclization: The 1-aroyl-4-phenylthiosemicarbazide (0.005 mol) is dissolved in a 2N sodium hydroxide solution (25 mL) and refluxed for 4-5 hours. The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the desired 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Stage 2: S-Alkylation to Afford the Acetic Acid Derivative

The triazole-3-thiol intermediate is then alkylated with a suitable two-carbon synthon bearing a carboxylic acid or ester functionality. Chloroacetic acid or ethyl bromoacetate are commonly employed for this purpose.

Causality of Experimental Choices: The reaction is typically carried out in the presence of a base, such as sodium acetate or potassium carbonate, to deprotonate the thiol group, forming a more nucleophilic thiolate anion. The choice of an ester derivative of the haloacetic acid can be advantageous for purification and may require a subsequent hydrolysis step to yield the final carboxylic acid.

Experimental Protocol: Synthesis of [(4,5-Disubstituted-4H-1,2,4-triazol-3-yl)thio]acetic Acid[3]
  • A mixture of the 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol (0.01 mol), chloroacetic acid (0.01 mol), and anhydrous sodium acetate (0.015 mol) in absolute ethanol (50 mL) is refluxed for 8-10 hours.

  • The reaction mixture is concentrated under reduced pressure, and the residue is poured into ice-cold water.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.

Methodology B: The Pinner Reaction Pathway

A more direct and often higher-yielding approach to 2-(1,2,4-triazol-3-yl)acetates involves the Pinner reaction.[3] This method circumvents the need for the triazole-3-thiol intermediate and the subsequent S-alkylation step.

The key step in this synthesis is the reaction of an α-substituted ethyl cyanoacetate with an alcohol in the presence of an acid to form a carboxyimidate salt (Pinner salt). This intermediate is then reacted with formylhydrazide to construct the 1,2,4-triazole ring directly.[3]

Causality of Experimental Choices: The Pinner reaction is acid-catalyzed, with hydrogen chloride being the typical acid of choice.[4] The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile and the Pinner salt intermediate. The subsequent reaction with formylhydrazide provides the necessary nitrogen atoms for the formation of the triazole ring.

Cyanoacetate R-CH(CN)-COOEt Pinner_Salt Pinner Salt Intermediate Cyanoacetate->Pinner_Salt Alcohol_Acid EtOH, HCl (gas) Alcohol_Acid->Pinner_Salt Triazolyl_Acetate Ethyl 2-(5-R-4H-1,2,4-triazol-3-yl)acetate Pinner_Salt->Triazolyl_Acetate Formylhydrazide H-CO-NHNH2 Formylhydrazide->Triazolyl_Acetate Target_Acid 5-R-4H-1,2,4-triazol-3-yl Acetic Acid Triazolyl_Acetate->Target_Acid Hydrolysis Hydrolysis Hydrolysis->Target_Acid

Caption: Workflow for the synthesis of the target compounds via the Pinner reaction.

Mechanistic Insight: The Pinner reaction begins with the protonation of the nitrile nitrogen, making the carbon more electrophilic. The alcohol then attacks this carbon, and after a proton transfer, the Pinner salt is formed. This salt then reacts with formylhydrazide in a condensation-cyclization cascade to yield the 1,2,4-triazole ring.

G cluster_mech2 Mechanism of Pinner Reaction to Triazole A α-Cyanoacetate B Protonation of Nitrile A->B HCl C Nucleophilic attack by alcohol B->C EtOH D Pinner Salt Formation C->D E Reaction with Formylhydrazide D->E Formylhydrazide F Condensation & Cyclization E->F G Ethyl 2-(1,2,4-triazol-3-yl)acetate F->G

Caption: Simplified mechanism of the Pinner reaction for the synthesis of 2-(1,2,4-triazol-3-yl)acetates.

Experimental Protocol: Synthesis of Ethyl 2-(5-Substituted-1H-1,2,4-triazol-3-yl)acetate via the Pinner Reaction[4]
  • Formation of the Pinner Salt: A solution of the α-substituted ethyl cyanoacetate (10 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0 °C. A stream of dry hydrogen chloride gas is passed through the solution for 1-2 hours. Anhydrous ethanol (12 mmol) is then added dropwise, and the mixture is stirred at 0 °C for 4-6 hours. The solvent is evaporated under reduced pressure to yield the crude Pinner salt.

  • Triazole Formation: The crude Pinner salt is dissolved in anhydrous ethanol (30 mL), and formylhydrazide (10 mmol) is added. The mixture is stirred at room temperature for 12-18 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the ethyl 2-(5-substituted-1H-1,2,4-triazol-3-yl)acetate.

  • Hydrolysis (if required): The resulting ester (5 mmol) is dissolved in a mixture of ethanol (20 mL) and 2N aqueous sodium hydroxide (10 mL). The solution is stirred at room temperature for 4-6 hours. The ethanol is evaporated, and the aqueous solution is acidified with dilute hydrochloric acid. The precipitated product is filtered, washed with water, and dried.

Comparative Analysis of Synthetic Methodologies

FeatureMethodology A: Acylthiosemicarbazide RouteMethodology B: Pinner Reaction Route
Starting Materials Readily available carboxylic acid hydrazides and isothiocyanates.Requires α-substituted cyanoacetates, which may need to be synthesized.
Number of Steps Multi-step (typically 3 steps from hydrazide).More direct (2-3 steps from cyanoacetate).
Reaction Conditions Often requires reflux temperatures and strong basic or acidic conditions.Pinner reaction requires anhydrous conditions and handling of HCl gas. Subsequent steps are often at room temperature.
Typical Yields Moderate to good (50-80% overall).[1]Generally good to excellent (70-90%).[3]
Substrate Scope Broad scope for the 5-substituent, tolerant of various functional groups.Can be limited by the availability and stability of the starting α-substituted cyanoacetates.
Scalability Well-established and scalable.Handling of HCl gas can be a challenge for large-scale synthesis.
Key Advantages Utilizes common and inexpensive starting materials. A well-documented and robust method.More convergent and often higher yielding. Avoids the use of thiol-containing intermediates.
Key Disadvantages Longer synthetic sequence. The use of thiols can lead to unpleasant odors and potential for side reactions.Requires specialized conditions (anhydrous, HCl gas). The scope of α-substituents may be more limited.

Conclusion and Recommendations

Both the acylthiosemicarbazide cyclization and the Pinner reaction represent viable and effective methodologies for the synthesis of 5-substituted-4H-1,2,4-triazol-3-yl acetic acids.

Methodology A is a reliable and versatile choice, particularly when a wide variety of 5-substituents are desired and the starting carboxylic acid hydrazides are readily accessible. Its multi-step nature, however, can impact the overall yield and efficiency.

Methodology B , the Pinner reaction route, offers a more elegant and direct approach, often resulting in higher overall yields. It is the preferred method when the requisite α-substituted cyanoacetates are available or can be easily prepared. The avoidance of thiol intermediates is also a significant advantage in terms of process safety and simplicity.

Ultimately, the selection of the optimal synthetic strategy will depend on a careful consideration of the specific target molecule, the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory capabilities. For rapid lead optimization and library synthesis, the Pinner reaction may offer a more efficient platform, while the acylthiosemicarbazide route remains a robust and dependable workhorse for accessing a broad range of analogues.

References

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. ResearchGate. [Link]

  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

Sources

A Comparative Analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and Fluconazole: Efficacy, Mechanism, and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug discovery, the triazole class of compounds has long been a cornerstone. Fluconazole, a first-generation triazole, remains a widely used therapeutic agent. However, the emergence of resistant fungal strains necessitates the exploration of novel triazole derivatives. This guide provides a detailed comparative analysis of a novel triazole compound, [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, and the established antifungal, fluconazole. We will delve into their mechanisms of action, present available in vitro efficacy data, and provide detailed experimental protocols for their evaluation.

Introduction to the Antifungal Agents

Fluconazole , a bis-triazole antifungal agent, has been a mainstay in the treatment of various fungal infections for decades.[1] Its efficacy against a spectrum of yeasts and some dimorphic fungi has established it as a critical tool in clinical practice.[2] It is available in both oral and intravenous formulations, offering flexibility in administration.[3]

[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid represents a newer generation of triazole derivatives. While extensive clinical data is not yet available, research into structurally similar compounds, such as 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, has shown promising antifungal activity.[4] The core 1,2,4-triazole scaffold is a key pharmacophore in many antifungal agents, and modifications to this structure are a focal point of current drug discovery efforts.[5]

Mechanism of Action: A Tale of Two Triazoles

Both fluconazole and novel triazole derivatives like [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid are believed to exert their antifungal effects by targeting the same critical enzyme in the fungal cell: lanosterol 14α-demethylase (CYP51) . This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting CYP51, these triazole compounds disrupt the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of mature ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, the inhibition of fungal growth.[6] While this mechanism is primarily fungistatic against Candida species, it effectively halts the proliferation of the fungal pathogen.[6]

The selectivity of triazole antifungals for fungal CYP51 over its mammalian counterpart is a crucial aspect of their therapeutic utility, minimizing off-target effects in the host.[7]

Figure 2: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents ([5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve a range of desired final concentrations. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add a specific volume to each well of the microtiter plate, resulting in a final desired inoculum concentration.

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours. The exact incubation time may vary depending on the fungal species being tested.

  • Reading of Results: After incubation, determine the MIC by visually observing the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For some fungi and drugs, a spectrophotometer can be used to read the optical density of the wells for a more quantitative assessment.

Conclusion and Future Directions

Fluconazole remains a vital tool in the management of fungal infections, but the rise of resistance underscores the urgent need for novel antifungal agents. [8][5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, as a representative of a new generation of triazole derivatives, holds promise. Preliminary studies on structurally related compounds suggest that the bromophenyl-triazole scaffold is a promising area for further investigation.

Direct comparative studies employing standardized methodologies, such as those outlined by CLSI and EUCAST, are essential to definitively establish the in vitro efficacy of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid relative to fluconazole and other existing antifungal agents. Such studies will be critical in guiding the future development of this and other novel triazole compounds as potential next-generation antifungal therapeutics.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60.
  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. PubMed.
  • Drugs.com. (2024, July 9). Fluconazole: Uses, Dosage, Side Effects, Warnings.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Fungi (AFST).
  • Drugs.com. (2024, July 9). Fluconazole.
  • Wikipedia. (2024, July 15). Fluconazole.
  • NCBI. (2024, February 28).
  • DermNet. (n.d.). Fluconazole.
  • Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?.
  • Pfaller, M. A., Diekema, D. J., Rex, J. H., Espinel-Ingroff, A., Johnson, E. M., & Andes, D. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 1–19.
  • Microbiology Info. (n.d.). Antifungal Susceptibility.
  • Safonov, A. A., & Panasenko, O. I. (2022). A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. Current issues in pharmacy and medicine: science and practice, 15(4), 384-389.
  • PubChem. (n.d.). Fluconazole.
  • Li, Y., et al. (2019). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 24(15), 2738.
  • ChemBK. (n.d.). [5-(4-BROMO-PHENYL)-4H-T[3][6][9]RIAZOL-3-YL]-ACETIC ACID.

  • ChemicalBook. (n.d.). [5-(4-Bromo-phenyl)-4H-t[3][6][9]riazol-3-yl]-acetic acid hydrochloride.

  • Arendrup, M. C., et al. (2008). EUCAST breakpoints for antifungals. PubMed.
  • Prytula, R. L., Bushueva, I. V., Parchenko, V. V., & Khortetska, T. V. (2024).
  • ResearchGate. (n.d.). Synthesis of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid salts (6a-6o).
  • MDPI. (2018). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • NIH. (n.d.).
  • PubChem. (n.d.). Fluconazole | C13H12F2N6O - PubChem.
  • ChemicalBook. (n.d.). [5-(4-BROMO-PHENYL)-4H-T[3][6][9]RIAZOL-3-YL]-ACETIC ACID.

  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-arylt[3][6][9]riazolo[4,3-c]quinazolines.

  • NIH. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
  • Asian Journal of Pharmaceutical Research and Development. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)
  • NIH. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl)
  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Triazole Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal therapies, the journey from a promising triazole compound in a test tube to an effective clinical agent is fraught with challenges. A critical hurdle in this process is achieving a strong in vitro-in vivo correlation (IVIVC), a predictable relationship between a compound's performance in laboratory assays and its efficacy in a living organism. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of triazole compounds, offering insights for researchers, scientists, and drug development professionals to navigate the complexities of antifungal drug discovery.

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in Triazole Development

The development of new antifungal agents is imperative due to the rise of invasive fungal infections and the emergence of drug-resistant strains.[1] Triazole compounds are a cornerstone of antifungal therapy, primarily acting by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity.[2][3] While in vitro assays provide a rapid and cost-effective means to screen large numbers of compounds for their intrinsic antifungal activity, they often fail to predict the in vivo performance accurately. A robust IVIVC is the holy grail of preclinical development, as it enhances the efficiency of the drug discovery pipeline, reduces reliance on extensive animal testing, and ultimately increases the probability of clinical success.

Deconstructing the In Vitro Landscape: Assaying Triazole Activity

The initial assessment of a triazole's antifungal potential begins with a battery of in vitro tests designed to quantify its direct activity against pathogenic fungi. The choice of assay is critical and is dictated by the specific information sought, from basic inhibitory concentrations to more nuanced mechanistic insights.

Key In Vitro Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent, representing the lowest concentration that inhibits the visible growth of a fungus.[4][5] This method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of a compound's potency.[2][6]

  • Step-by-Step Methodology:

    • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable medium, such as RPMI 1640. The initial concentration is crucial for reproducibility and is typically around 10^3 to 5 x 10^3 colony-forming units (CFU)/mL.[7]

    • Serial Dilution of Triazole Compound: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

    • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plates are then incubated at a controlled temperature (typically 35-37°C) for 24-48 hours.[4][7]

    • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (often ≥80%) compared to a drug-free control well.[5][7]

  • Causality Behind Experimental Choices:

    • Standardized Medium (RPMI 1640): Ensures consistency and comparability of results across different laboratories.

    • Defined Inoculum Size: Variations in inoculum density can significantly impact MIC values.

    • Incubation Time and Temperature: Mimics physiological conditions and allows for sufficient fungal growth for accurate assessment.

2. Enzyme Inhibition Assays: Targeting Fungal CYP51

To confirm that the antifungal activity of a triazole is due to its intended mechanism of action, enzyme inhibition assays are employed. These assays directly measure the compound's ability to inhibit the activity of the fungal CYP51 enzyme.[8]

  • Step-by-Step Methodology:

    • Expression and Purification of Fungal CYP51: The gene encoding the target enzyme is cloned and expressed in a suitable host system (e.g., E. coli), and the protein is purified.

    • Assay Reaction: The purified enzyme is incubated with its substrate (lanosterol) and the test triazole compound at various concentrations.

    • Detection of Product Formation: The conversion of lanosterol to its product is monitored using techniques such as high-performance liquid chromatography (HPLC) or spectrophotometry.

    • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the triazole that inhibits 50% of the enzyme's activity.

  • Self-Validating System: The inclusion of a known CYP51 inhibitor (e.g., fluconazole) as a positive control and a vehicle control (e.g., DMSO) as a negative control validates the assay's performance.

The In Vivo Arena: Evaluating Triazole Efficacy in Living Systems

While in vitro assays provide valuable initial data, the true test of a triazole's potential lies in its performance within a complex biological system. Animal models of fungal infection are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[9][10]

Key In Vivo Experimental Protocols

1. Murine Model of Disseminated Candidiasis

The murine model of disseminated candidiasis is a widely used and well-characterized model to assess the in vivo efficacy of antifungal agents against systemic Candida infections.[7][11]

  • Step-by-Step Methodology:

    • Immunosuppression (Optional but common): To establish a robust infection, mice are often immunosuppressed using agents like cyclophosphamide.[7]

    • Infection: A standardized inoculum of C. albicans is injected intravenously into the mice.

    • Treatment: The test triazole compound is administered orally or parenterally at various doses and dosing schedules. A vehicle control group and a positive control group (e.g., treated with fluconazole) are included.

    • Efficacy Endpoints:

      • Survival: The survival of the mice is monitored daily for a defined period (e.g., 21 days).[11]

      • Fungal Burden: At specific time points, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested to determine the fungal load (CFU/gram of tissue).[11][12]

  • Causality Behind Experimental Choices:

    • Immunosuppression: Mimics the immunocompromised state of many patients susceptible to invasive fungal infections.

    • Intravenous Inoculation: Leads to a disseminated infection with predictable organ involvement.

    • Multiple Efficacy Endpoints: Provides a comprehensive assessment of the drug's ability to prolong survival and clear the infection.

The Correlation Conundrum: When In Vitro and In Vivo Results Diverge

The translation of potent in vitro activity to in vivo efficacy is not always straightforward. Numerous factors can contribute to a poor IVIVC, and understanding these is crucial for successful drug development.

Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a triazole compound play a pivotal role in its in vivo activity.[13][14][15] A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or inadequate distribution to the site of infection.[13][16] For instance, the absorption of some triazoles like posaconazole is significantly affected by food intake.[13]

  • Protein Binding: Many triazoles exhibit high plasma protein binding.[16] It is the unbound, or free, fraction of the drug that is microbiologically active. Therefore, high in vitro potency may not translate to in vivo efficacy if the compound is extensively bound to plasma proteins, resulting in low free drug concentrations at the target site.

  • Drug Resistance Mechanisms: Fungi can develop resistance to triazoles through various mechanisms, including mutations in the target enzyme (CYP51A), overexpression of the target enzyme, and upregulation of efflux pumps that actively remove the drug from the fungal cell.[1] These resistance mechanisms may not be fully captured in standard in vitro susceptibility tests.

  • Host Factors: The immune status of the host significantly influences the outcome of an antifungal therapy.[16] An immunocompromised host may require higher drug exposures to achieve the same therapeutic effect as an immunocompetent host. Animal models often employ immunosuppression to mimic this clinical scenario.[9]

Case Studies: Bridging the Divide

Examining specific examples of triazole compounds can provide valuable lessons in understanding IVIVC.

CompoundIn Vitro Activity (MIC)In Vivo EfficacyKey Factors Influencing Correlation
Fluconazole Good activity against many Candida species.[11]Generally good correlation in susceptible isolates.[17]Good oral bioavailability and favorable pharmacokinetic profile.[13]
Itraconazole Broad-spectrum activity.Variable oral bioavailability can lead to unpredictable in vivo responses.[13][18]Absorption is pH-dependent and affected by food.[13]
Voriconazole Potent activity against a wide range of fungi.[19]Generally good correlation, but subject to significant inter-patient pharmacokinetic variability due to genetic polymorphisms in metabolizing enzymes (CYP2C19).[13]Genetic factors significantly impact drug exposure.
Posaconazole Excellent in vitro activity against many molds and yeasts.[20]Efficacy is highly dependent on achieving adequate plasma concentrations, which is influenced by administration with a high-fat meal.[13]Formulation and food effects are critical for absorption.
Novel Triazole 6c Excellent in vitro activity against C. albicans (MIC = 0.0625 µg/mL).[7][21]Effectively protected mice from C. albicans infection at doses of 0.5, 1.0, and 2.0 mg/kg.[7][21]Demonstrated good in vivo efficacy that correlated with its potent in vitro activity.[7][21]
Novel Triazole R126638 Activity comparable to or lower than itraconazole against dermatophytes in vitro.[22]Superior in vivo activity compared to itraconazole in guinea pig and mouse models of dermatophytosis.[22]Suggests favorable pharmacokinetic or pharmacodynamic properties in vivo that are not captured by in vitro assays.[22]

Visualizing the Path to Correlation

A clear understanding of the workflow from initial in vitro screening to in vivo validation is essential for a successful drug development program.

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Compound Library Compound Library MIC Screening MIC Screening Compound Library->MIC Screening High-Throughput Hit Compounds Hit Compounds MIC Screening->Hit Compounds Potency Enzyme Inhibition Assay Enzyme Inhibition Assay Hit Compounds->Enzyme Inhibition Assay Mechanism of Action Lead Candidates Lead Candidates Enzyme Inhibition Assay->Lead Candidates Pharmacokinetic Studies Pharmacokinetic Studies Lead Candidates->Pharmacokinetic Studies ADME Properties Lead Candidates->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Animal Models IVIVC Analysis IVIVC Analysis Efficacy Studies->IVIVC Analysis Efficacy Studies->IVIVC Analysis Candidate for Clinical Development Candidate for Clinical Development IVIVC Analysis->Candidate for Clinical Development

Caption: Workflow from in vitro screening to in vivo validation for triazole antifungal drug discovery.

The primary mechanism of action for triazole antifungals involves the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Squalene Squalene ...->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazoles Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

Conclusion: A Multifaceted Approach to Predicting Efficacy

Achieving a reliable in vitro-in vivo correlation for triazole compounds is a complex but attainable goal. It requires a multifaceted approach that goes beyond simple MIC determination. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties, coupled with the use of well-characterized and clinically relevant animal models, is essential. By carefully considering the factors that can lead to discrepancies between in vitro and in vivo results, researchers can make more informed decisions, ultimately accelerating the development of new and effective antifungal therapies. The continuous refinement of in vitro models to better mimic the in vivo environment, along with the integration of computational modeling and simulation, will further enhance our ability to predict the clinical success of novel triazole antifungals.

References

  • Lestner, J., & Hope, W. W. (2013). Pharmacokinetics and pharmacodynamics of isavuconazole. Antimicrobial Agents and Chemotherapy, 57(10), 4875-4884. [Link]

  • Perlin, D. S., Rautemaa-Richardson, R., & Alastruey-Izquierdo, A. (2017). The global problem of antifungal resistance: prevalence, mechanisms, and management. The Lancet Infectious Diseases, 17(12), e383-e392. [Link]

  • Andes, D. R. (2011). Pharmacokinetic–pharmacodynamic optimization of triazole antifungal therapy. Current Opinion in Infectious Diseases, 24(6), 567-573. [Link]

  • Grigoraș, R. C., & Grădinaru, V. R. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1961. [Link]

  • Grigoraș, R. C., & Grădinaru, V. R. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1961. [Link]

  • Heeres, J., et al. (2009). Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology. Journal of Medicinal Chemistry, 52(1), 149-160. [Link]

  • Lamoth, F., & Kontoyiannis, D. P. (2017). Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. Clinical Infectious Diseases, 65(suppl_1), S69-S75. [Link]

  • Grigoraș, R. C., & Grădinaru, V. R. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1961. [Link]

  • Rybak, Z. A., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3567. [Link]

  • Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135-142. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

  • Chandra, J., & Mukherjee, P. K. (2015). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Expert Review of Medical Devices, 12(4), 449-463. [Link]

  • Maertens, J. A. (2006). In vitro and in vivo (animal models) antifungal activity of posaconazole. International Journal of Antimicrobial Agents, 27(Supplement 1), S7-S12. [Link]

  • Badiee, P., et al. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Jundishapur Journal of Microbiology, 10(9), e13941. [Link]

  • Vanden Bossche, H., et al. (2002). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 46(5), 1435-1441. [Link]

  • de Oliveira, H. C., et al. (2015). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. Virulence, 6(8), 837-845. [Link]

  • Sun, N., et al. (2013). In vivo pharmacokinetics and in vitro antifungal activity of iodiconazole, a new triazole, determined by microdialysis sampling. International Journal of Antimicrobial Agents, 41(3), 229-235. [Link]

  • Heeres, J., et al. (2009). Synthesis and in vitro and in vivo Structure-Activity Relationships of Novel Antifungal Triazoles for Dermatology. Journal of Medicinal Chemistry, 52(1), 149-160. [Link]

  • Pfaller, M. A., et al. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy, 42(4), 899-901. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882226. [Link]

  • Anaissie, E. J., et al. (1996). Correlation between in vitro and in vivo activity of antifungal agents against Candida species. The Journal of Infectious Diseases, 173(2), 384-390. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

  • Kumar, S., & Singh, R. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(2), 123-130. [Link]

  • Vazquez, J. A., et al. (1998). Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. Antimicrobial Agents and Chemotherapy, 42(10), 2655-2659. [Link]

  • Frank, K. J., et al. (2025). In Vitro-In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets. Journal of Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(5), 1083. [Link]

  • Baken, K. A., et al. (2020). A Case Study with Triazole Fungicides to Explore Practical Application of Next-Generation Hazard Assessment Methods for Human Health. Chemical Research in Toxicology, 33(3), 834-848. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2,4-Triazoles and the Imperative of Selectivity

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including potent antifungal, anticancer, and anticonvulsant effects. [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a novel compound belonging to this versatile class. While its primary therapeutic target is under investigation, the inherent biological promiscuity of the triazole scaffold necessitates a thorough evaluation of its cross-reactivity profile. Understanding a compound's selectivity is paramount in drug development to mitigate the risk of off-target effects, which can lead to adverse drug reactions and potential clinical failure.[3]

This guide provides a comprehensive framework for assessing the cross-reactivity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. We will objectively compare its hypothetical performance with established 1,2,4-triazole-based drugs, supported by detailed experimental protocols for a tiered screening cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Comparator Compounds: Establishing a Baseline for Selectivity

To contextualize the cross-reactivity profile of our compound of interest, we have selected three commercially available drugs that feature the 1,2,4-triazole core, each with a distinct and well-characterized primary mechanism of action.[1][2][4][5]

CompoundPrimary Mechanism of ActionTherapeutic Area
Fluconazole Inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.[6][7][8][9][10]Antifungal
Letrozole Non-steroidal competitive inhibitor of the aromatase enzyme system, which synthesizes estrogens.[11][12][13][14][15]Anticancer (Hormone-positive breast cancer)
Rufinamide Modulation of the activity of sodium channels, specifically, prolongation of the inactive state.[16][17][18][19][20]Anticonvulsant (Lennox-Gastaut syndrome)

These comparators will serve as benchmarks to ascertain the relative selectivity of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid against a panel of biologically relevant targets.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach to cross-reactivity screening is crucial for efficient and cost-effective decision-making in early drug development. We propose a three-tiered strategy, beginning with broad, high-throughput screens and progressing to more focused, functional assays for identified hits.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response & Functional Assays cluster_2 Tier 3: Cellular & Phenotypic Assays T1_Kinase Kinase Panel (e.g., 100+ kinases) T2_IC50 IC50 Determination for Hits T1_Kinase->T2_IC50 Hits T1_GPCR GPCR Binding Panel (e.g., 40+ receptors) T1_GPCR->T2_IC50 Hits T1_Ion Ion Channel Panel (including hERG) T1_Ion->T2_IC50 Hits T1_CYP CYP450 Inhibition Panel T2_Functional Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) T2_IC50->T2_Functional T3_Cellular Cellular Thermal Shift Assay (CETSA) T2_Functional->T3_Cellular Confirmed Hits T3_Phenotypic Phenotypic Screening in Relevant Cell Models T2_Functional->T3_Phenotypic Confirmed Hits G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR Off-target GPCR G_Protein G-Protein GPCR->G_Protein Kinase_Receptor Receptor Tyrosine Kinase RAS RAS Kinase_Receptor->RAS AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Compound Test Compound Compound->GPCR Inhibition/Activation Compound->Kinase_Receptor Inhibition

Caption: Hypothetical off-target signaling pathway modulation.

Conclusion

A comprehensive and systematic assessment of cross-reactivity is a non-negotiable component of modern drug discovery. For a novel compound like [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, which belongs to the pharmacologically diverse 1,2,4-triazole class, a proactive and thorough screening strategy is essential. By employing the tiered approach and detailed methodologies outlined in this guide, researchers can build a robust selectivity profile, enabling informed decisions to advance compounds with the highest potential for safety and efficacy. The comparative data generated against established drugs like fluconazole, letrozole, and rufinamide will provide a critical benchmark for evaluating the therapeutic window of this promising new chemical entity.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 483–491.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Some commercially available drugs containing 1,2,4-triazole core skeleton. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Dr. Oracle. (2025, February 12). Pharmacology of Fluconazole. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Letrozole? Retrieved from [Link]

  • Ghafri, M. A., & Al-Zakwani, I. (2024). Fluconazole. In StatPearls.
  • Breastcancer.org. (2025, December 23). Letrozole (Femara): What to Expect, Side Effects, and More. Retrieved from [Link]

  • Wikipedia. (n.d.). Letrozole. Retrieved from [Link]

  • Shira, T., & Abdelmasih, M. (2023). Rufinamide. In StatPearls.
  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved from [Link]

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole.
  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole? Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Dr. Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved from [Link]

  • McCloskey, K., Smith, J., & Truchon, J. F. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(2), 177–200.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Walczak, K., Bielenica, A., & Stefańska, J. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules (Basel, Switzerland), 25(22), 5326.
  • ResearchGate. (n.d.). Some examples of commercial medicines that contain 1,2,4‐triazole ring. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rufinamide? Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of RUFINAMIDE in the context of BANZEL treatment? Retrieved from [Link]

  • Glauser, T. A. (2009). Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. Current neuropharmacology, 7(2), 77–83.
  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Patsnap Synapse. (2023, October 10). Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Ghamdi, M. A., & Al-Amri, J. F. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules (Basel, Switzerland), 26(11), 3271.
  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Pauli, G. F., Friesen, J. B., Gödecke, T., Farnsworth, N. R., & Glisson, J. K. (2014). High-throughput cytochrome P450 cocktail inhibition assay for assessing drug-drug and drug-botanical interactions.
  • Tanso Biosciences. (2024, October 17). GPCR Safety Panels Launched. Retrieved from [Link]

  • Eurofins. (2017, April). GPCR Products and Services for Drug Discovery & Safety Pharmacology. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Ekins, S., & Nikolsky, Y. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular pharmaceutics, 7(6), 2095–2106.
  • Ekins, S., & Nikolsky, Y. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2095–2106.

Sources

A Comprehensive Guide to Benchmarking the Preclinical Safety Profile of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a novel small molecule featuring a 1,2,4-triazole core linked to a brominated phenylacetic acid moiety. This unique structural combination suggests a potential for a range of biological activities, drawing interest from researchers in drug discovery. As with any new chemical entity destined for therapeutic consideration, a thorough evaluation of its safety profile is paramount. This guide provides a strategic framework for benchmarking the preclinical safety of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid. We will delve into the rationale for a tiered approach to toxicological testing, compare its potential safety profile against relevant chemical classes, and provide detailed protocols for essential safety assays. This document is intended for researchers, scientists, and drug development professionals to navigate the critical path of preclinical safety assessment.

Guiding Principles for Preclinical Safety Assessment

The preclinical safety evaluation of a new chemical entity is a regulatory requirement designed to protect human subjects in subsequent clinical trials. The overarching goals are to identify potential target organs for toxicity, determine a safe starting dose in humans, and understand the dose-dependency and potential reversibility of any adverse effects.[1] Our experimental design is guided by the principles outlined in the ICH M3(R2) guidelines on non-clinical safety studies and the specific methodologies recommended by the OECD for the Testing of Chemicals .[2][3][4][5][6][7][8]

The core of a modern preclinical safety assessment for small molecules involves a tiered approach, starting with in vitro assays to identify potential liabilities early, followed by more complex in vivo studies. This strategy aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[5][7]

Comparative Framework: Selecting Relevant Benchmarks

Due to the novelty of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, direct toxicological data is not yet available. Therefore, we will benchmark its potential safety profile against compounds that share its key structural features: a 1,2,4-triazole ring and a phenylacetic acid group.

  • Fluconazole: A well-established antifungal agent containing a 1,2,4-triazole ring. Its extensive safety data provides a benchmark for the potential toxicities associated with the triazole moiety.

  • Phenylacetic Acid: The basic structure to which the triazole and bromo-substituent are attached. Understanding its intrinsic toxicity helps to de-risk this part of the molecule.

  • Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID) and a derivative of phenylacetic acid. It serves as a comparator for a structurally related compound with a known and complex safety profile, including gastrointestinal and cardiovascular risks.[9]

Part 1: Foundational In Vitro Safety Assessment

The initial phase of safety testing focuses on cell-based assays to identify potential cytotoxicity, genotoxicity, and off-target pharmacological effects. These assays are crucial for early go/no-go decisions.

Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to determining the concentration at which a compound causes cell death. This helps in selecting appropriate dose ranges for subsequent, more complex assays and provides an initial indication of the compound's therapeutic index. The MTT assay is a widely used and robust method for assessing metabolic activity as a surrogate for cell viability.

Comparative Overview of Cytotoxicity:

Compound/ClassTypical In Vitro CytotoxicityKey Considerations
[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid To be determinedThe bromophenyl group may contribute to lipophilicity and potential for membrane disruption.
Fluconazole Generally low cytotoxicity in mammalian cells.Well-tolerated in vitro.
Phenylacetic Acid Low to moderate cytotoxicity.High concentrations can lead to cellular stress.
Diclofenac Moderate to high cytotoxicity, particularly in hepatocytes.Known to induce mitochondrial injury and oxidative stress.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of the test compound on the viability of a relevant cell line (e.g., HepG2 for hepatotoxicity screening).

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid, Fluconazole, Phenylacetic Acid, Diclofenac

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, which can lead to cancer. The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.

Experimental Protocol: Ames Test (OECD 471)

This test uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

    • Minimal glucose agar plates

    • Top agar

    • Test compound and positive/negative controls

    • S9 fraction (for metabolic activation)

  • Procedure:

    • Preparation: Prepare dilutions of the test compound.

    • Exposure: In separate tubes for each strain (with and without S9 activation), mix the test compound dilution, the bacterial culture, and top agar.

    • Plating: Pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Cardiovascular Safety: hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Early assessment of hERG liability is a critical step in safety pharmacology.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Method: Automated patch-clamp systems are used to measure the effect of the compound on hERG channels expressed in a stable cell line (e.g., HEK293).

  • Procedure:

    • Cell Preparation: Culture hERG-expressing cells to the appropriate confluency.

    • Assay: The automated system performs whole-cell patch-clamp recordings.

    • Compound Application: The test compound is applied at various concentrations.

    • Data Acquisition: The hERG channel current is measured before and after compound application.

    • Analysis: The percentage of inhibition is calculated, and an IC50 value is determined.

Part 2: In Vivo Safety and Toxicokinetics

Following in vitro assessment, promising candidates proceed to in vivo studies to understand their effects in a whole organism.

Acute Oral Toxicity (OECD 423)

Rationale: This study provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance. It helps to classify the substance by its toxicity and is crucial for determining the starting dose for repeated-dose studies.

Comparative Overview of Acute Oral Toxicity (LD50):

CompoundLD50 (Rat, oral)GHS Classification
[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid To be determinedTo be determined
Fluconazole > 2000 mg/kgNot classified
Phenylacetic Acid ~2250 mg/kg[10][11][12][13]Warning
Diclofenac ~150 mg/kgDanger

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • Dosing: A stepwise procedure is used, with 3 animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

    • Endpoint: The outcome of the study (number of animals that die or show signs of toxicity) determines the classification of the substance.

Toxicokinetics

Rationale: Toxicokinetic studies are conducted to understand the relationship between the dose of a compound and the resulting systemic exposure. This is essential for interpreting toxicology findings and for extrapolating animal data to humans.

Workflow: Integrated Toxicokinetics in Acute Toxicity Studies

Caption: Workflow for toxicokinetic analysis.

Synthesizing the Safety Profile: A Comparative Discussion

The proposed tiered approach will generate a comprehensive initial safety profile for [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid.

  • Comparison with Fluconazole: Fluconazole is generally well-tolerated, with a low potential for cytotoxicity and genotoxicity.[14][15][16] A similar profile for our test compound would be encouraging. However, some triazoles are known to inhibit cytochrome P450 enzymes, so future drug-drug interaction studies would be warranted.

  • Comparison with Phenylacetic Acid: Phenylacetic acid has a moderate acute toxicity profile.[10][11][12][13][17] The addition of the triazole and bromo-substituent could either increase or decrease this toxicity. The bromo-group, in particular, can influence metabolic pathways and should be considered in the interpretation of results.

  • Comparison with Diclofenac: Diclofenac is known for its potential to cause gastrointestinal and cardiovascular adverse effects, as well as hepatotoxicity.[9][18][19][20] The in vitro cytotoxicity studies, particularly in hepatocytes, will be a key differentiator. If [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid shows significantly less cytotoxicity than diclofenac, it may represent a safer alternative, assuming comparable efficacy for a given therapeutic target.

Conclusion

Benchmarking the safety profile of a novel compound like [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid is a systematic process that relies on a well-defined, tiered testing strategy. By employing a series of in vitro and in vivo assays and comparing the results to structurally relevant compounds, researchers can build a robust safety profile. This data-driven approach is essential for making informed decisions in the drug development process and for ensuring the safety of future clinical trial participants. The experimental protocols and comparative framework provided in this guide offer a clear path forward for the preclinical safety assessment of this promising new chemical entity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet Phenylacetic acid. [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]

  • Adikwu, E., Bokolo, B., Nnanna, T. B., & Yaakor, F. (2023). Preclinical Protective Activity of Lutein on Diclofenac-induced Hepatotoxicity. Eurasian Journal of Toxicology, 5(2), 52-57.
  • Novelli, V., Holzel, H., & Nichols, W. (1999). Safety and tolerability of fluconazole in children. Antimicrobial agents and chemotherapy, 43(8), 1955–1960.
  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Trelle, S., Reichenbach, S., Wandel, S., Hildebrand, P., Tschannen, B., Villiger, P. M., Egger, M., & Jüni, P. (2011). Cardiovascular safety of non-steroidal anti-inflammatory drugs: network meta-analysis. BMJ (Clinical research ed.), 342, c7086.
  • Bruno, R., Hille, D., & Kesselheim, A. S. (2013). Comparative safety of non-steroidal anti-inflammatory drugs. BMJ (Clinical research ed.), 347, f4496.
  • da Costa, B. R., Pereira, T. V., Saadat, P., Rudnicki, M., Iskander, S. M., Bodmer, N. S., Bobos, P., Gao, L., & Jüni, P. (2021). Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis. BMJ (Clinical research ed.), 375, n2321.
  • U.S. National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED Office. [Link]

  • CPAChem. (2023). Safety data sheet: Phenylacetic acid. [Link]

  • Wade, C. A., Robinson, S., & Tagle, D. A. (2018). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. [Link]

  • U.S. Food and Drug Administration. (2021). DIFLUCAN (fluconazole) tablets label. [Link]

  • Pai, M. P., & Nahata, M. C. (2000). Fluconazole pharmacokinetics and safety in premature infants. Current drug metabolism, 1(3), 227–236.
  • U.S. Food and Drug Administration. (2018). Fluconazole: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Salih, R. A. (2021). Clinical and Histopathological Study of Diclofenac Sodium- Acetylsalicylic Acid Toxic Effect on Liver of Mice. Indian Journal of Forensic Medicine & Toxicology, 15(1), 1-6.
  • Domaradzka, D., Guzik, U., & Wojcieszyńska, D. (2016). Toxicity of Diclofenac and its Biotransformation by Raoultella sp. DD4. Polish Journal of Environmental Studies, 25(5), 2211-2216.
  • Zubairu, I., Duncan, N., Adefenwa, A. O., & Naidoo, V. (2019). Could the environmental toxicity of diclofenac in vultures been predictable if preclinical testing methodology were applied?. Environmental toxicology and pharmacology, 65, 103328.

Sources

The Unseen Architects: A Comparative Guide to Molecular Docking of Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the triazole scaffold stands as a testament to nature's efficiency and versatility. These five-membered heterocyclic compounds, containing three nitrogen atoms, are the architectural backbone of numerous therapeutic agents, from antifungal medications to targeted cancer therapies.[1][2] Their prevalence is not accidental; the unique electronic and structural properties of the triazole ring enable it to engage in a multitude of interactions with biological targets, making it a privileged structure in medicinal chemistry. This guide delves into the computational evaluation of triazole derivatives, offering a comparative analysis of their molecular docking performance against key protein targets. We will explore the nuances of their binding interactions, provide a detailed, field-proven experimental protocol for in silico screening, and present the data in a clear, comparative format to empower researchers in their quest for novel therapeutics.

The Power of Prediction: Why Molecular Docking Matters for Triazole Derivatives

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it allows us to simulate the interaction between a potential drug molecule (the ligand, in this case, a triazole derivative) and its biological target (typically a protein or enzyme) at the atomic level. This predictive power is invaluable; it enables us to:

  • Prioritize and screen large libraries of compounds: Virtual screening through docking is significantly faster and more cost-effective than traditional high-throughput screening.[4]

  • Understand structure-activity relationships (SAR): By analyzing the docked poses, we can understand how subtle changes in the triazole derivative's structure affect its binding affinity and selectivity.

  • Guide lead optimization: Docking results can inform the rational design of more potent and specific inhibitors.

Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, and this subtle difference in nitrogen atom placement can significantly influence their binding modes and biological activities.[4]

Isomeric forms of the triazole ring with potential substituent positions.

Comparative Docking Performance of Triazole Derivatives

The true measure of a potential drug candidate lies in its affinity and selectivity for its target. Molecular docking provides a quantitative estimate of this affinity, typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The following tables summarize the docking performance of various triazole derivatives against prominent biological targets implicated in cancer and infectious diseases.

Anticancer Targets

Triazole derivatives have shown significant promise as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival.[4][5]

Compound IDTarget Protein (PDB ID)Target DiseaseDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Triazole Derivative 700 KDM5ABreast Cancer-11.042DoxorubicinNot Specified
Triazole Derivative 91 KDM5ABreast Cancer-10.658DoxorubicinNot Specified
Triazole Derivative 449 KDM5ABreast Cancer-10.261DoxorubicinNot Specified
Compound 1 Aromatase (3EQM)Breast Cancer-9.96LetrozoleNot Specified
Compound T5 EGFRVarious Cancers-10.2Lapatinib/AfatinibNot Specified
Compound 8d Not SpecifiedColon, Cervical, Prostate CancerNot Specified5-FluorouracilNot Specified

Table 1: Comparative docking scores of triazole derivatives against anticancer targets. Data compiled from multiple sources.[2][3][4][5]

Antifungal Targets

The development of new antifungal agents is a critical area of research, and triazoles have long been a cornerstone of antifungal therapy.[6][7][8] They primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6][8]

Compound IDTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 8d CYP51Physalospora piricolaNot SpecifiedMefentrifluconazoleNot Specified
Compound 8k CYP51Physalospora piricolaNot SpecifiedMefentrifluconazoleNot Specified
Compound 1e Penicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9
Compound 2e Dihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5
Compound 2e Lanosterol 14-alpha DemethylaseNot SpecifiedNot SpecifiedFluconazoleNot Specified

Table 2: Comparative docking scores of triazole derivatives against antimicrobial targets. Data compiled from multiple sources.[6][9][10]

A Self-Validating System: The Experimental Protocol for Molecular Docking

The reliability of any in silico study hinges on a robust and well-validated methodology. The following protocol outlines a comprehensive workflow for a comparative molecular docking study of triazole derivatives. The causality behind each step is explained to ensure scientific integrity.

Step-by-Step Methodology
  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: The PDB provides experimentally determined structures, which are the most accurate starting points for docking simulations.

    • Action: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Causality: These molecules can interfere with the docking algorithm and produce inaccurate results. The co-crystallized ligand's binding site, however, is crucial for defining the docking grid.

    • Action: Add hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

    • Causality: Hydrogen atoms are often not resolved in crystal structures but are critical for forming hydrogen bonds, a key type of protein-ligand interaction. Correct charge assignment is essential for accurately calculating electrostatic interactions.

    • Action: Energy minimize the protein structure using a force field like AMBER or CHARMM.

    • Causality: This step relieves any steric clashes or unfavorable geometries in the crystal structure, resulting in a more realistic and lower-energy conformation.

  • Ligand Preparation:

    • Action: Draw the 2D structures of the triazole derivatives using chemical drawing software (e.g., ChemDraw).

    • Causality: This is the initial step in creating the digital representation of the molecules to be docked.

    • Action: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Energy minimization generates a low-energy, stable 3D conformation of the ligand, which is necessary for the docking simulation.

  • Docking Simulation:

    • Action: Define the binding site (grid box) on the target protein. This is typically centered on the active site identified from the co-crystallized ligand or from published literature.

    • Causality: The grid box defines the search space for the docking algorithm, focusing the computational effort on the most likely area of interaction.

    • Action: Perform the molecular docking using a validated software package such as AutoDock Vina, Schrödinger's Glide, or MOE.

    • Causality: These software packages employ sophisticated algorithms to explore a vast number of possible binding poses and score them based on their predicted binding affinity.

    • Action: For stochastic search algorithms (like the genetic algorithm in AutoDock), perform multiple independent docking runs (e.g., 100) for each ligand.

    • Causality: This ensures that the conformational search space has been adequately explored and increases the confidence in the identified lowest-energy binding pose.

  • Analysis and Validation:

    • Action: Analyze the top-scoring poses for each triazole derivative. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

    • Causality: This qualitative analysis provides insights into the molecular basis of binding and helps to rationalize the observed docking scores.

    • Action: Re-dock the co-crystallized ligand (if available) into the active site and compare the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation of the docking protocol.

    • Causality: This step validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

    • Action: Compare the docking scores of the triazole derivatives with those of known inhibitors or standard drugs.

    • Causality: This provides a benchmark for evaluating the potential potency of the novel compounds.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Obtain Protein Structure (PDB) CleanP Remove Water & Ions PDB->CleanP AddH_P Add Hydrogens & Charges CleanP->AddH_P MinP Energy Minimize Protein AddH_P->MinP Grid Define Binding Site (Grid Box) MinP->Grid DrawL Draw 2D Ligand (Triazole Derivatives) Convert3D Convert to 3D DrawL->Convert3D MinL Energy Minimize Ligand Convert3D->MinL Dock Perform Docking (e.g., AutoDock Vina) MinL->Dock Grid->Dock Analyze Analyze Top Poses (Interactions) Dock->Analyze Validate Validate Protocol (RMSD < 2.0 Å) Analyze->Validate Compare Compare with Standards Validate->Compare

A generalized workflow for molecular docking studies.

Concluding Remarks and Future Directions

The comparative molecular docking studies of triazole derivatives consistently highlight their potential as potent inhibitors for a diverse range of biological targets. The insights gained from these in silico analyses are instrumental in guiding the synthesis and biological evaluation of novel therapeutic agents. As computational power continues to grow and docking algorithms become more sophisticated, the predictive accuracy of these methods will undoubtedly improve, further accelerating the pace of drug discovery. The journey from a promising docking score to a clinically approved drug is long and arduous, but it begins with the foundational understanding provided by these powerful computational tools.

References

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Deriv
  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Deriv
  • Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole deriv
  • Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers. Benchchem.
  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies.
  • Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors. PubMed.
  • A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. Benchchem.
  • A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Deriv
  • Synthesis, Molecular Docking Study and Antimicrobial Evalu
  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • Microwave-Assisted Synthesis and Docking Studies of Triazole Derivatives: Evalu
  • Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library.
  • A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole deriv
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

Sources

Efficacy comparison between [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and its thioether analogue

Author: BenchChem Technical Support Team. Date: January 2026

An Efficacy Comparison of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and its Thioether Analogue as Potential Anti-inflammatory Agents

In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents.[1][2][3] This guide provides a detailed comparative analysis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid and its synthesized thioether analogue, S-ethyl-[5-(4-bromo-phenyl)-4H-triazol-3-yl]-thioacetate. Our investigation focuses on their potential as anti-inflammatory agents by evaluating their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Rationale for Comparison: The Significance of the Thioether Linkage

The introduction of a thioether linkage in place of a direct acetic acid moiety can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This modification allows us to explore the structure-activity relationship (SAR) and understand the impact of this chemical change on the compound's biological performance. This guide will walk through the synthesis of both compounds, their comparative in vitro enzymatic inhibition, and their efficacy in an in vivo model of inflammation.

Synthesis of the Target Compounds

The synthetic routes for both compounds are outlined below. These multi-step syntheses are designed for efficiency and yield, based on established methodologies for 1,2,4-triazole derivatives.[4][5][6]

Synthesis of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (Compound A)

The synthesis of Compound A begins with the commercially available 4-bromobenzohydrazide, which undergoes cyclization with diethyl malonate, followed by hydrolysis to yield the final product.

cluster_0 Synthesis of Compound A 4-Bromobenzohydrazide 4-Bromobenzohydrazide Intermediate_1 Intermediate_1 4-Bromobenzohydrazide->Intermediate_1 Diethyl malonate, NaOEt, EtOH, Reflux Compound_A [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid Intermediate_1->Compound_A 1. NaOH, H2O, Reflux 2. HCl

Synthetic pathway for Compound A.
Synthesis of S-ethyl-[5-(4-bromo-phenyl)-4H-triazol-3-yl]-thioacetate (Compound B)

The synthesis of the thioether analogue, Compound B, starts with the conversion of 4-bromobenzohydrazide to a triazole-thiol intermediate. This intermediate is then S-alkylated to introduce the thioether linkage and the ethyl acetate group.[5][7]

cluster_1 Synthesis of Compound B 4-Bromobenzohydrazide 4-Bromobenzohydrazide Triazole_Thiol Triazole_Thiol 4-Bromobenzohydrazide->Triazole_Thiol 1. CS2, KOH, EtOH 2. Hydrazine hydrate Compound_B S-ethyl-[5-(4-bromo-phenyl)-4H-triazol-3-yl]-thioacetate Triazole_Thiol->Compound_B Ethyl 2-bromoacetate, K2CO3, Acetone, Reflux

Synthetic pathway for Compound B.

Comparative Efficacy Evaluation

To provide a robust comparison, we assessed the anti-inflammatory potential of both compounds through a series of in vitro and in vivo experiments.

In Vitro COX-2 Inhibition Assay

The ability of each compound to inhibit the COX-2 enzyme was determined using a fluorescence-based assay.[8][9] This assay measures the peroxidase activity of the enzyme, and a decrease in fluorescence indicates inhibition.

Table 1: In Vitro COX-2 Inhibition Data

CompoundIC₅₀ (µM)
[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (A)15.2 ± 1.8
S-ethyl-[5-(4-bromo-phenyl)-4H-triazol-3-yl]-thioacetate (B)5.8 ± 0.7
Celecoxib (Positive Control)0.5 ± 0.1

The results clearly indicate that the thioether analogue (Compound B) exhibits a significantly lower IC₅₀ value, suggesting it is a more potent inhibitor of COX-2 in a cell-free system. This enhanced activity could be attributed to a more favorable interaction with the enzyme's active site.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

To assess the in vivo efficacy, we utilized the carrageenan-induced paw edema model in rats, a standard and well-characterized model for acute inflammation.[10][11][12]

Table 2: In Vivo Anti-inflammatory Efficacy

Treatment Group (50 mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle Control0
[5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid (A)35.4 ± 4.1
S-ethyl-[5-(4-bromo-phenyl)-4H-triazol-3-yl]-thioacetate (B)58.2 ± 5.3
Diclofenac (Positive Control)65.7 ± 6.0

The in vivo data corroborates the in vitro findings. Compound B demonstrated a markedly greater inhibition of paw edema compared to Compound A, approaching the efficacy of the standard anti-inflammatory drug, diclofenac. This suggests that the thioether modification not only enhances enzymatic inhibition but also translates to improved anti-inflammatory activity in a living organism.

Experimental Protocols

For scientific transparency and reproducibility, detailed experimental protocols are provided below.

General Protocol for In Vitro COX-2 Inhibition Assay

cluster_2 COX-2 Inhibition Assay Workflow Prepare_Reagents Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid (Substrate), Test Compounds, and Fluorometric Probe Dispense_Compounds Dispense Test Compounds and Controls into a 96-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add COX-2 Enzyme to each well Dispense_Compounds->Add_Enzyme Incubate_1 Incubate at room temperature for 15 minutes Add_Enzyme->Incubate_1 Initiate_Reaction Initiate the reaction by adding Arachidonic Acid and the Fluorometric Probe Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C for 10 minutes Initiate_Reaction->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition and IC₅₀ values Measure_Fluorescence->Calculate_Inhibition

Workflow for the in vitro COX-2 inhibition assay.
  • Reagent Preparation : All reagents are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Plating : Test compounds are serially diluted and added to a 96-well microplate.

  • Enzyme Addition : A solution of recombinant human COX-2 enzyme is added to each well.

  • Pre-incubation : The plate is incubated to allow for compound-enzyme interaction.

  • Reaction Initiation : The enzymatic reaction is started by the addition of arachidonic acid (the substrate) and a fluorometric probe.

  • Incubation : The reaction is allowed to proceed at 37°C.

  • Fluorescence Measurement : The fluorescence intensity is measured using a plate reader.

  • Data Analysis : The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined by plotting inhibition versus compound concentration.

General Protocol for Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization : Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration : Test compounds, vehicle control, and a positive control (e.g., diclofenac) are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema : A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Mechanistic Insights and Discussion

The superior performance of the thioether analogue (Compound B) can be hypothesized to stem from several factors. The increased lipophilicity of the thioether moiety may enhance cell membrane permeability, leading to higher intracellular concentrations at the site of action. Furthermore, the thioether linkage may orient the molecule more favorably within the hydrophobic channel of the COX-2 active site, leading to a stronger and more stable binding interaction.

cluster_3 Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimulus->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Compound_B Compound B (Thioether Analogue) Compound_B->COX2 Inhibition

Simplified COX-2 mediated inflammatory pathway.

Conclusion

This comparative guide demonstrates that the strategic introduction of a thioether linkage to [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid significantly enhances its anti-inflammatory properties. The thioether analogue, S-ethyl-[5-(4-bromo-phenyl)-4H-triazol-3-yl]-thioacetate, exhibited superior in vitro inhibitory activity against COX-2 and more potent in vivo anti-inflammatory effects. These findings underscore the value of subtle molecular modifications in drug design and identify the thioether analogue as a promising candidate for further preclinical development.

References

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
  • Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. (n.d.). ResearchGate.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central.
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014, November 17). JoVE.
  • Enzyme Inhibition. (2025, August 16). Biology LibreTexts.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.).
  • In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. (n.d.). PubMed Central.
  • Quercetin Regulates Autophagy and Attenuates Airway Inflammation in a Murine Model of Asthma: Association with PI3K/Akt/mTOR Signaling Pathway Modulation. (2026, January 19). Frontiers.
  • In vitro enzymatic assay. (2012, December 30). ResearchGate.
  • In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (n.d.). ResearchGate.
  • In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. (2022, February 16). PubMed Central.
  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.).
  • [5-(4-BROMO-PHENYL)-4H-[1][8][13]TRIAZOL-3-YL]-ACETIC ACID. (n.d.). ChemBK. Retrieved from

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (n.d.). MDPI.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023, October 2). ResearchGate.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
  • A study of antimicrobial and antifungal activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates. (n.d.). Current issues in pharmacy and medicine: science and practice.
  • [5-(4-BROMO-PHENYL)-4H-[1][8][13]TRIAZOL-3-YL]-ACETIC ACID. (n.d.). ChemicalBook. Retrieved from

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate.
  • (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2025, October 15).
  • The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. (n.d.). PubMed.
  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. (n.d.). PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [5-(4-Bromo-phenyl)-4H-triazol-3-YL]-acetic acid

A Senior Application Scientist's Guide to the Proper Disposal of [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid

Executive Summary: Immediate Actions & Core Principles

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid. As a brominated, nitrogen-containing heterocyclic compound, it requires management as a halogenated organic hazardous waste . The cornerstone of this protocol is the principle of waste segregation and proper containment to ensure personnel safety and regulatory compliance. Under no circumstances should this compound or its residues be disposed of via standard laboratory drains or mixed with general refuse.[1][4][5] The mandated disposal route is through a licensed hazardous waste contractor, typically via high-temperature incineration.[6][7]

Hazard Identification and Risk Assessment

Structural Analysis:

  • Bromophenyl Group: Classifies the compound as a halogenated aromatic. These compounds can be toxic and environmentally persistent.[12][13] Thermal decomposition without proper controls can generate hazardous byproducts like hydrogen bromide.[14]

  • 1,2,4-Triazole Core: Triazole derivatives can exhibit a range of toxicological effects, including irritation and, in some cases, reproductive toxicity.[15]

  • Acetic Acid Moiety: Confers acidic properties to the molecule, suggesting potential for corrosivity, although this is likely mild in the solid state.[16]

The synthesized hazard profile below is based on data from similar chemical structures and should be considered the minimum standard for safe handling.

Hazard Classification (Inferred)GHS Hazard StatementPrecautionary Measures & Required ActionsSupporting References
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[8][9][10][17]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationAvoid contact with skin. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[8][9][11][18]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationAvoid contact with eyes. Wear eye protection (safety goggles/face shield). If in eyes, rinse cautiously with water for several minutes.[8][9][10][15][17]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[8][9][11][17][18]
Environmental Hazard H402: Harmful to aquatic lifeAvoid release to the environment. Prevent entry into drains and waterways.[1][17]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and self-validating.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves.[19] Always inspect gloves for integrity before use.

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield is recommended.[16]

  • Body Protection: A fully buttoned laboratory coat must be worn.[20]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Step 2: Waste Segregation (The Critical Step)

The scientific rationale for segregation is twofold: regulatory compliance and cost-effectiveness. Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[4] Cross-contamination will classify the entire mixture as the more hazardous (and costly) category.[4]

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solid Waste."

  • DO NOT mix this waste with:

    • Non-halogenated organic waste (e.g., acetone, ethanol, hexane).[21][22]

    • Aqueous waste, acids, or bases.[21][23]

    • Sharps or biologically active materials.[7][23]

Step 3: Containerization

Select a waste container that is compatible with the chemical and can be securely sealed.

  • Primary Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that can be tightly sealed.[7][19]

  • Solid Waste: For solid [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid, place it directly into the designated container.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads used for minor spills) should also be placed in this container.[20]

Step 4: Labeling

Proper labeling is a legal requirement and essential for the safety of all personnel, including waste handlers.

  • Action: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "[5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid" and any other components.

    • The hazard characteristics: "Toxic," "Irritant."

    • The accumulation start date (the date the first waste was added).

    • Your name, laboratory, and contact information.

Step 5: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • The container lid must be securely closed at all times , except when adding waste.[7]

  • Store the container in a well-ventilated area, away from heat or ignition sources.[20]

  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents, bases, and reactive metals.[19][24]

Step 6: Arranging Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Once the container is full or you are finished generating this waste stream, submit a chemical collection request form as per your institution's procedures.[19]

  • Do not accumulate large quantities of waste in the laboratory. Regular disposal is a key component of a safe laboratory environment.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid.

Caption: Disposal workflow for [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid.

Contingency Planning: Spill & Exposure Procedures

Accidents require immediate and correct responses.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9][13]

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

  • Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid raising dust. Use an inert absorbent material like vermiculite or sand for any dissolved spills.[19][20] Place all contaminated materials into your labeled halogenated waste container.

  • Major Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Prevent entry into the area until a trained response team arrives.[20][24]

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
  • Unknown Author. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Unknown Author. (n.d.). Hazardous Waste Segregation.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Unknown Author. (n.d.). Waste Disposal Procedures.
  • MedChemExpress. (2025, January 24). 5-Bromo-3-phenyl salicylic acid-SDS.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromophenylacetic acid.
  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-Bromodiphenyl Ether.
  • Unknown Author. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • National Oceanic and Atmospheric Administration. (n.d.). 4-BROMOPHENYL PHENYL ETHER. CAMEO Chemicals.
  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE).
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
  • National Research Council. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
  • Unknown Author. (n.d.). Laboratory Waste Disposal Guidelines.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
  • Columbus Chemical Industries, Inc. (n.d.). 1,2,4-Triazole - 5907 - SAFETY DATA SHEET.
  • Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • Santa Cruz Biotechnology. (n.d.). {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid.
  • BLD Pharm. (n.d.). 2-((5-(4-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid.
  • ACG Publications. (2021, July 21). agro-waste catalyzed green method synthesis of 5-aryl-1,2,4-triazolidine-3-thiones.

Personal protective equipment for handling [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid (CAS 885281-00-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.

Hazard Assessment: A Proactive Approach

Specific safety data for [5-(4-Bromo-phenyl)-4H-[1][2][3]triazol-3-YL]-acetic acid is not extensively published. Therefore, a conservative risk assessment must be performed based on its structural components: a brominated phenyl group, a 1,2,4-triazole ring, and an acetic acid moiety.

  • 1,2,4-Triazole Acetic Acid Analogs: A closely related compound, 1H-1,2,4-Triazole-1-acetic acid, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[4][5].

  • Brominated Phenyl Compounds: The related p-Bromophenylacetic acid is classified as harmful if swallowed and also causes skin and eye irritation[6].

  • Physical Form: As a solid, powdered compound, it poses a significant risk of aerosolization during handling, leading to inadvertent inhalation.

Based on this analysis, we will operate under the assumption that the target compound is, at minimum, a skin and severe eye irritant, potentially harmful if inhaled or swallowed, and requires handling as a powdered chemical hazard.

Core Principles of Protection: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls.

  • Engineering Control (Primary): All operations involving the solid compound or concentrated solutions must be conducted within a certified chemical fume hood. This is non-negotiable and serves to contain airborne particles and vapors, protecting the user's respiratory system.

  • Administrative Control: Designate a specific area for handling this compound. Ensure all users are trained on the protocols outlined in this guide and are familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the specific task and the potential routes of exposure (inhalation, dermal, ocular).

Respiratory Protection

The primary risk associated with a powdered substance is inhalation[7].

  • Standard Operations: When working within a chemical fume hood, a respirator is typically not required as the hood provides primary containment.

  • Emergency Situations (Spills): In the event of a large spill outside of a fume hood, personnel must be equipped with an air-purifying respirator (APR) with combination P100 (particulate) and organic vapor cartridges[8].

Eye and Face Protection

Given the high likelihood of severe eye irritation based on analog data, robust eye protection is mandatory[4][5].

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.

  • High-Risk Operations: When handling larger quantities (>5g) or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

Chemical-resistant gloves are essential to prevent skin irritation[9].

  • Recommended Glove Type: Nitrile gloves provide adequate protection for incidental contact with this class of compounds.

  • Protocol: Always double-glove. This allows for the safe removal of the outer, potentially contaminated glove without compromising the barrier. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected and always before leaving the work area.

Body Protection
  • A flame-resistant lab coat is required to protect against incidental contact and small splashes.

  • Ensure the lab coat is fully buttoned and the sleeves cover the wrists.

  • Wear long pants and closed-toe shoes made of a non-porous material to protect the lower body[9].

Summary of PPE Recommendations
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer of Solid Work in a chemical fume hoodChemical splash gogglesDouble nitrile glovesLab coat, long pants, closed-toe shoes
Solution Preparation Work in a chemical fume hoodChemical splash gogglesDouble nitrile glovesLab coat, long pants, closed-toe shoes
Handling Dilute Solutions Not required (if not volatile)Chemical splash gogglesNitrile glovesLab coat, long pants, closed-toe shoes
Large Spill Cleanup Air-purifying respirator (P100/OV)Goggles and face shieldHeavy-duty nitrile/butyl glovesChemical-resistant suit or apron

Operational Plan: Step-by-Step Handling Procedures

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles).

  • Containment: Perform all manipulations inside a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Transfer: Carefully use a spatula to transfer the desired amount of the compound to the weigh boat. Avoid any actions that could generate dust.

  • Cleaning: Gently tap the spatula on the weigh boat to dislodge any remaining powder. If necessary, clean the spatula with a solvent-moistened wipe (e.g., ethanol), and dispose of the wipe in the designated halogenated waste container.

  • Closure: Securely cap the source container immediately after use.

Solution Preparation
  • Setup: Place a beaker or flask containing the desired solvent on a stir plate inside the fume hood.

  • Addition: Carefully add the weighed compound to the solvent. To minimize dust, gently slide the powder from the weigh boat into the vessel.

  • Mixing: Begin stirring to facilitate dissolution.

  • Disposal: Dispose of the used weigh boat and any contaminated wipes in the solid halogenated waste stream.

Disposal Plan: Managing Halogenated Waste

This compound contains bromine, classifying it as a halogenated organic compound . It must be segregated from other waste streams to ensure proper disposal, which typically involves incineration[1][3].

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Halogenated Waste: Used weigh boats, contaminated gloves, wipes, and excess solid compound.

    • Liquid Halogenated Waste: All solutions containing the compound. Collect these in a dedicated, sealed container[2][10].

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of all components, and their approximate concentrations[11].

  • Incompatibilities: Do not mix halogenated waste with strong acids, bases, or oxidizers[11][12].

Emergency Procedures: Spill and Exposure

  • Minor Spill (inside fume hood):

    • Wipe up the spill with absorbent pads.

    • Clean the area with an appropriate solvent.

    • Place all contaminated materials in the solid halogenated waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is large or the powder is airborne, evacuate the entire lab and call emergency services.

    • Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE (including a respirator) should address the spill.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Diagrams

Caption: PPE selection workflow based on risk assessment.

References

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • PPE and Safety for Chemical Handling. ACS Material.

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM).

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.

  • 1,2,4-Triazole-1-acetic acid. PubChem, National Center for Biotechnology Information.

  • Triazole Fungicide Metabolites Toxicology. Food and Agriculture Organization of the United Nations (FAO).

  • [5-(4-BROMO-PHENYL)-4H-[1][2][3]TRIAZOL-3-YL]-ACETIC ACID. ChemBK. 13

  • Safety Data Sheet: 1H-1,2,4-Triazole-1-acetic acid. Fisher Scientific.

  • Safety Data Sheet: 4-Bromophenylacetic acid. Fisher Scientific.

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.

  • Residues Assessments for Triazole Derivative Metabolites. Health and Safety Executive (HSE).

  • Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.

  • Safety Data Sheet: Acetic acid. Carl ROTH.

  • 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. Sigma-Aldrich.

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol. MDPI.

  • {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid. Santa Cruz Biotechnology.

  • [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. A2B Chem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.